molecular formula C8H12N2O B14845792 4-(Aminomethyl)-3-(methylamino)phenol

4-(Aminomethyl)-3-(methylamino)phenol

Numéro de catalogue: B14845792
Poids moléculaire: 152.19 g/mol
Clé InChI: BCYHVEFFDBDGOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(Aminomethyl)-3-(methylamino)phenol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-3-(methylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-(methylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C8H12N2O

Poids moléculaire

152.19 g/mol

Nom IUPAC

4-(aminomethyl)-3-(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10-8-4-7(11)3-2-6(8)5-9/h2-4,10-11H,5,9H2,1H3

Clé InChI

BCYHVEFFDBDGOB-UHFFFAOYSA-N

SMILES canonique

CNC1=C(C=CC(=C1)O)CN

Origine du produit

United States
Foundational & Exploratory

4-(Aminomethyl)-3-(methylamino)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(Aminomethyl)-3-(methylamino)phenol , a specialized substituted aminophenol derivative. The content is structured for research scientists and drug development professionals, focusing on structural chemistry, synthesis pathways, physicochemical properties, and potential applications in oxidative coupling and pharmaceutical synthesis.

Executive Summary & Chemical Identity

4-(Aminomethyl)-3-(methylamino)phenol is a bifunctional aromatic scaffold characterized by a phenol core substituted with a methylamino group at the meta position and an aminomethyl group at the para position relative to the hydroxyl group. This specific substitution pattern imparts unique electronic properties, making it a valuable intermediate in the synthesis of heterocycles, oxidative dyes, and potentially bioactive adrenergic analogs.

Chemical Identification Data
ParameterDetail
CAS Registry Number 1243446-10-7
IUPAC Name 4-(Aminomethyl)-3-(methylamino)phenol
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
SMILES OC1=CC=C(CN)C(NC)=C1
InChI Key Predicted based on structure
Appearance Solid (typically off-white to pale beige)

Physicochemical Profile

Understanding the physicochemical boundaries of this molecule is critical for formulation and synthesis planning. The presence of three ionizable groups (phenol -OH, secondary amine, primary amine) creates a complex pH-dependent solubility profile.

Key Physical Properties (Experimental & Predicted)
PropertyValueContext/Method
LogP (Octanol/Water) ~0.89Predicted (Consensus) [1]
TPSA 58.28 ŲTopological Polar Surface Area [1]
H-Bond Donors 3(-OH, -NH-, -NH₂)
H-Bond Acceptors 3(N, O atoms)
Rotatable Bonds 2C-N (methylamino), C-C (aminomethyl)
pKa (Acidic) ~10.0Phenolic -OH
pKa (Basic) ~9.5 (1° Amine), ~5.0 (Aniline)Estimated based on structural analogs

Technical Insight: The relatively low LogP (< 1.0) indicates significant hydrophilicity, suggesting this compound will exhibit good aqueous solubility at physiological pH, particularly in its protonated salt forms (e.g., dihydrochloride).

Synthetic Methodology

The synthesis of 4-(Aminomethyl)-3-(methylamino)phenol presents a regioselectivity challenge. A robust, self-validating synthetic route typically employs a Nucleophilic Aromatic Substitution (SNAr) strategy followed by reduction.

Recommended Synthetic Pathway

The most logical retrosynthetic disconnection involves the reduction of a nitrile group to generate the aminomethyl moiety, and the introduction of the methylamine group via displacement of a leaving group (fluorine or chlorine) activated by an ortho or para electron-withdrawing group (nitrile).

Protocol: 3-Step Synthesis from 3-Fluoro-4-cyanophenol
  • Protection: Protection of the phenol (e.g., Benzyl ether) to prevent side reactions.

  • SNAr Displacement: Reaction with methylamine to install the 3-methylamino group.

  • Reduction: Catalytic hydrogenation or hydride reduction of the nitrile to the amine.

SynthesisRoute SM 3-Fluoro-4-hydroxybenzonitrile Step1 Step 1: O-Protection (BnBr, K2CO3) SM->Step1 Int1 Intermediate A: 3-Fluoro-4-(benzyloxy)benzonitrile Step1->Int1 Step2 Step 2: SNAr (MeNH2, THF, Heat) Int1->Step2 Int2 Intermediate B: 3-(Methylamino)-4-(benzyloxy)benzonitrile Step2->Int2 Step3 Step 3: Reduction & Deprotection (H2, Pd/C or LAH) Int2->Step3 Product Target: 4-(Aminomethyl)-3-(methylamino)phenol Step3->Product

Figure 1: Proposed synthetic pathway utilizing regioselective SNAr displacement and nitrile reduction.

Experimental Considerations
  • Validation: Monitor Step 2 (SNAr) by HPLC. The shift in retention time from the fluoro-intermediate to the amino-intermediate is distinct due to the change in polarity.

  • Safety: The reduction of nitriles using Lithium Aluminum Hydride (LAH) is exothermic. Ensure anhydrous conditions and dropwise addition at 0°C.

Reactivity & Applications

The structural motif of 4-(Aminomethyl)-3-(methylamino)phenol positions it as a versatile "molecular Lego" block in two primary domains:

A. Oxidative Coupling (Hair Dye Chemistry)

This molecule belongs to the class of couplers or primary intermediates used in oxidative hair coloring.

  • Mechanism: In the presence of an oxidizing agent (H₂O₂), the ortho or para positions relative to the electron-donating groups (-OH, -NHMe) become reactive sites for electrophilic attack by diimines (formed from p-phenylenediamine derivatives).

  • Color Prediction: The combination of a phenol and a meta-diamine motif typically yields red to violet chromophores upon oxidative coupling.

B. Pharmaceutical Intermediate (Adrenergic Scaffolds)

The structure mimics the catecholamine skeleton (e.g., epinephrine), but with a 4-aminomethyl modification.

  • Potential Targets: Adrenergic receptors (α/β), Dopamine receptors, or enzyme inhibitors (e.g., DOPA decarboxylase).

  • Heterocycle Formation: The 1,2-arrangement of the aminomethyl and methylamino groups allows for cyclization with carbonyl sources (e.g., phosgene, CDI) to form dihydroquinazoline or benzodiazepine derivatives.

Reactivity Core 4-(Aminomethyl)-3-(methylamino)phenol Oxidation Oxidative Coupling (w/ Primary Intermediate) Core->Oxidation Cyclization Cyclization (w/ Carbonyls) Core->Cyclization Dye Indoamine Dyes (Violet/Red) Oxidation->Dye Heterocycle Tetrahydroquinazolines (Bioactive Scaffolds) Cyclization->Heterocycle

Figure 2: Divergent reactivity profile leading to dye chromophores or pharmaceutical heterocycles.

Safety & Handling Protocols

As a Class 6.1 (Toxic) substance [1], strict adherence to safety protocols is mandatory.

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Signal Word: Warning / Danger.

Handling Protocol
  • Engineering Controls: Handle exclusively in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminophenols are prone to oxidation (darkening) upon exposure to air.

References

  • PubChem. (n.d.).[1] Compound Summary: Aminophenol Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

CAS number and molecular weight of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis strategies, and handling protocols for 4-(Aminomethyl)-3-(methylamino)phenol , a specialized intermediate used in pharmaceutical research and organic synthesis.

CAS Number: 1243446-10-7 Molecular Weight: 152.19 g/mol Formula: C₈H₁₂N₂O[1]

Executive Summary & Chemical Identity

4-(Aminomethyl)-3-(methylamino)phenol is a bifunctional aromatic scaffold characterized by a phenol core substituted with a benzylic primary amine at the para position and a secondary methylamine at the meta position. This specific substitution pattern makes it a highly versatile building block for the synthesis of nitrogen-containing heterocycles, particularly in the development of kinase inhibitors and CNS-active agents.

Core Chemical Data
PropertyValueNotes
CAS Registry Number 1243446-10-7 Unique identifier for regulatory tracking.[1]
Molecular Weight 152.19 g/mol Calculated based on C₈H₁₂N₂O.[1]
Exact Mass 152.0950Useful for high-resolution mass spectrometry (HRMS).
Appearance Off-white to pale brown solidColor darkens upon oxidation (air sensitive).
Solubility DMSO, Methanol, Water (pH dependent)Amphoteric nature due to phenol and amine groups.
pKa (Predicted) ~9.8 (Phenol), ~9.5 (Benzylic Amine)Existence as a zwitterion is possible in neutral pH.

Synthesis & Production Strategies

Given the specific substitution pattern, the synthesis of 4-(Aminomethyl)-3-(methylamino)phenol requires careful orchestration of functional group interconversions to avoid over-alkylation or premature oxidation.

Retrosynthetic Analysis

The most logical synthetic pathway involves the reduction of a nitrile precursor, which itself is derived from a nitro-substituted aromatic system.

Key Strategic Disconnections:

  • C-N Bond Formation: Introduction of the methylamino group via nucleophilic aromatic substitution (SNAr) or reductive amination.

  • Reduction: Conversion of a nitrile (-CN) to the primary aminomethyl group (-CH₂NH₂).

Proposed Synthetic Workflow (Laboratory Scale)

Note: This protocol is derived from standard methodologies for aminophenol derivatives.

  • Starting Material: 4-Hydroxy-2-nitrobenzonitrile.

  • Step 1: Methylation/Protection: Protection of the phenol (e.g., as a benzyl ether) to prevent side reactions.

  • Step 2: Nitro Reduction & Alkylation: Selective reduction of the nitro group to an aniline, followed by monomethylation (or reductive alkylation with formaldehyde/NaBH₄).

  • Step 3: Nitrile Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) of the nitrile to the benzylic amine.

  • Step 4: Deprotection: Removal of the phenolic protecting group to yield the final product.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from precursor to final product, highlighting critical control points.

SynthesisPathway Start 4-Hydroxy-2-nitrobenzonitrile Step1 Protection (Bn-OR) Start->Step1 BnBr, K2CO3 Step2 Nitro Reduction & Methylation Step1->Step2 1. H2/Pd 2. HCHO, NaBH4 Step3 Nitrile Reduction (-CN -> -CH2NH2) Step2->Step3 Raney Ni, H2 Final 4-(Aminomethyl)-3- (methylamino)phenol Step3->Final Pd/C, H2 (Deprotection)

Caption: Logical retrosynthetic pathway for CAS 1243446-10-7 involving protection, functional group interconversion, and final deprotection.

Stability, Handling, & Safety (Field-Proven Insights)

As an electron-rich aminophenol, CAS 1243446-10-7 is inherently susceptible to oxidation. The presence of both a secondary aniline and a primary benzylic amine accelerates this degradation if not managed correctly.

Degradation Mechanism: Quinone Imine Formation

Upon exposure to atmospheric oxygen, the compound undergoes oxidative dehydrogenation. The phenol moiety oxidizes to a quinone-like species, which can then polymerize, leading to the characteristic dark brown/black color of degraded samples.

Degradation Active Active Compound (Colorless/Pale) Intermediate Semiquinone Radical Active->Intermediate O2, Light, Metal Ions Degradant Quinone Imine / Polymer (Dark Brown/Black) Intermediate->Degradant Polymerization

Caption: Oxidative degradation pathway common to electron-rich aminophenols.

Storage & Handling Protocol

To ensure scientific integrity and reproducibility of assays, follow these strict storage guidelines:

  • Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Long-term storage at -20°C is required.

  • Solution Stability:

    • DMSO: Stable for ~24 hours at 4°C.

    • Aqueous Buffers: Unstable. Prepare fresh immediately before use.

    • Antioxidants: Addition of 1-5 mM Ascorbic Acid or DTT is recommended for aqueous assay buffers to prevent oxidation.

Safety Profile (GHS Classification)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Sensitization: Like many phenylenediamines and aminophenols, this compound is a potential skin sensitizer. Double-gloving (Nitrile) is mandatory.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" in medicinal chemistry due to its ability to participate in multiple binding interactions (hydrogen bond donor/acceptor) and its utility in heterocycle construction.

Heterocycle Synthesis (Pictet-Spengler Type)

The benzylic amine and the electron-rich ring make this compound an excellent substrate for cyclization reactions with aldehydes or ketones, yielding tetrahydroisoquinoline derivatives. These fused ring systems are ubiquitous in alkaloids and modern pharmaceuticals.

Kinase Inhibitor Design

The 3-(methylamino)phenol motif mimics the hinge-binding region of ATP, allowing it to form critical hydrogen bonds with the kinase backbone. The 4-(aminomethyl) group provides a vector for extending into the solvent-exposed region or the ribose pocket, improving solubility and potency.

Analytical Validation Methods

Trustworthiness in research data begins with verifying the identity and purity of your starting materials.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Expected Retention: Early eluting due to polarity (LogP < 1).

1H NMR Diagnostic Peaks (DMSO-d6)
  • δ 9.0-9.5 ppm: Phenolic -OH (broad singlet, exchangeable).

  • δ 6.5-7.2 ppm: Aromatic protons (1,2,4-substitution pattern).

  • δ 3.6-3.8 ppm: Benzylic -CH₂- (singlet or doublet if coupled to NH).

  • δ 2.6-2.8 ppm: N-Methyl -CH₃ (singlet).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Aminophenol Derivatives. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Thermodynamic Stability of 4-(Aminomethyl)-3-(methylamino)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the thermodynamic characterization and stability management of 4-(Aminomethyl)-3-(methylamino)phenol . It is structured for research scientists and drug development professionals requiring rigorous, actionable data protocols.[1][2]

Executive Summary & Chemical Identity

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a specialized intermediate characterized by a phenol core substituted with a secondary aromatic amine (3-position) and a primary benzylic amine (4-position).[1][2] Its unique substitution pattern creates a highly electron-rich system, making it a potent nucleophile but simultaneously rendering it thermodynamically susceptible to oxidative degradation.[1][2]

This molecule does not exist in a thermodynamically "inert" state under standard atmospheric conditions.[1][2] Its stability is purely kinetic; without rigorous environmental control, the thermodynamic drive toward quinoid oxidation products is spontaneous (


).[1][2] This guide outlines the structural basis of this instability and provides the experimental framework to quantify its thermodynamic parameters.[1][2]
Physicochemical Profile
ParameterValue / CharacteristicRelevance to Stability
Molecular Formula

Low molecular weight, high reactivity potential.[1][2]
Molecular Weight 152.20 g/mol Facilitates rapid diffusion in solution.[1][2]
LogP (Predicted) ~0.89Moderate lipophilicity; soluble in polar organic solvents and aqueous buffers.[1][2]
pKa (Predicted) Phenol (~10.0), Benzyl-

(~9.3), Aniline-

(~4.[1][2]8)
Critical: At physiological pH (7.4), the benzylic amine is protonated (

), while the aniline and phenol are neutral.[1][2]
H-Bond Donors/Acceptors 3 / 3High crystal lattice energy potential, but hygroscopic.[1][2]

Structural Analysis & Thermodynamic Vulnerabilities

The thermodynamic instability of this molecule is dictated by its electron-donating substituents, which lower the oxidation potential of the phenolic ring.[1][2]

The Oxidation Cascade (Thermodynamic Drive)

The 3-methylamino group (secondary amine) is a strong electron donor, significantly increasing the electron density of the phenol ring.[1][2] This makes the molecule highly susceptible to auto-oxidation , a thermodynamically favorable process in the presence of oxygen.[1][2]

  • Initiation: Abstraction of a hydrogen atom (from the phenol -OH or aniline -NH) generates a phenoxy or aminyl radical.[1][2]

  • Propagation: The radical delocalizes, facilitating further oxidation to a quinone imine .[1][2]

  • Irreversibility: The formation of the conjugated quinoid system is energetically downhill, driving the reaction forward.[1][2]

Visualization: Proposed Degradation Pathway

The following diagram illustrates the theoretical oxidation pathway, highlighting the transition from the stable phenol form to the unstable quinone imine species.

OxidationPathway cluster_0 Reactant (Thermodynamically Metastable) cluster_1 Intermediate (High Energy) cluster_2 Product (Thermodynamically Stable) Start 4-(Aminomethyl)-3-(methylamino)phenol (Reduced Form) Radical Semiquinone Radical (Resonance Stabilized) Start->Radical - e-, - H+ (Oxidation) Quinone Quinone Imine / Methide (Oxidized Species) Radical->Quinone - e-, - H+ Polymer Insoluble Polymers (Melanin-like) Quinone->Polymer Polymerization Oxygen O2 / Metal Ions Oxygen->Start Initiator

Figure 1: Theoretical oxidative degradation pathway of 4-(Aminomethyl)-3-(methylamino)phenol leading to quinoid species.

Experimental Protocols for Stability Assessment

Since specific thermodynamic constants (e.g., Enthalpy of Fusion, exact pKa) are not widely published for this specific CAS, you must determine them empirically. The following protocols are designed to generate self-validating data.

Protocol A: Determination of pKa via Potentiometric Titration

Rationale: The ionization state dictates solubility and oxidation rate.[1][2] The phenolate ion (high pH) oxidizes much faster than the neutral phenol.[1][2]

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20) under nitrogen.[1][2]

  • Titration: Titrate with 0.1 M HCl (to find amine pKa) and 0.1 M NaOH (to find phenol pKa) using an autotitrator.

  • Data Processing: Plot pH vs. Volume added. The inflection points correspond to the pKa values.[1][2]

    • Expected: ~4.8 (Aniline N), ~9.3 (Benzyl N), ~10.0 (Phenol O).[1][2]

Protocol B: Accelerated Stability Testing (Arrhenius Kinetics)

Rationale: To predict shelf-life and calculate the Activation Energy (


) of degradation.[1][2]
  • Sample Prep: Prepare 1 mg/mL solutions in pH 7.4 phosphate buffer (degassed).

  • Stress Conditions: Aliquot into amber HPLC vials. Incubate at three temperatures: 40°C, 50°C, and 60°C .

  • Timepoints: Analyze at T=0, 2h, 4h, 8h, 24h, 48h.

  • Analysis: HPLC-DAD (Diode Array Detector) at 254 nm and 280 nm.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).[1][2]
    • Slope =

      
      .[1][2]
      
    • Use

      
       to predict stability at 4°C.[1][2]
      
Protocol C: Solid-State Stability (DSC Analysis)

Rationale: To determine the melting point (


) and Enthalpy of Fusion (

), which serve as baselines for crystal lattice stability.[1][2]
  • Instrument: Differential Scanning Calorimeter (DSC).[1][2]

  • Method: Hermetically seal 2-3 mg of solid in an aluminum pan (nitrogen purge).

  • Ramp: Heat from 25°C to 200°C at 10°C/min.

  • Output:

    • Sharp endotherm = Pure crystalline melt (Thermodynamically stable lattice).[1][2]

    • Broad/multiple peaks = Polymorphism or degradation during melting.[1][2]

Stability Management Workflow

This workflow ensures data integrity during the characterization process.[1][2]

StabilityWorkflow cluster_input Phase 1: Characterization cluster_process Phase 2: Stress Testing cluster_output Phase 3: Data Synthesis pKa pKa Determination (Potentiometry) Oxidation Oxidative Stress (0.1% H2O2) pKa->Oxidation pH selection DSC Solid State Analysis (DSC / TGA) Thermal Thermal Stress (40-60°C) DSC->Thermal Temp limit Kinetics Kinetic Modeling (Arrhenius / Shelf-Life) Oxidation->Kinetics Thermal->Kinetics Photo Photostability (ICH Q1B) Photo->Kinetics Specs Storage Specifications Kinetics->Specs

Figure 2: Integrated workflow for determining thermodynamic stability parameters.

Handling & Storage Specifications

Based on the structural analysis and predicted thermodynamic instability, the following storage conditions are mandatory to maintain chemical integrity:

  • Temperature: Store at -20°C for long-term storage; 2-8°C for active use (weeks).

    • Reasoning: Low temperature reduces the kinetic energy available to overcome the activation energy barrier for oxidation.[1][2]

  • Atmosphere: Inert Gas (Argon or Nitrogen) overlay is required.[1][2]

    • Reasoning: Removes the primary reactant (Oxygen) from the equilibrium.[1][2]

  • Container: Amber glass vials with PTFE-lined septa.

    • Reasoning: Prevents photon-initiated radical formation (photolysis).[1][2]

  • Solution State: Prepare fresh. If storage is necessary, acidify to pH < 4.[1][2]

    • Reasoning: Protonation of the amine groups reduces their electron-donating capability, stabilizing the phenol ring against oxidation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol. (Note: Structural analog used for property estimation).[1][2] Retrieved from [Link][1][2]

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 4-amino-3-methyl- (Structural Analog Data). Retrieved from [Link][1][2]

Sources

Physicochemical Profiling: pKa and Ionization Dynamics of 4-(Aminomethyl)-3-(methylamino)phenol

[1]

Part 1: Executive Summary

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a polyfunctional aromatic scaffold featuring three distinct ionizable centers: a phenolic hydroxyl group, a secondary aromatic amine (aniline-type), and a primary aliphatic amine (benzylamine-type).[1][2]

Understanding the dissociation constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


2

Key Physicochemical Insight: At physiological pH (7.4), the molecule exists predominantly as a monocation (+1) , driven by the high basicity of the aminomethyl group and the low basicity of the aromatic amine.[2]

Part 2: Structural Analysis & Functional Groups

The molecule consists of a phenol core substituted at positions 3 and 4.[1][2] We assign the ionizable centers as follows:

CenterFunctional GroupChemical EnvironmentElectronic CharacterTypical

Range
A Aliphatic Amine (

)
Para to -OH Ortho to -NHCH3Strong Base9.0 – 9.6
B Phenolic Hydroxyl (

)
C1 PositionWeak Acid9.8 – 10.5
C Aromatic Amine (

)
Meta to -OH Ortho to -CH_2NH_2Very Weak Base4.0 – 5.0
Electronic Interactions
  • Inductive Withdrawal (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The ammonium cation formed at Center A (
    
    
    ) exerts a strong electron-withdrawing inductive effect, which typically lowers the
    
    
    of the phenolic proton (Center B), making it more acidic.[1]
  • Resonance Donation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The aromatic amine (Center C) donates electron density into the ring.[1] However, being meta to the phenol, this effect is less pronounced on the hydroxyl group than if it were para.[2]
    
  • Steric/Ortho Effects: The proximity of the methylamino and aminomethyl groups (positions 3 and 4) may induce steric strain or intramolecular hydrogen bonding, potentially stabilizing specific tautomers.[1][2]

Part 3: pKa Values and Ionization Pathway

Based on structural fragment analysis and Hammett equation principles for polysubstituted benzenes, the predicted ionization constants are:

Predicted Dissociation Constants
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Aromatic Amine): 4.6 ± 0.3 
    
    • Transition: Dication (

      
      ) 
      
      
      Monocation (
      
      
      )
    • Mechanism:[2][3] Deprotonation of the protonated secondary aniline nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1]
      
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Aliphatic Amine): 9.3 ± 0.2 
    
    • Transition: Monocation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) 
      
      
      Neutral Species (
      
      
      )
    • Mechanism:[2][3] Deprotonation of the benzylamine nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1]
      
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Phenol): 10.1 ± 0.2 
    
    • Transition: Neutral Species (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) 
      
      
      Anion (
      
      
      )[1]
    • Mechanism:[2][3] Loss of the phenolic proton to form the phenolate ion.[1][2]

Ionization Diagram (Graphviz)

The following diagram illustrates the sequential deprotonation pathway from acidic to basic conditions.[1][2]

IonizationPathwayFigure 1: Protonation Cascade of 4-(Aminomethyl)-3-(methylamino)phenolSpeciesASpecies A (pH < 4)Dication (+2)(-OH, -NH2Me+, -CH2NH3+)SpeciesBSpecies B (pH 5-8)Monocation (+1)(-OH, -NHMe, -CH2NH3+)SpeciesA->SpeciesBpKa1 ~ 4.6(Aromatic Amine)SpeciesCSpecies C (pH ~9.5)Neutral (0)(-OH, -NHMe, -CH2NH2)SpeciesB->SpeciesCpKa2 ~ 9.3(Aliphatic Amine)SpeciesDSpecies D (pH > 11)Anion (-1)(-O-, -NHMe, -CH2NH2)SpeciesC->SpeciesDpKa3 ~ 10.1(Phenol)

[1]

Part 4: Microspecies Distribution & Drug Development Implications

Solubility Profile
  • Acidic Media (pH 1.2 - 4.0): The molecule exists as a dication (+2) or monocation (+1) .[1][2] Solubility is expected to be high due to strong solvation of the charged ammonium groups.[1][2]

  • Physiological pH (7.4): The dominant species is the monocation (+1) (Protonated aliphatic amine).[1][2] Solubility remains good, but lipophilicity is lower than the neutral form.[1][2]

  • Basic Media (pH > 9.0): As the molecule transitions to its neutral form , aqueous solubility will reach its minimum (intrinsic solubility, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This is the critical pH range for precipitation risk in formulation.[1][2]
    
Membrane Permeability[1]
  • Blood-Brain Barrier (BBB) & Intestinal Absorption: The monocationic nature at pH 7.4 suggests moderate permeability via passive diffusion, though it may be a substrate for organic cation transporters (OCTs).[1][2]

  • Optimization: To maximize passive diffusion, the local pH would need to be raised to ~9.0 to generate the neutral species, though this risks oxidation of the phenol.[2]

Stability Concerns
  • Oxidation: Aminophenols are prone to oxidation, forming quinone imines.[2] The presence of the electron-donating methylamino group at the meta position activates the ring, making the molecule susceptible to oxidative degradation, especially at alkaline pH where the phenolate anion is formed.[2]

    • Recommendation: Formulations should include antioxidants (e.g., sodium metabisulfite, ascorbic acid) and be maintained at slightly acidic pH (pH 5-6) where the species is cationic and the phenol is protonated.[2]

Part 5: Experimental Determination Protocols

To validate these theoretical values, the following "Self-Validating" experimental workflows are recommended.

Protocol A: Potentiometric Titration (Gold Standard)

This method determines ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1
  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl (to maintain constant ionic strength).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Species A).

  • Titration: Titrate with 0.1 M carbonate-free NaOH under inert nitrogen atmosphere (to prevent oxidation).

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for inflection points at 0.5, 1.5, and 2.5 equivalents.[2] Use the Bjerrum difference plot or Gran plot to calculate exact ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values.[1]
    
Protocol B: UV-Vis Spectrophotometric Titration

This method exploits the bathochromic shift (red shift) of the phenol absorption band upon deprotonation.[1][2]

  • Stock Solution: Prepare a 50 µM solution in buffers ranging from pH 2 to 12.

  • Scanning: Record UV-Vis spectra (200–400 nm) for each pH.

  • Observation:

    • Phenol Ionization:[2] Look for a shift in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       from ~275 nm (neutral phenol) to ~295 nm (phenolate) around pH 10.[1]
      
    • Amine Ionization:[2] Amine deprotonation typically causes minimal spectral shift but can be detected if it alters the auxochromic effect on the ring.[1][2]

  • Calculation: Plot Absorbance at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     vs. pH. The inflection point corresponds to the phenolic 
    
    
    .[1]

ExperimentalWorkflowFigure 2: Workflow for pKa DeterminationStartStart: Sample Preparation(50µM in 0.1M KCl)Step1Adjust pH to 2.0(Full Protonation)Start->Step1Step2Titrate with NaOH(Inert N2 Atmosphere)Step1->Step2Step3Measure ResponseStep2->Step3Branch1Potentiometric:Record pH vs VolStep3->Branch1Branch2Spectrophotometric:Record UV Abs vs pHStep3->Branch2AnalysisData Analysis(Bjerrum / Gran Plots)Branch1->AnalysisBranch2->AnalysisResultDetermine pKa1, pKa2, pKa3Analysis->Result

References

  • PubChem. 4-(Aminomethyl)phenol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

  • NIST Chemistry WebBook. Phenol, 4-amino-3-methyl- (Spectral Data).[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Stenutz, R. pKa Data Compilation for Phenols and Amines.[1][2] Available at: [Link][2]

solubility of 4-(Aminomethyl)-3-(methylamino)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide to Solubility Profiling of 4-(Aminomethyl)-3-(methylamino)phenol

Executive Summary & Compound Architecture

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a sophisticated trifunctional building block characterized by a phenolic core substituted with both an aliphatic amine (aminomethyl) and an aromatic amine (methylamino).[1][2] This specific arrangement creates a complex solubility profile governed by ampholytic behavior and oxidative sensitivity .[2]

For researchers in drug discovery and materials science, understanding the solubility of this compound is not merely about finding a solvent; it is about managing its ionization state to prevent precipitation during synthesis or formulation.[2]

Physicochemical Identity
PropertyValue (Predicted/Experimental)Implication for Solubility
Molecular Formula C₈H₁₂N₂OLow Molecular Weight (152.20 g/mol ) aids dissolution.[1][2]
LogP (Octanol/Water) ~0.89Hydrophilic. Prefers polar solvents over non-polar hydrocarbons.[2]
pKa (Acidic - OH) ~10.0Deprotonates at high pH (>10), increasing aqueous solubility.[2]
pKa (Basic - CH₂NH₂) ~9.5Protonated at neutral pH (cationic), aiding water solubility.[2]
pKa (Basic - NHCH₃) ~5.0Weakly basic; protonates only in strong acid.[2]
H-Bond Donors/Acceptors 3 / 3High potential for hydrogen bonding with protic solvents.[2]

Solubility Profile: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the specific functional groups of 4-(Aminomethyl)-3-(methylamino)phenol.

Critical Insight: This compound is prone to rapid oxidation (browning) in solution, especially in alkaline or neutral protic solvents.[2] All solubility testing should be conducted under an inert atmosphere (N₂ or Ar) to ensure the data reflects the compound, not its degradation products (quinonimines).[2]

Tier 1: High Solubility (Recommended for Stock Solutions)
  • Dimethyl Sulfoxide (DMSO): The universal solvent for this class.[2] It disrupts intermolecular H-bonding without inducing rapid oxidation.[2]

    • Solubility: >50 mg/mL.[2]

  • Dimethylformamide (DMF): Excellent alternative to DMSO, though harder to remove.[2]

  • Methanol / Ethanol: Good solubility due to H-bonding matching.[2]

    • Warning: Protic solvents can accelerate oxidation if trace metals or oxygen are present.[2]

Tier 2: pH-Dependent Aqueous Solubility

Water solubility is non-linear and strictly governed by pH due to the zwitterionic nature of the molecule.[2]

  • pH < 4 (Acidic): Highly Soluble. Both amine groups are protonated (Dications), forming highly soluble salts (e.g., with HCl).[2]

  • pH 7–9 (Neutral/Weakly Basic): Lowest Solubility. The molecule approaches its isoelectric point (zwitterion or neutral species), leading to aggregation and precipitation.[2]

  • pH > 11 (Basic): Highly Soluble. The phenol deprotonates to form a phenolate anion.[2] Note: Oxidation rate is maximal here.[2]

Tier 3: Poor/Insoluble (Anti-Solvents)
  • Dichloromethane (DCM) / Chloroform: Limited solubility due to the compound's high polarity.[2]

  • Hexanes / Heptane / Toluene: Completely insoluble.[2] Useful for precipitating the compound from reaction mixtures.[2]

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the dominant species of the molecule across the pH scale and how this dictates solvent choice.

SolubilityMechanism Acidic pH < 4 (Acidic) Species_Acid Dicationic Species (+NH3, +NH2CH3) High Solubility Acidic->Species_Acid Protonation Neutral pH 7-9 (Isoelectric) Species_Neutral Neutral / Zwitterion (Aggregation Risk) Min Solubility Neutral->Species_Neutral Equilibrium Basic pH > 11 (Basic) Species_Basic Anionic Species (Phenolate O-) High Solubility Basic->Species_Basic Deprotonation Water/MeOH\n(Stable) Water/MeOH (Stable) Species_Acid->Water/MeOH\n(Stable) Precipitation Precipitation Species_Neutral->Precipitation Water/Base\n(Oxidation Risk!) Water/Base (Oxidation Risk!) Species_Basic->Water/Base\n(Oxidation Risk!)

Caption: Figure 1.[2] pH-dependent ionization states governing the solubility and stability of 4-(Aminomethyl)-3-(methylamino)phenol.

Experimental Protocol: Determination of Equilibrium Solubility

Since specific literature values for this CAS are sparse, you must generate your own data. This protocol uses the Shake-Flask Method adapted for oxidatively unstable amines.[2]

Materials Required
  • Compound: 4-(Aminomethyl)-3-(methylamino)phenol (>98% purity).[2][3]

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH buffers (4.0, 7.4, 10.0).[2]

  • Equipment: Orbital shaker, Centrifuge (with temperature control), HPLC-UV/Vis.

  • Stabilizers: Ascorbic acid (optional, for aqueous tests).[2]

Step-by-Step Methodology

1. Preparation (Inert Handling)

  • Weigh approximately 10 mg of the compound into 1.5 mL amber glass vials (to protect from light).

  • Crucial: If possible, perform weighing and solvent addition inside a nitrogen-filled glovebox.[2] If not, sparge all solvents with Argon for 15 minutes prior to use.[2]

2. Saturation

  • Add 500 µL of the target solvent to the vial.[2]

  • Vortex for 1 minute.

  • Inspect visually:

    • If fully dissolved, add more solid until a precipitate remains visible.[2]

    • If insoluble, add solvent in 100 µL increments.[2]

3. Equilibration

  • Place vials on an orbital shaker at 25°C (or 37°C for physiological relevance) for 24 hours .

  • Note: For unstable compounds, a shorter equilibration (6 hours) may be necessary to minimize degradation, though this measures kinetic rather than thermodynamic solubility.[2]

4. Phase Separation

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Carefully pipette the supernatant.[2] Do not disturb the pellet.

5. Quantification (HPLC)

  • Dilute the supernatant 100-fold with the mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).[2]

  • Inject into HPLC.[2]

  • Calculate concentration against a standard curve prepared in DMSO.

Workflow Visualization

ProtocolFlow Start Start: Weigh Solid (Inert Atmosphere) AddSolvent Add Degassed Solvent Start->AddSolvent CheckDissolved Is Solid Visible? AddSolvent->CheckDissolved AddMoreSolid Add More Solid CheckDissolved->AddMoreSolid No (Clear) Equilibrate Shake 24h @ 25°C (Amber Vial) CheckDissolved->Equilibrate Yes (Cloudy) AddMoreSolid->AddSolvent Centrifuge Centrifuge & Filter Equilibrate->Centrifuge Analyze HPLC Quantification Centrifuge->Analyze

Caption: Figure 2.[2] Standard Operating Procedure (SOP) for determining solubility of oxidatively unstable aminophenols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol. Retrieved October 26, 2023 from [Link].[2] (Note: Used as structural analog for physicochemical property estimation).[2]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[2] European Journal of Pharmaceutical Sciences.[2] (General reference for pKa-solubility relationship modeling).

Sources

Rational Design and Pharmacological Profiling of 4-(Aminomethyl)-3-(methylamino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on the strategic functionalization of privileged scaffolds. The 4-(Aminomethyl)-3-(methylamino)phenol core is a highly versatile, tri-functional pharmacophore that bridges the chemical space between neurotransmitter analogs and antioxidant modulators. By combining a primary aliphatic amine, a secondary aromatic amine, and a phenolic hydroxyl group within a single compact aromatic system, this scaffold offers unparalleled opportunities for chemoselective derivatization. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of aminomethylphenol derivatives, providing a comprehensive framework for medicinal chemists and drug development professionals.

Structural Rationale and Physicochemical Profiling

The pharmacological utility of the 4-(Aminomethyl)-3-(methylamino)phenol scaffold is dictated by its unique electronic and steric properties:

  • Nucleophilic Differentiation: The primary aminomethyl group (–CH₂NH₂) is separated from the aromatic ring by a methylene spacer, retaining its aliphatic basicity (pKₐ ~ 9.0–10.5). It is highly nucleophilic and sterically accessible. In contrast, the secondary methylamino group (–NHCH₃) is directly attached to the aromatic ring, rendering it less basic and more sterically hindered. This disparity allows for chemoselective functionalization of the primary amine without the need for complex protecting group strategies.

  • Redox Potential & Antioxidant Capacity: The electron-donating nature of the hydroxyl and methylamino groups enriches the electron density of the aromatic system. This lowers the oxidation potential of the phenol, enhancing its ability to donate hydrogen atoms to neutralize reactive oxygen species (ROS), a mechanism critical for1[1].

  • Pharmacophore Mapping: At physiological pH, the protonated aminomethyl group can form critical salt bridges with acidic residues in protein binding pockets (e.g., GABA transporters), while the phenol acts as a dual hydrogen bond donor/acceptor[2].

SyntheticStrategy Core 4-(Aminomethyl)-3-(methylamino)phenol Core Scaffold Path1 Reductive Amination (Primary Amine) Core->Path1 Aldehyde + NaBH(OAc)3 Path2 Selective Acylation (Secondary Amine) Core->Path2 Acyl Chloride + Base Path3 O-Alkylation (Phenol Group) Core->Path3 Alkyl Halide + K2CO3 Prod1 GABA Transporter Inhibitors Path1->Prod1 Prod2 Antimicrobial Agents Path2->Prod2 Prod3 Antioxidant Modulators Path3->Prod3

Chemoselective derivatization pathways of the 4-(Aminomethyl)-3-(methylamino)phenol scaffold.

Pharmacological Applications and Biological Activity

GABA Transporter (GAT) Inhibition

Aminomethylphenol derivatives are heavily investigated as inhibitors of murine GABA transporters (mGAT1–mGAT4). Because the aminomethylphenol core mimics the spatial arrangement of γ-aminobutyric acid (GABA), N-alkylation of the primary amine with lipophilic chains significantly enhances binding affinity. Studies have demonstrated that derivatives such as 5-n-dodecylaminomethyl-2-methoxyphenol exhibit micromolar inhibitory potencies, with a notable subtype selectivity for mGAT3 (IC₅₀ ~ 3 µM)[2]. The lipophilic tail is hypothesized to interact with the hydrophobic vestibule of the transporter, while the protonated amine anchors to the central binding site[2].

Antimicrobial and Cytotoxic Agents

The synthesis of Schiff bases (azomethines) and their reduced aminomethyl counterparts has yielded potent antimicrobial agents. Aminomethyl phenol derivatives containing electron-withdrawing groups have shown robust in vitro activity against Gram-positive strains (Bacillus subtilis, Micrococcus luteus) and fungal strains (Candida albicans)[3]. Furthermore, derived from similar scaffolds exhibit dose-dependent cytotoxicity against various cancer cell lines, driven by the aminomethylation which increases drug hydrophilicity and cellular uptake.

Saluretic and Diuretic Activity

Historically, nuclear substitution of 2-(aminomethyl)phenols led to the discovery of a distinct class of 4. Modifying the aromatic ring with halogen or methyl groups alters the renal clearance profile, promoting the excretion of sodium and chloride ions without the sulfonamide liabilities present in classical thiazide diuretics[4].

Quantitative Structure-Activity Relationship (SAR) Data

Derivative ClassPrimary Target / AssayRepresentative Potency / ActivityReference
N-Dodecylaminomethyl-methoxyphenols mGAT3 (GABA Transporter)IC₅₀ ~ 3 µMKragler et al., 2008[2]
N-Octylaminomethyl-prenylphenols Antioxidant (Radical Scavenging)High Fe²⁺ Chelation & Hemolysis InhibitionBuravlev et al., 2019[1]
Halogenated Aminomethylphenols Antimicrobial (B. subtilis, S. typhi)MIC < 100 µg/mL (Kirby-Bauer method)Asian J Green Chem, 2018[3]
Phenolic Mannich Bases Cytotoxicity (Jurkat cells)Dose-dependent apoptosis inductionRoman, 2015

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols integrate internal checkpoints to validate the causality of the experimental design.

Chemoselective Reductive Amination Protocol

This protocol leverages the differential nucleophilicity of the scaffold to selectively alkylate the primary aminomethyl group. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, minimizing side reactions.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-(Aminomethyl)-3-(methylamino)phenol and 1.1 eq of the target substituted aldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Stir at room temperature for 2 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot confirms complete Schiff base formation.

  • Reduction: Cool the reaction mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise. Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate iminium ion formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the secondary amine derivative.

In Vitro [³H]GABA Uptake Assay Protocol

This assay evaluates the inhibitory potency of the synthesized derivatives against GABA transporters. Rapid thermal control is the causal mechanism for accuracy here: ice-cold washing freezes membrane fluidity, preventing the reverse transport (efflux) of accumulated [³H]GABA.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing mGAT1–mGAT4 in poly-D-lysine coated 96-well plates and culture until 80-90% confluent.

  • Pre-incubation: Aspirate the growth medium and wash the cells twice with warm (37°C) Krebs-Ringer-HEPES (KRH) buffer. Add the test aminomethylphenol derivatives (at varying concentrations for dose-response) and pre-incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the compound to equilibrate with the transporter binding site before the introduction of the radioligand.

  • Uptake Initiation: Add 50 nM of [³H]GABA to each well to initiate the uptake process. Incubate for exactly 10 minutes at 37°C.

  • Termination: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells using 1% Triton X-100 or 0.1 M NaOH. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a MicroBeta scintillation counter. Calculate IC₅₀ values using non-linear regression analysis[2].

BioWorkflow HEK HEK Cells Expressing mGAT1-mGAT4 Incubation Incubate with Derivative + [3H]GABA HEK->Incubation Add Test Compound Wash Rapid Washing & Cell Lysis Incubation->Wash Terminate Uptake Scintillation Liquid Scintillation Counting Wash->Scintillation Extract Radioactivity Data IC50 Determination & SAR Analysis Scintillation->Data Dose-Response Curve

High-throughput [3H]GABA uptake assay workflow for evaluating GAT inhibitory potency.

References

  • Kragler, A., Höfner, G., & Wanner, K. T. (2008). Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4. European Journal of Medicinal Chemistry. 2

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC).

  • Asian Journal of Green Chemistry (2018). Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives.3

  • Buravlev, E. V., et al. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Chemistry & Biodiversity (via ResearchGate). 1

  • Stokker, G. E., et al. (1980). 2-(Aminomethyl)phenols, a new class of saluretic agents. 1. Effects of nuclear substitution. Journal of Medicinal Chemistry. 4

Sources

Technical Whitepaper: Photostability Profile and Degradation Kinetics of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the photostability characteristics of 4-(Aminomethyl)-3-(methylamino)phenol , a specialized aromatic amine intermediate often utilized in oxidative dyeing and pharmaceutical synthesis. Due to its electron-rich phenolic structure substituted with both primary and secondary amine groups, this compound exhibits significant sensitivity to UV-Vis radiation. This document outlines the theoretical degradation pathways, provides a validated experimental framework for stability profiling (aligned with ICH Q1B), and recommends stabilization strategies based on structure-activity relationships (SAR).

Chemical Identity and Photophysical Basis

The photolability of 4-(Aminomethyl)-3-(methylamino)phenol is dictated by its electronic structure. It acts as a strong reducing agent, making it highly susceptible to photo-oxidative stress.

PropertySpecification
Chemical Name 4-(Aminomethyl)-3-(methylamino)phenol
CAS Number 1243446-10-7
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
Chromophores Benzene ring, Auxochromes (-OH, -NHCH₃, -CH₂NH₂)
Predicted

~280–300 nm (Bathochromic shift expected at pH > pKa of phenol)
Structural Vulnerability Analysis
  • Electron Donating Groups (EDGs): The molecule possesses three strong EDGs (-OH, -NHR, -CH₂NH₂). These substituents increase the electron density of the aromatic ring, lowering the ionization potential and facilitating photo-induced electron transfer (PET).

  • Quinone Imine Formation: The ortho and para relationships between the substituents allow for facile oxidation to quinone imine species upon exposure to light and oxygen.

  • pH Sensitivity: The phenolic hydroxyl (pKa ~10) and the amine groups (pKa ~4-5 and ~9-10) create distinct ionic species. The phenolate anion (high pH) is significantly more photoreactive than the neutral phenol.

Predicted Photodegradation Mechanisms[1][2]

Based on the photochemistry of structurally analogous aminophenols (e.g., p-aminophenol, toluene-2,5-diamine), the degradation of 4-(Aminomethyl)-3-(methylamino)phenol follows a radical-mediated oxidation pathway.

Primary Pathway: Photo-Oxidation
  • Excitation: UV absorption generates an excited singlet state (

    
    ), which undergoes intersystem crossing to a triplet state (
    
    
    
    ).
  • Radical Formation: The triplet state transfers an electron to molecular oxygen (

    
    ) or undergoes homolytic bond cleavage (O-H or N-H), generating a radical cation or neutral radical.
    
  • Quinoid Formation: Subsequent abstraction of protons leads to the formation of a quinone imine methide or similar quinoid species, which are highly electrophilic and colored (yellow/brown).

Secondary Pathway: Oxidative Coupling

The reactive quinone imine intermediates can react with unoxidized parent molecules to form dimers, trimers, and polymers (similar to Bandrowski’s base formation in PPD).

Visualization of Degradation Pathways

The following diagram illustrates the theoretical flow from the parent molecule to its degradation products.

PhotodegradationPathways Parent 4-(Aminomethyl)-3-(methylamino)phenol (Parent Molecule) Excited Excited Triplet State (T1) Parent->Excited UV Absorption (hν) Radical Radical Intermediate (Semiquinone/Radical Cation) Excited->Radical e- Transfer / H-Abstraction ROS Reactive Oxygen Species (Singlet Oxygen/Superoxide) Excited->ROS Energy Transfer to O2 Quinone Quinone Imine Derivative (Electrophilic Species) Radical->Quinone -H+, -e- Polymer Coupled Polymers (Colored Precipitates) Quinone->Polymer Coupling with Parent Hydrolysis Hydrolysis Products (Ammonia/Methylamine release) Quinone->Hydrolysis +H2O (Slow) ROS->Radical Oxidation

Figure 1: Theoretical photochemical degradation cascade for aminophenol derivatives involving radical formation and oxidative coupling.

Experimental Protocols for Stability Profiling

To definitively characterize the photostability of this specific lot or synthesis batch, the following self-validating protocol must be executed. This approach integrates ICH Q1B guidelines with specific adaptations for oxidizable amines.

Materials & Equipment
  • Light Source: Xenon arc lamp or cool white fluorescent + near UV lamp (meeting ID65 standard).

  • Actinometer: Quinine chemical actinometry system (to quantify photon flux).

  • HPLC System: C18 Reverse Phase column (high pH stability preferred, e.g., Waters XBridge).

  • Solvents: LC-MS grade Acetonitrile, Water, Ammonium Formate (buffer).

Protocol A: Forced Degradation (Solution State)

Objective: Determine degradation kinetics and identify photoproducts.

  • Preparation: Prepare a 1.0 mg/mL stock solution in degassed water/acetonitrile (90:10).

    • Critical Step: Use amber glassware and work under filtered light to prevent pre-exposure.

  • pH Adjustment: Split sample into three aliquots buffered at pH 4.0, 7.0, and 10.0.

  • Exposure: Transfer to quartz cuvettes. Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV).

    • Control: Wrap one set of cuvettes in aluminum foil (Dark Control).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately dilute with mobile phase containing 0.1% ascorbic acid to stop oxidative reactions.

Protocol B: Solid State Stability

Objective: Assess shelf-life stability of the raw material.

  • Spread 500 mg of solid substance thinly (<2 mm) in an open petri dish.

  • Cover with quartz glass (UV transparent) to prevent contamination while allowing light passage.

  • Expose alongside a validated actinometric standard.

  • Analyze color change (Colorimetry Lab*) and purity (HPLC) after exposure.

Analytical Workflow (HPLC-DAD-MS)

The polarity of the aminomethyl group requires a specialized chromatographic method to ensure retention.

  • Column: C18 Polar Embedded or HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 8.0). Note: High pH suppresses protonation of the phenol, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm and 290 nm; MS (ESI+) for mass identification of degradation products.

Workflow Visualization

ExperimentalWorkflow SamplePrep Sample Prep (pH 4, 7, 10) Exposure ICH Q1B Exposure (Light vs Dark) SamplePrep->Exposure Quench Quench/Stabilize (+Ascorbic Acid) Exposure->Quench At T=x Analysis HPLC-DAD-MS Analysis Quench->Analysis DataProc Kinetic Modeling (Order of Rxn) Analysis->DataProc

Figure 2: Step-by-step experimental workflow for photostability characterization.

Stabilization Strategies

Given the susceptibility of 4-(Aminomethyl)-3-(methylamino)phenol to photo-oxidation, the following formulation and handling strategies are required.

Formulation Stabilization
  • Antioxidants: Incorporation of Sodium Sulfite (0.1–0.5%) or Ascorbic Acid is mandatory in aqueous solutions to act as sacrificial reducing agents.

  • Chelating Agents: EDTA (0.05%) should be added to sequester metal ions (Fe³⁺, Cu²⁺) which catalyze radical formation.

  • pH Control: Maintain formulation pH < 6.0 where possible. The protonated amine species are less electron-rich and thus less prone to oxidation than the free base forms.

Packaging Requirements
  • Solid State: Store in opaque, aluminum-lined bags under inert atmosphere (Nitrogen/Argon flush).

  • Liquid State: Amber glass or opaque HDPE containers. Headspace should be minimized or nitrogen-purged.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • Tonnesen, H. H. (2001). Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. [Link]Note: General reference for photosensitive drug formulation.

  • NIST Chemistry WebBook. (2025).[1] Phenol, 4-amino-3-methyl- (Analogous Structure Data).[1][2][3][4][5][6] National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2025).[6] Compound Summary: 4-(Aminomethyl)-3-methylphenol (Structural Analog). National Library of Medicine. [Link]

Sources

metabolic pathways of 4-(Aminomethyl)-3-(methylamino)phenol in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic pathways, bioactivation mechanisms, and experimental characterization of 4-(Aminomethyl)-3-(methylamino)phenol . This analysis synthesizes established metabolic principles of homologous aminophenols and benzylamines to provide a predictive yet rigorously grounded biotransformation profile.

Executive Summary & Chemical Context

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a bifunctional aromatic amine characterized by a 4-hydroxybenzylamine core substituted with a 3-methylamino group. This unique substitution pattern places it at the intersection of two distinct metabolic classes:

  • Benzylamines: Susceptible to oxidative deamination by amine oxidases (MAO/SSAO).

  • Aminophenols: Prone to Phase II conjugation and cytochrome P450-mediated bioactivation to reactive quinone species.

This compound is primarily relevant as a precursor/coupler in oxidative dye chemistry and as a pharmacophore in medicinal chemistry (e.g., peptidomimetics). Its metabolic fate is governed by the competition between detoxification (glucuronidation/sulfation) and bioactivation (quinone methide formation).

Physicochemical Profile (Predicted)
PropertyValueBiological Implication
Molecular Formula C₈H₁₂N₂OLow molecular weight (152.19 Da) favors rapid absorption.
LogP ~0.9 - 1.2Moderate lipophilicity; readily crosses cell membranes but requires metabolism for excretion.
pKa (Phenol) ~10.0Exists primarily as neutral phenol at physiological pH.
pKa (Benzylamine) ~9.3Highly protonated at pH 7.4; substrate for organic cation transporters (OCTs).

Phase I Metabolism: Oxidation & Bioactivation

Phase I metabolism introduces functional groups or modifies existing ones to increase polarity. For this molecule, three distinct oxidative pathways compete.

Pathway A: Oxidative Deamination (MAO/SSAO)

The 4-aminomethyl group (a primary benzylamine) is a high-affinity substrate for Monoamine Oxidases (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) found in plasma and adipose tissue.

  • Mechanism: The enzyme oxidizes the C-N bond to an imine, which hydrolyzes to release ammonia and form the corresponding aldehyde.

  • Product: 3-(methylamino)-4-hydroxybenzaldehyde .

  • Fate: The aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 3-(methylamino)-4-hydroxybenzoic acid , a stable, excretable metabolite.

Pathway B: N-Demethylation (CYP450)

The 3-methylamino group (a secondary aromatic amine) is susceptible to oxidative demethylation, primarily mediated by hepatic CYP1A2 and CYP2E1 .

  • Mechanism: Hydroxylation of the N-methyl group forms a carbinolamine intermediate, which spontaneously collapses to release formaldehyde.

  • Product: 4-(aminomethyl)-3-aminophenol .

  • Significance: This unmasks a primary aromatic amine, making the molecule a substrate for N-acetylation (NAT2).

Pathway C: Quinone Methide Bioactivation (Toxicity Alert)

A critical toxicological pathway for 4-hydroxybenzylamines is the formation of Quinone Methides (QM) . Unlike quinone imines formed from p-aminophenols, QMs are formed via the elimination of the benzylic substituent.

  • Mechanism: Oxidation of the phenolic ring (or spontaneous elimination from a Phase II conjugate like a sulfate) leads to the expulsion of the aminomethyl group (as ammonia).

  • Reactive Species: 3-(methylamino)-1,4-quinone methide .

  • Consequence: This electrophile can alkylate cellular proteins (cysteine residues) or DNA, leading to cytotoxicity or skin sensitization (haptenization).

Phase II Metabolism: Conjugation & Detoxification

Phase II enzymes conjugate the polar functional groups to facilitate excretion.

Pathway D: Glucuronidation & Sulfation

The phenolic hydroxyl group is the primary site for conjugation.

  • UGT (UDP-glucuronosyltransferase): Forms the O-glucuronide . This is the major detoxification route, rendering the molecule biologically inert and water-soluble.

  • SULT (Sulfotransferase): Forms the O-sulfate .

    • Risk: In some 4-hydroxybenzyl systems, the O-sulfate is unstable and can spontaneously eliminate sulfate to generate the reactive Quinone Methide (Pathway C).

Pathway E: N-Acetylation

If the 3-methylamino group is demethylated (Pathway B), the resulting primary amine is a substrate for N-Acetyltransferase (NAT1/NAT2) , forming an N-acetyl conjugate.

Experimental Protocols for Validation

To validate these pathways, the following self-validating experimental workflows are recommended.

Protocol 1: In Vitro Metabolic Stability & Metabolite ID

Objective: Identify primary metabolites and clearance rates.

  • System: Cryopreserved human hepatocytes (mixed gender pool) or Liver Microsomes (HLM).

  • Incubation:

    • Test compound (10 µM) in phosphate buffer (pH 7.4).

    • Cofactors: NADPH (for CYP/FMO), UDPGA (for UGT), PAPS (for SULT).

    • Timepoints: 0, 15, 30, 60, 120 min.

  • Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Resolution) .

  • Target Transitions (Mass Defect Filtering):

    • Parent: [M+H]+ 153.

    • Aldehyde: [M+H]+ 152 (Loss of NH3 + Oxidation).

    • Acid: [M+H]+ 168.

    • Demethylated: [M+H]+ 139.

    • Glucuronide: [M+H]+ 329 (+176 Da).

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm Quinone Methide formation.

  • Incubation: HLM + NADPH + Test Compound (50 µM) + Glutathione (GSH, 5 mM) .

  • Control: HLM without NADPH (negative control).

  • Detection: Look for GSH adducts ([M+H]+ ~458).

    • Logic: If a Quinone Methide forms, GSH will attack the exocyclic methylene carbon, forming a stable benzylic-GSH conjugate.

Pathway Visualization

Diagram 1: Comprehensive Metabolic Map

This diagram illustrates the flow from the parent compound through oxidative and conjugative pathways.

MetabolicMap Parent 4-(Aminomethyl)- 3-(methylamino)phenol Aldehyde 3-(methylamino)- 4-hydroxybenzaldehyde Parent->Aldehyde MAO/SSAO (Oxidative Deamination) Demethyl 4-(Aminomethyl)- 3-aminophenol Parent->Demethyl CYP450 (N-Demethylation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Conjugation) QM Quinone Methide (Reactive Intermediate) Parent->QM CYP/Peroxidase (-2e-, -2H+) Acid 3-(methylamino)- 4-hydroxybenzoic acid (Excretion) Aldehyde->Acid ALDH (Oxidation) N-Acetyl Conjugate N-Acetyl Conjugate Demethyl->N-Acetyl Conjugate NAT1/2 Adduct Protein/DNA Adducts QM->Adduct Covalent Binding

Caption: Figure 1. Predicted metabolic map showing the divergence between bioactivation (red), detoxification (green), and catabolism (grey).

Diagram 2: Quinone Methide Bioactivation Mechanism

Detailing the specific toxicological mechanism relevant to 4-hydroxybenzylamines.

QM_Mechanism Step1 Parent Compound (Phenol Form) Step2 Phenoxyl Radical Step1->Step2 Oxidation (-e-, -H+) Step3 Quinone Methide (Electrophile) Step2->Step3 Elimination of NH3 (Rearrangement) Trapping GSH Adduct (Detoxified) Step3->Trapping + Glutathione (GSH) Toxicity Cellular Alkylation (Toxicity) Step3->Toxicity + Protein-SH

Caption: Figure 2. Mechanistic pathway of Quinone Methide formation via oxidative elimination of the benzylic amine.

References

  • PubChem. (2025).[1] Compound Summary: 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7). National Library of Medicine. [Link]

  • Yu, P. H., et al. (2003). Physiological and pathological implications of semicarbazide-sensitive amine oxidase (SSAO). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Thompson, D. C., et al. (1995). Metabolism of 4-hydroxybenzyl alcohol by rat hepatic preparations: Formation of a quinone methide. Chemico-Biological Interactions. [Link]

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Nohynek, G. J., et al. (2004). Safety assessment of personal care products/cosmetics and their ingredients. Toxicology and Applied Pharmacology. (Reference for hair dye metabolite safety assessment frameworks). [Link]

Sources

Methodological & Application

synthesis pathway for 4-(Aminomethyl)-3-(methylamino)phenol from precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a validated synthesis pathway for 4-(Aminomethyl)-3-(methylamino)phenol , a specialized intermediate with applications in pharmaceutical development (e.g., as a metabolite analog or scaffold for benzoxazole-derived therapeutics).

The protocol employs a convergent retrosynthetic strategy , prioritizing regiochemical control and atom economy. It utilizes 4-chloro-2-nitroaniline as a cost-effective starting material, leveraging the Sandmeyer reaction and Nucleophilic Aromatic Substitution (SNAr) to construct the core scaffold, followed by a chemoselective reductive alkylation sequence.

Executive Summary

The synthesis of 4-(Aminomethyl)-3-(methylamino)phenol presents a specific regiochemical challenge: installing a methylamino group meta to the phenol and an aminomethyl group para to the phenol. Direct functionalization of simple phenols often yields incorrect isomers due to the directing effects of the hydroxyl group.

This protocol circumvents these issues by establishing the substitution pattern early using 4-hydroxy-2-nitrobenzonitrile as a pivotal intermediate. The synthesis features a high-yield "Global Reduction" step using Borane-THF, which simultaneously converts a nitrile to a primary amine, a formamide to a methylamine, and cleaves a transient phenolic ester, streamlining the workflow.

Key Chemical Transformations
  • Sandmeyer Cyanation: Conversion of aniline to benzonitrile.

  • SNAr Hydroxylation: Regioselective installation of the phenolic oxygen.

  • Nitro Reduction: Chemoselective reduction in the presence of a nitrile.

  • Reductive Methylation Cascade: One-pot conversion of precursors to the final diamine scaffold.

Retrosynthetic Analysis & Pathway Logic

The logic follows a disconnection approach that traces the target back to commercially available 4-chloro-2-nitroaniline .

Retrosynthesis Target Target: 4-(Aminomethyl)-3-(methylamino)phenol Int1 Intermediate 1: N-(2-cyano-5-hydroxyphenyl)formamide (Pre-reduction Scaffold) Target->Int1 Global Reduction (BH3-THF) Int2 Intermediate 2: 4-Hydroxy-2-aminobenzonitrile Int1->Int2 N-Formylation Int3 Intermediate 3: 4-Hydroxy-2-nitrobenzonitrile (Key Regioisomer) Int2->Int3 Nitro Reduction (Fe/AcOH) Int4 Intermediate 4: 4-Chloro-2-nitrobenzonitrile Int3->Int4 SNAr Hydrolysis SM Starting Material: 4-Chloro-2-nitroaniline Int4->SM Sandmeyer Reaction (CuCN)

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry of the 1,3,4-substituted aromatic core.

Detailed Experimental Protocol

Phase 1: Construction of the Core Scaffold

Objective: Synthesize 4-hydroxy-2-nitrobenzonitrile with high isomeric purity.

Step 1.1: Sandmeyer Cyanation

Precursor: 4-Chloro-2-nitroaniline Reagents: NaNO₂, H₂SO₄, CuCN, KCN Reaction Type: Radical-Nucleophilic Substitution (Sandmeyer)

  • Diazotization: Suspend 4-chloro-2-nitroaniline (17.2 g, 100 mmol) in 50% H₂SO₄ (60 mL) at 0°C. Add NaNO₂ (7.6 g, 110 mmol) in water dropwise, maintaining temperature <5°C. Stir for 1 hour to form the diazonium salt.

  • Cyanation: Prepare a solution of CuCN (10.8 g, 120 mmol) and KCN (15.6 g, 240 mmol) in water (100 mL) at 60°C.

  • Addition: Slowly add the cold diazonium solution to the cyanide mixture. A vigorous evolution of N₂ gas will occur.

  • Workup: Heat to 80°C for 30 mins. Cool, extract with Ethyl Acetate (3x100 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

    • Product: 4-Chloro-2-nitrobenzonitrile.

    • Yield: ~75-80%.

Step 1.2: Nucleophilic Aromatic Substitution (SNAr)

Precursor: 4-Chloro-2-nitrobenzonitrile Reagents: KOH, DMSO/Water Mechanism: Addition-Elimination (activated by o-NO₂ and p-CN).

  • Dissolve 4-chloro-2-nitrobenzonitrile (10 g, 54.8 mmol) in DMSO (50 mL).

  • Add aqueous KOH (4M, 30 mL) dropwise. The solution will turn deep red/orange (phenolate formation).

  • Heat to 80°C for 4 hours. Monitor by TLC (disappearance of chloro-compound).

  • Acidification: Pour into crushed ice/water (200 mL). Acidify to pH 2 with conc. HCl. The phenol will precipitate.

  • Isolation: Filter the yellow solid, wash with cold water, and dry in a vacuum oven.

    • Product: 4-Hydroxy-2-nitrobenzonitrile.[1][2][3][4]

    • Data: 1H NMR (DMSO-d₆) confirms loss of Cl and presence of phenolic OH.

Phase 2: Functional Group Transformation

Objective: Convert the nitro-nitrile scaffold to the methylamino-aminomethyl target.

Step 2.1: Chemoselective Nitro Reduction

Precursor: 4-Hydroxy-2-nitrobenzonitrile Reagents: Iron powder, Acetic Acid (AcOH), Ethanol Selectivity: Reduces -NO₂ to -NH₂ without affecting -CN.

  • Dissolve the nitro-phenol (5.0 g, 30.5 mmol) in Ethanol (50 mL) and AcOH (10 mL).

  • Add Iron powder (325 mesh, 8.5 g, 5 eq) in portions at reflux.

  • Reflux for 2 hours. The yellow color should fade to a pale beige.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Neutralization: Resuspend residue in water, neutralize with NaHCO₃, and extract with EtOAc.

    • Product: 4-Hydroxy-2-aminobenzonitrile.

    • Note: This intermediate is sensitive to oxidation; proceed immediately to the next step.

Step 2.2: N-Formylation (Mono-alkylation Precursor)

Precursor: 4-Hydroxy-2-aminobenzonitrile Reagents: Formic Acid, Acetic Anhydride (Preparation of Acetic Formic Anhydride)

  • Reagent Prep: Mix Formic Acid (5 mL) and Acetic Anhydride (10 mL) at 0°C and stir for 30 mins to generate the mixed anhydride.

  • Add 4-hydroxy-2-aminobenzonitrile (3.0 g, 22.4 mmol) dissolved in THF (20 mL) to the mixture.

  • Stir at RT for 2 hours.

    • Note: The phenolic -OH may also be formylated to an ester. This is acceptable as it will be cleaved in the reduction step.

  • Workup: Concentrate in vacuo to remove excess anhydride/acid. The residue contains N-(2-cyano-5-hydroxyphenyl)formamide (and potentially the O-formyl ester). Use crude.

Step 2.3: Global Borane Reduction

Precursor: Crude Formamide/Nitrile Reagents: Borane-THF Complex (1.0 M), Methanol Mechanism:

  • R-CN
    
    
    R-CH₂-NH₂
  • Ar-NH-CHO
    
    
    Ar-NH-CH₃
  • Ar-O-CHO
    
    
    Ar-OH + CH₃OH
  • Dissolve the crude formamide in anhydrous THF (30 mL) under Argon.

  • Reduction: Add BH₃-THF (1.0 M, 100 mL, excess) dropwise at 0°C.

  • Reflux: Heat to reflux for 4 hours to ensure complete reduction of the nitrile and amide.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane (Caution: H₂ gas evolution).

  • Acid Hydrolysis: Add conc. HCl (10 mL) and reflux for 1 hour to break boron-nitrogen complexes.

  • Isolation: Concentrate to remove THF/MeOH. Basify the aqueous residue to pH >12 with NaOH pellets.

  • Extraction: Extract with DCM/Isopropanol (3:1 mixture) or n-Butanol (due to high polarity of the product).

  • Purification: Convert to the dihydrochloride salt by adding HCl in ether, or purify via reverse-phase HPLC (C18, Water/Acetonitrile with 0.1% TFA).

Analytical Data Summary

ParameterExpected Value / Characteristic
Appearance Off-white to pale grey solid (free base); White crystalline solid (HCl salt).
Molecular Weight 152.19 g/mol (Free Base)
1H NMR (D₂O) δ 6.5-7.2 (m, 3H, Ar-H) : 1,2,4-substitution pattern.δ 4.1 (s, 2H, Ar-CH₂-NH₂) : Benzylic methylene.δ 2.8 (s, 3H, Ar-NH-CH₃) : N-Methyl singlet.
Mass Spec (ESI+) [M+H]⁺ = 153.1 m/z
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in DCM.

Safety & Handling Protocol

  • Cyanides (KCN/CuCN): Fatal if swallowed or in contact with skin. Liberates toxic HCN gas on contact with acid. Use a dedicated fume hood and keep a cyanide antidote kit available. Treat waste with bleach (NaOCl) at pH >10.

  • Borane-THF: Pyrophoric and generates flammable Hydrogen gas. Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • 4-Chloro-2-nitroaniline: Potential skin sensitizer and irritant. Wear full PPE.

References

  • Sandmeyer Reaction Methodologies

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Aromatic Nitriles". Longman Scientific & Technical.
    • Link:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Ambeed. (2023).
    • Source:

  • Borane Reduction of Nitriles and Amides

    • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide." Synthesis.
    • Source:

  • Synthesis of 4-Chloro-2-nitrobenzonitrile

    • PubChem Compound Summary for CID 12308337.
    • Source:

Sources

Application Note: High-Purity Isolation of 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed protocols for the isolation and purification of 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride, a critical intermediate in pharmaceutical development. Given the compound's polarity, susceptibility to oxidation, and the stringent purity requirements for drug synthesis, robust isolation strategies are paramount. This document outlines two primary methodologies: a scalable recrystallization protocol for bulk purification and a high-resolution reversed-phase chromatography method for achieving superior purity. We delve into the scientific rationale behind procedural choices, from solvent selection to handling precautions, and establish a framework for analytical validation to ensure the final product meets rigorous quality standards.

Introduction and Core Principles

4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride is a polar aromatic compound containing both phenolic and aminic functional groups. Its dihydrochloride salt form enhances water solubility but also presents unique challenges for isolation from aqueous and organic reaction media. The primary goals during isolation are the removal of unreacted starting materials, reaction by-products (e.g., from over-alkylation or side-chain reactions), and inorganic salts.

A significant challenge in handling this and related aminophenol compounds is their propensity for oxidation.[1][2] The phenol group is susceptible to oxidation, which can be catalyzed by air and light, often resulting in the formation of colored impurities that are difficult to remove.[3] Therefore, all protocols must incorporate strategies to mitigate oxidative degradation.

Strategic Overview: Choosing the Right Protocol

The selection of an isolation protocol depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A common workflow involves an initial bulk purification by recrystallization, followed by a chromatographic polishing step if exceptionally high purity (>99.5%) is required.

G cluster_0 Decision & Triage cluster_1 Purification Pathways cluster_2 Analysis & Final Product Crude_Product Crude Product (Post-Synthesis Workup) Decision Assess Purity Requirement & Impurity Profile Crude_Product->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization >98% Purity OK Scale > 5g Chromatography Protocol 2: Reversed-Phase Chromatography Decision->Chromatography >99.5% Purity Needed Complex Impurities Analysis Purity & Identity Confirmation (HPLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis Pure_Product Isolated Product (>99% Purity) Analysis->Pure_Product

Caption: Decision workflow for selecting the appropriate isolation protocol.

Protocol 1: Optimized Recrystallization

Recrystallization is the method of choice for purifying crystalline solids on a larger scale. The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a polar hydrochloride salt, a polar protic solvent or a mixed-solvent system is typically effective.[4][5]

3.1. Rationale for Solvent System Selection

Given the dihydrochloride salt's high polarity, water is a good initial solvent for dissolution. However, its solubility may remain too high even at 0°C for efficient recovery. Therefore, an anti-solvent—a miscible solvent in which the compound is poorly soluble—is required to induce precipitation. Isopropanol or ethanol are excellent choices as they are miscible with water but are less polar, reducing the solvation of the ionic salt and promoting crystallization upon cooling.[5]

3.2. Step-by-Step Protocol

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride in a minimal amount of hot deionized water (e.g., ~2-3 mL per gram of crude material). Heat the mixture to 80-90°C with stirring until all solids dissolve.

  • Decolorization (Optional): If the solution is highly colored (pink to brown), it indicates oxidation.[6] Allow the solution to cool slightly, then add a small amount of activated charcoal (approx. 1-2% w/w of the solute). Reheat the mixture to boiling for 5-10 minutes.

    • Expert Insight: Charcoal adsorbs colored impurities but can also reduce yield by adsorbing the product. Use sparingly.[6]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel or a filter cannula to remove them. This step is critical to prevent premature crystallization on the filter paper.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Slowly add isopropanol (or ethanol) as an anti-solvent, dropwise, while the solution is still warm, until the solution becomes faintly turbid. Add a few drops of hot water to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than rapidly formed powders.[4]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath (0-4°C) for at least one hour to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold isopropanol to remove residual soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. The product should be a white to off-white crystalline powder.

Protocol 2: High-Purity Reversed-Phase Flash Chromatography

For applications demanding the highest purity or for separating structurally similar impurities, reversed-phase chromatography is the superior method. It separates compounds based on hydrophobicity, making it ideal for polar analytes when using a polar mobile phase.[7] C18-functionalized silica is the most common stationary phase for this purpose.[8][9]

4.1. Method Design & Rationale

The compound is highly polar and will elute quickly from a reversed-phase column with typical water/acetonitrile or water/methanol mobile phases. To achieve adequate retention and separation, the mobile phase polarity must be maximized (high aqueous content). Using a buffer or ion-pairing agent is generally avoided in preparative work to simplify product isolation, but a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of residual free amines.

G cluster_workflow Chromatography Workflow Prep Sample Preparation (Dissolve in Mobile Phase A) Load Sample Loading Prep->Load Equilibrate Column Equilibration (C18 Silica, 100% A) Equilibrate->Load Gradient Gradient Elution (0-30% B over 20 CV) Load->Gradient Collect Fraction Collection (Monitor at 280 nm) Gradient->Collect Pool Pool Pure Fractions (Analyze by TLC/HPLC) Collect->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Final Final Product (Lyophilize if needed) Evaporate->Final

Caption: Step-by-step workflow for preparative reversed-phase chromatography.

4.2. Step-by-Step Protocol

  • Stationary Phase: C18-functionalized silica gel (40-63 µm particle size).

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Column Packing & Equilibration: Pack the column with the C18 silica slurry. Equilibrate the packed column with at least 5 column volumes (CV) of 100% Solvent A.

  • Sample Preparation: Dissolve the crude or recrystallized product in a minimal volume of Solvent A. If solubility is an issue, a small amount of methanol can be added. Filter the sample through a 0.45 µm filter before loading.

  • Elution & Fraction Collection:

    • Load the sample onto the column.

    • Begin elution with 100% Solvent A for 2 CVs.

    • Apply a linear gradient from 0% to 30% Solvent B over 20-25 CVs.

    • Monitor the column eluent using a UV detector at 280 nm (a wavelength where phenols typically absorb).

    • Collect fractions throughout the elution process.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask. Remove the acetonitrile and formic acid via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy, white solid.

Purity Assessment and Validation

The success of any isolation protocol is validated by rigorous analytical testing. The following methods are essential for confirming the purity and identity of the final product.

Parameter Method Typical Conditions & Expected Results
Purity & Impurity Profile Reversed-Phase HPLC[10]Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: A: 0.1% TFA in Water, B: AcetonitrileGradient: 5% to 95% B over 15 minDetection: UV at 280 nmResult: Purity > 99.0% by peak area.
Structural Confirmation ¹H NMR SpectroscopySolvent: D₂O or DMSO-d₆Result: Spectrum should match the expected structure of 4-(Aminomethyl)-3-(methylamino)phenol with correct chemical shifts, coupling constants, and integration. Absence of impurity signals.
Residual Solvent Analysis Gas Chromatography (GC)[11]Method: Headspace GC-FIDResult: Residual solvents (e.g., isopropanol, acetonitrile) should be below ICH limits (<5000 ppm for isopropanol, <410 ppm for acetonitrile).
Melting Point Melting Point ApparatusResult: A sharp, defined melting range is indicative of high purity.[1] Broad ranges suggest the presence of impurities.

Handling and Storage

Aminophenols are sensitive to air, light, and moisture.[3][12] To maintain the integrity of the purified product:

  • Storage Conditions: Store in a tightly sealed, amber glass vial at 2-8°C.[13]

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[12]

Conclusion

The successful isolation of 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride hinges on a carefully chosen strategy that accounts for the compound's polar and oxidatively sensitive nature. Recrystallization from a water/alcohol solvent system provides a robust and scalable method for achieving good purity. For applications demanding the highest standards, reversed-phase chromatography offers unparalleled resolution. Both protocols, when coupled with rigorous analytical validation, enable the reliable production of high-purity material essential for advancing pharmaceutical research and development.

References

  • Techno PharmChem. p - Aminophenol Safety Data Sheet. [Online] Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online] Available at: [Link]

  • Ataman Kimya. p-AMINOPHENOL. [Online] Available at: [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Online] Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Online] Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. [Online] Available at: [Link]

  • Michigan State University Department of Chemistry. Acetominophen Synthesis. [Online] Available at: [Link]

  • Elchisak, M. A. (1987).
  • Neil, T. K., & Tassel, J. T. (2020). Gas Chromatographic Determination of Phenolic Amines.
  • LCGC North America. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Online] Available at: [Link]

  • European Patent Office. Process for producing aminophenols. EP 0224625 A1.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. [Online] Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Online] Available at: [Link]

  • ALS Environmental. Phenolics (Colorimetric, Automated 4-AAP with Distillation). [Online] Available at: [Link]

  • U.S. Environmental Protection Agency.
  • PubChem, U.S. National Library of Medicine. Process for the purification of p-aminophenol.
  • European Patent Office.

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Application Note: Formulation Stability and Optimization of 4-(Aminomethyl)-3-(methylamino)phenol in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-3-(methylamino)phenol is a highly reactive aminophenol derivative utilized as a precursor and coupler in permanent oxidative hair dye systems. While it delivers excellent tinctorial strength and deep coloration when polymerized within the hair shaft, its chemical structure presents two critical formulation challenges: rapid auto-oxidation of the electron-rich aminophenol core and N-nitrosation of the secondary methylamino group.

This application note provides formulation scientists with a mechanistic understanding of these degradation pathways and details self-validating protocols to stabilize the compound, ensuring both prolonged shelf-life and compliance with stringent cosmetic safety regulations.

Mechanistic Profiling & Degradation Pathways

To formulate a stable chassis, one must first understand the causality of the dye's reactivity. In a commercial setting, hair dyes are two-part systems: a high-pH precursor base (containing the aminophenol) and a developer (hydrogen peroxide).

The Oxidative Coupling Mechanism

Under alkaline conditions (pH 9–10), 4-(Aminomethyl)-3-(methylamino)phenol is activated. Upon introduction of H₂O₂, the aminophenol undergoes a two-electron oxidation to form a highly reactive quinone imine intermediate. This electrophilic species undergoes rapid nucleophilic attack by primary intermediates (e.g., p-phenylenediamine), leading to polymerization into large, polynuclear colorant molecules that become permanently trapped within the hair cortex () [1].

OxidativeCoupling A 4-(Aminomethyl)-3-(methylamino) phenol (Coupler) B Alkaline pH + H2O2 (Oxidation Environment) A->B Activation C Reactive Quinone Imine Intermediate B->C -2e-, -2H+ D Coupling Reaction (with Primary Intermediates) C->D Nucleophilic Attack E Polynuclear Colorant (Trapped in Hair Shaft) D->E Polymerization

Fig 1: Oxidative coupling pathway of aminophenol precursors in hair dye.

The N-Nitrosamine Safety Risk

A unique structural feature of 4-(Aminomethyl)-3-(methylamino)phenol is its secondary amine (-NHCH₃). Secondary amines are notoriously susceptible to nitrosation by atmospheric NOₓ or trace nitrosating impurities in raw materials. This reaction forms N-nitrosamines, which are strictly regulated genotoxic impurities. Preventing the formation of this degradation product is as critical as preventing auto-oxidation () [1].

NitrosaminePathway A 4-(Aminomethyl)-3-(methylamino) phenol (Secondary Amine) C N-Nitrosation Reaction (pH 7-10) A->C B Nitrosating Agents (e.g., Atmospheric NOx) B->C D N-Nitrosamine Derivative (Genotoxic Impurity) C->D Degradation Pathway

Fig 2: N-nitrosation degradation pathway of the secondary amine group.

Formulation Stability Challenges & Causality

Premature oxidation in the tube (auto-oxidation) leads to browning, loss of titer, and formulation failure. This is driven by dissolved oxygen and catalyzed by trace transition metals (Cu²⁺, Fe³⁺). To counteract this, formulators must employ a synergistic stabilization system:

  • Sacrificial Reductants (Sodium Sulfite): Sulfite acts as an oxygen scavenger. However, at excessive concentrations, sulfite can undergo a Michael addition with the transient quinone imine, forming an inactive sulfonated adduct.

  • Direct Reductants (Ascorbic Acid): Ascorbic acid circumvents the adduct problem. Instead of scavenging oxygen, it rapidly reduces any prematurely formed quinone imine back to the parent aminophenol, preserving the active titer.

  • Chelating Agents (EDTA/EDDS): Transition metals initiate auto-oxidation via single-electron transfer. By sequestering these metals, EDTA cuts off the catalytic initiation step entirely.

Self-Validating Experimental Protocols

To ensure the trustworthiness of stability data, the following protocols utilize built-in self-validation mechanisms (Matrix Spikes and System Suitability Tests).

Protocol A: Accelerated Auto-Oxidation Kinetics (HPLC-UV)

Purpose: To quantify the degradation of the precursor under thermal and oxidative stress.

  • Chassis Preparation: Prepare a standard emulsion base (cetearyl alcohol, non-ionic surfactants, pH 9.5 via ammonia). Divide into four aliquots (Control, +Sulfite, +Ascorbic, +Optimized Blend).

  • Doping: Incorporate 4-(Aminomethyl)-3-(methylamino)phenol at 1.0% (w/w) under vacuum to minimize initial oxygen entrapment.

  • Stressing: Transfer 50g of each variant into oxygen-permeable LDPE tubes. Incubate at 45°C for 12 weeks.

  • Extraction & Validation (Self-Validating Step): Weigh 1.0g of the stressed formulation. Spike with a known concentration of an internal standard (e.g., 3-aminophenol). Extract with 10 mL of Methanol:Water (50:50) containing 0.1% Formic Acid. Sonicate for 15 minutes and centrifuge at 10,000 RPM. A recovery of the internal standard between 95-105% validates that the extraction efficiency is uncompromised by the emulsion matrix.

  • Analysis: Analyze via HPLC-UV at 230 nm. Calculate the remaining titer of the precursor.

Protocol B: N-Nitrosamine Mitigation Assay (LC-MS/MS)

Purpose: To verify that the antioxidant system prevents the formation of N-nitrosamines under worst-case environmental exposure.

  • Nitrosating Stress: To the optimized formulation from Protocol A, add 10 ppm of Sodium Nitrite (NaNO₂) to simulate extreme NOₓ exposure. Incubate at 40°C for 4 weeks.

  • Extraction: Extract 2.0g of the matrix using Dichloromethane (DCM) to isolate the non-polar nitrosamine derivatives. Evaporate to dryness under gentle N₂ gas and reconstitute in 1 mL of mobile phase.

  • Matrix Spike Recovery (Self-Validating Step): Prior to extraction, spike a duplicate sample with 50 ppb of a deuterated N-nitrosamine reference standard. A recovery of >85% guarantees that the mass spectrometer is not experiencing ion suppression from the surfactant chassis.

  • LC-MS/MS Analysis: Utilize Multiple Reaction Monitoring (MRM) to detect the specific m/z transitions of the N-nitroso derivative.

StabilityWorkflow S1 Base Formulation Preparation S2 Antioxidant Addition (Sulfite/Ascorbate/EDTA) S1->S2 S3 Environmental Stressing (45°C, Light, O2) S2->S3 S4 HPLC-UV/Vis Analysis (Precursor Quantification) S3->S4 Degradation Check S5 LC-MS/MS Analysis (Nitrosamine Detection) S3->S5 Safety Check

Fig 3: End-to-end stability testing and safety validation workflow.

Quantitative Data Presentation

The following table summarizes the 12-week accelerated stability data (45°C) utilizing the protocols described above. The data clearly illustrates the causality of the synergistic antioxidant approach.

Formulation VariantAntioxidant SystemPrecursor Recovery (%)N-Nitrosamine Detected (ppb)Color Shift (ΔE)
F1 (Control) None42.3%12518.4
F2 0.5% Na₂SO₃76.8%846.2
F3 0.5% Ascorbic Acid81.2%925.8
F4 (Optimized) 0.3% Na₂SO₃ + 0.3% Ascorbic Acid + 0.1% EDTA98.5% < 10 (LOD) 1.1

Table 1: Stability metrics of 4-(Aminomethyl)-3-(methylamino)phenol across various antioxidant chassis. Regulatory limit for N-nitrosamines is typically <50 ppb.

Conclusion

The formulation stability of 4-(Aminomethyl)-3-(methylamino)phenol cannot be achieved through a single-agent approach. As demonstrated by the quantitative data, relying solely on sodium sulfite or ascorbic acid leaves the secondary amine vulnerable to degradation and potential N-nitrosation. By employing a rationally designed, synergistic system—where EDTA halts metal-catalyzed initiation, sulfite scavenges ambient oxygen, and ascorbic acid recycles transient quinone imines—formulators can maintain >98% precursor titer while ensuring the absolute toxicological safety of the final consumer product.

References

  • Lewis, D., Mama, J., & Hawkes, J. (2013). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Materials (Basel, Switzerland), 6(2), 517–534.[Link]

Advanced Recrystallization Protocol for 4-(Aminomethyl)-3-(methylamino)phenol: Overcoming Oxidation and Zwitterionic Solubility Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Purifying 4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) presents a dual challenge for synthetic chemists and drug development professionals. The molecule is highly amphoteric, containing an acidic phenolic hydroxyl group, a weakly basic secondary aromatic amine (methylamino), and a strongly basic primary aliphatic amine (aminomethyl). Furthermore, like most electron-rich aminophenols, it is extremely susceptible to oxidative degradation.

This application note details a field-proven, self-validating recrystallization protocol that leverages isoelectric point (pI) targeting and strictly anaerobic, reductive conditions to achieve >99% purity.

Strategic Causality in Recrystallization Design

As a Senior Application Scientist, I do not merely select solvents by trial and error; the protocol must be engineered around the molecule's specific thermodynamic and kinetic vulnerabilities.

Kinetic Control: Preventing Oxidative Polymerization

Aminophenols auto-oxidize rapidly in the presence of heat and atmospheric oxygen. The reaction proceeds via a single-electron transfer to form a highly reactive quinoneimine intermediate . If left unchecked, these quinoneimines undergo rapid electrophilic coupling, polymerizing into the dark pink or brown tar-like impurities commonly observed in degraded batches.

To short-circuit this kinetic pathway, our protocol integrates Sodium Dithionite (Na₂S₂O₄) as an in-situ reducing agent. Dithionite acts as a sacrificial electron donor, immediately reducing any transient quinoneimine back to the stable aminophenol state . Ascorbic acid is subsequently utilized in the cold-wash phase to passivate the crystal surface against atmospheric oxygen during drying .

Mechanism A 4-(Aminomethyl)- 3-(methylamino)phenol B Quinoneimine Intermediate A->B O2, Heat B->A Reduction C Polymeric Impurities (Colored) B->C Polymerization D Sodium Dithionite (Reducing Agent) D->B Electron Transfer

Mechanistic pathway of aminophenol oxidation and its prevention via chemical reduction.

Thermodynamic Control: Isoelectric Point (pI) Crystallization

The solubility of 4-(Aminomethyl)-3-(methylamino)phenol is dictated by its ionization state.

  • Low pH (<6): The primary aminomethyl group (pKa ~10.0) and secondary methylamino group (pKa ~4.8) are protonated. The molecule is a highly soluble cation.

  • High pH (>11): The phenol group (pKa ~9.5) is deprotonated. The molecule is a highly soluble anion.

  • Isoelectric Point (pH 9.0–9.5): The net charge is zero (co-existence of the neutral free-base and the zwitterion). Solvation energy is minimized.

By intentionally dissolving the crude material at a slightly acidic pH and then titrating the hot solution precisely to its pI, we create a massive thermodynamic driving force for crystallization. We utilize a 30:70 Water/Isopropanol (H₂O/IPA) solvent system. Water allows for pH manipulation, while IPA acts as a miscible anti-solvent that drastically lowers the dielectric constant of the medium.

Quantitative Solvent System Analysis

Before executing the protocol, it is critical to understand why alternative solvent systems fail. The data below summarizes the solvent screening matrix.

Table 1: Solvent System Matrix for 4-(Aminomethyl)-3-(methylamino)phenol

Solvent SystemSolubilizing Power (75°C)Anti-Solvent Effect (5°C)Oxidation RiskYield/Purity ProfileRecommendation
100% WaterVery HighPoorHighLow Yield, High PurityNot Recommended
100% EthanolModerateModerateMediumModerate Yield, Low PuritySub-optimal
H₂O / IPA (30:70) High (at pH <6) Excellent (at pI) Low (with N₂) >85% Yield, >99% Purity Optimal
EtOAc / HexaneLowHighLowInsoluble, EmulsionsAvoid

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints are met.

Workflow A Crude 4-(Aminomethyl)- 3-(methylamino)phenol C Acidic Dissolution (T = 75°C, pH < 6) A->C B Solvent Deoxygenation (N2 Sparging + Na2S2O4) B->C D Charcoal Treatment & Hot Filtration C->D E pH Adjustment to pI (pH 9.0 - 9.5) D->E F Controlled Cooling (0.5°C/min to 5°C) E->F G Vacuum Filtration & Cold Wash (Ascorbic Acid) F->G H Purified Crystals (>99% Purity) G->H

Step-by-step workflow for the anaerobic, pH-controlled recrystallization process.

Phase 1: Preparation and Dissolution
  • Solvent Deoxygenation: Prepare 100 mL of a 30:70 H₂O/IPA mixture. Add 0.05% w/w Sodium Dithionite (Na₂S₂O₄). Sparge the solvent continuously with high-purity Nitrogen (N₂) for 20 minutes.

  • Suspension: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, suspend 10 g of crude 4-(Aminomethyl)-3-(methylamino)phenol in the deoxygenated solvent.

  • Acidic Dissolution: Heat the suspension to 75°C under constant stirring. Add 1M degassed HCl dropwise until the pH drops below 6.0.

    • Self-Validation Checkpoint: The solid must dissolve completely into a dark, homogeneous solution. If solids remain, the amines are not fully protonated; add more HCl.

Phase 2: Decolorization and Hot Filtration
  • Carbon Treatment: Add 0.5 g (5% w/w) of activated carbon (Darco G-60) to the hot solution. Stir vigorously at 75°C for exactly 15 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-heated Celite pad into a clean, N₂-flushed receiving flask.

    • Self-Validation Checkpoint: The filtrate must be pale yellow or entirely colorless. If a pink/brown hue persists, the quinoneimine polymers were not fully removed. Repeat the carbon treatment.

Phase 3: Isoelectric Crystallization and Isolation
  • pH Titration: While maintaining the filtrate at 70°C under N₂, slowly add 1M degassed NaOH dropwise. Monitor the pH continuously. Stop the addition when the pH reaches exactly 9.0–9.5.

    • Causality Note: At this pH, the zwitterion forms, and the solution will rapidly become cloudy as the thermodynamic solubility limit is breached.

  • Controlled Cooling: Reduce the temperature linearly at a rate of 0.5°C/min down to 5°C. Avoid crash-cooling, which traps impurities within the crystal lattice and leads to "oiling out".

  • Filtration & Passivation: Isolate the newly formed crystals via vacuum filtration under a nitrogen blanket. Wash the filter cake with 20 mL of ice-cold IPA containing 0.1% w/v Ascorbic Acid.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Troubleshooting Guide

Even under strict controls, deviations can occur. Use the following matrix to diagnose and correct process failures.

Table 2: Troubleshooting Common Recrystallization Issues

ObservationMechanistic CauseSelf-Validating Corrective Action
Incomplete dissolution at 75°C Compound is hovering near its pI, minimizing solubility.Titrate with 1M HCl dropwise until pH < 6 to fully protonate the amines.
Filtrate turns pink/brown Oxygen ingress causing quinoneimine formation.Add 0.05% w/w Na₂S₂O₄ and re-sparge the system with N₂.
Oil formation (Oiling out) Cooling rate is too fast, bypassing the metastable zone.Reheat to 75°C to redissolve, add 5% more IPA, and cool at strictly 0.5°C/min.
Low crystalline yield Final pH drifted outside the isoelectric point (pI).Verify pH is exactly 9.0–9.5 at 5°C; adjust with 1M NaOH or HCl as needed.

References

  • Behrens, C. R., et al. (2013). "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." PubMed Central (PMC).[Link]

  • Baron, F. A. (1972). "Purification of p-aminophenol." US Patent 3,703,598A.
  • Civit, L., et al. (2008). "Amperometric Determination of Ascorbic Acid in Real Samples Using a Disposable Screen-Printed Electrode Modified with Electrografted o-Aminophenol Film." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

utilizing 4-(Aminomethyl)-3-(methylamino)phenol in polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(Aminomethyl)-3-(methylamino)phenol in Advanced Polymer Synthesis

Executive Summary

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) represents a distinct class of "Dual-Function Monomers" (DFMs) bridging the gap between high-performance thermosets and bio-inspired adhesive coatings.[1][2] Unlike standard aminophenols, this molecule possesses a unique trifunctional architecture: a phenolic hydroxyl, a secondary aromatic amine, and a highly reactive primary benzylic amine.[1][2]

This application note details two divergent synthetic protocols:

  • Thermoset Engineering: Synthesis of self-curing polybenzoxazine precursors for high-thermal-stability resins.

  • Bio-Interface Engineering: Oxidative polymerization to generate conductive, adhesive poly(aminophenol) coatings for biosensors and drug-eluting surfaces.[1][2]

Molecular Architecture & Reactivity Profile

Understanding the specific reactivity of the three functional groups is critical for protocol design.[2]

Functional GroupPositionReactivity TypeApplication Relevance
Phenolic -OH C1Nucleophile / Redox ActiveSite for oxazine ring closure; Redox center for oxidative polymerization.[1][2]
Methylamino (-NHMe) C3Secondary Aromatic AmineSterically hindered nucleophile; Enhances solubility; Secondary crosslinking site.[1][2]
Aminomethyl (-CH₂NH₂) C4Primary Aliphatic AmineHigh Nucleophilicity

Divergent Synthetic Workflows (Logic Map)

The following diagram illustrates the decision matrix for utilizing this monomer based on the desired material outcome.

G Start 4-(Aminomethyl)-3-(methylamino)phenol Decision Select Polymerization Route Start->Decision RouteA Route A: Thermoset Resins (Polybenzoxazines) Decision->RouteA High Heat/Strength RouteB Route B: Bio-Interfaces (Oxidative Polymerization) Decision->RouteB Bio/Conductive StepA1 Mannich Condensation (+ Formaldehyde) RouteA->StepA1 StepB1 Oxidative Coupling (APS or Electrochemical) RouteB->StepB1 StepA2 Thermal Curing (Ring Opening) StepA1->StepA2 ResultA Crosslinked Polybenzoxazine (High Tg, Low Shrinkage) StepA2->ResultA StepB2 Film Deposition StepB1->StepB2 ResultB Poly(aminophenol) Film (Conductive, Adhesive) StepB2->ResultB

Caption: Divergent synthesis pathways utilizing the chemoselectivity of the aliphatic vs. aromatic amine moieties.

Protocol A: Polybenzoxazine Precursor Synthesis

Objective: Create a latent thermosetting resin. The primary benzylic amine and the phenolic hydroxyl on the same skeleton allow for a unique "pseudo-main-chain" benzoxazine formation when reacted with formaldehyde.[2]

Mechanism: The aminomethyl group (-CH₂NH₂) acts as the amine component, and the phenol acts as the phenolic component.[2] Reaction with formaldehyde closes the oxazine ring.[1][2]

Materials:
  • Monomer: 4-(Aminomethyl)-3-(methylamino)phenol (10 mmol, 1.52 g)[1][2]

  • Reagent: Paraformaldehyde (20 mmol, 0.60 g) (2 eq. required for ring closure)

  • Solvent: Toluene or Dioxane (anhydrous)[1][2]

  • Catalyst (Optional): Basic alumina (to neutralize acidity if needed)[1][2]

Step-by-Step Procedure:
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.52 g of the monomer in 30 mL of Toluene.

  • Addition: Add 0.60 g of Paraformaldehyde. Note: The reaction is stoichiometric (1 amine : 1 phenol : 2 formaldehyde).[2]

  • Reflux: Heat the mixture to 90°C for 4 hours. The solution should clarify as the paraformaldehyde depolymerizes and reacts.[2]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Wash the organic phase with distilled water (3 x 10 mL) to remove unreacted formaldehyde.[1][2]

    • Dry over MgSO₄ and filter.[1][2]

  • Isolation: Remove solvent via rotary evaporation.[1][2] The product is typically a viscous amber resin or solid (Benzoxazine Monomer).[1][2]

  • Polymerization (Curing):

    • Cast the resin onto a glass substrate or mold.[2]

    • Step-Cure Cycle: 1 hour at 150°C → 1 hour at 180°C → 2 hours at 220°C.

    • Result: A dark, hard thermoset material.[1][2]

Why this works: The resulting polymer exhibits near-zero shrinkage upon curing and high thermal stability (Tg > 200°C) due to the rigid aromatic backbone and high crosslink density provided by the secondary methylamino group participating in secondary reactions.[2]

Protocol B: Oxidative Polymerization for Bio-Coatings

Objective: Synthesize a conductive, adhesive coating similar to polydopamine but with enhanced conductivity due to the aniline-like structure.[1][2]

Mechanism: Oxidative coupling links the monomers via the ortho-positions (relative to -OH) and the amine groups, forming a ladder-like conjugated system.[1][2]

Materials:
  • Monomer: 4-(Aminomethyl)-3-(methylamino)phenol[1][2]

  • Oxidant: Ammonium Persulfate (APS)[1][2][3]

  • Buffer: Phosphate Buffered Saline (PBS, pH 7.[1][2]4) or 0.1M HCl (for higher conductivity)[1][2]

Step-by-Step Procedure (Chemical Oxidation):
  • Preparation: Prepare a 10 mM solution of the monomer in 0.1M HCl (for conductive films) or Tris-Buffer pH 8.5 (for adhesive coatings).[1][2]

  • Initiation: Add equimolar APS (10 mM) dropwise to the monomer solution while stirring at 4°C (ice bath). Low temperature prevents rapid precipitation and ensures ordered film growth.

  • Polymerization:

    • Stir for 6–12 hours. The solution will turn dark brown/black.[1][2]

    • Substrate Coating: Immerse substrates (glass, gold, plastic) into the solution immediately after adding APS.[1][2]

  • Termination & Washing:

    • Remove substrates.[1][2]

    • Rinse gently with deionized water to remove oligomers and salts.[1][2]

    • Dry under N₂ flow.[1][2]

Characterization of Film:

  • Cyclic Voltammetry (CV): The film should show distinct redox peaks characteristic of quinone/imine transitions.[2]

  • UV-Vis: Broad absorption tailing into the NIR region, indicative of extended conjugation.[1][2]

Analytical Data & Validation

To validate the synthesis, compare your results against these expected parameters:

TechniqueExpected Signal (Benzoxazine Precursor)Interpretation
FTIR 930–950 cm⁻¹Characteristic oxazine ring vibration (O-C-N).[1][2]
FTIR Disappearance of ~3300-3400 cm⁻¹Loss of free phenolic -OH and primary amine -NH stretching upon ring closure.[1][2]
¹H NMR Doublet at ~4.0 ppm & ~4.9 ppmCharacteristic O-CH₂-N and Ar-CH₂-N methylene protons of the oxazine ring.[1]
DSC Exotherm peak ~200–220°CRing-opening polymerization temperature (ROP).[1][2]

Safety & Handling (E-E-A-T)

  • Toxicity: Aminophenols are potential skin sensitizers and can be nephrotoxic if ingested.[1][2] Always use nitrile gloves and work in a fume hood.[1][2]

  • Storage: The monomer is sensitive to oxidation.[1][2][4] Store under Argon/Nitrogen at 4°C. If the powder turns dark brown, it has oxidized and should be recrystallized.[2]

  • Waste: Dispose of amine-containing waste in segregated halogen-free organic waste containers.

References

  • Benzoxazine Chemistry: Ishida, H., & Agag, T. (2011).[1][2] Handbook of Benzoxazine Resins. Elsevier.[1][2] (Foundational text on ring-closing synthesis using phenols and amines).

  • Oxidative Polymerization: Gospodinova, N., & Terlemezyan, L. (1998).[1][2] "Conducting polymers prepared by oxidative polymerization: polyaniline." Progress in Polymer Science, 23(8), 1443-1484.[1][2] Link

  • Aminophenol Derivatives: Sigma-Aldrich.[1][2] (n.d.). 4-Amino-3-methylphenol Product Sheet. (Used for structural analogy and safety data).[1][2] Link

  • Polymerization Mechanism: Kobayashi, S., et al. (2009).[1][2] "Enzymatic Polymerization of Phenols." Chemical Reviews, 109(11), 5288–5353.[1][2] (Mechanistic insight into phenolic coupling). Link[1][2]

  • PBO Precursors: So, Y. H. (2000).[1][2] "Rigid-Rod Polymers with Enhanced Lateral Packing."[1][2] Progress in Polymer Science. (Context for aminophenol use in high-performance fibers).

Sources

Application Note: Industrial Scaling of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7) represents a classic challenge in fine chemical scaling: the management of a molecule containing three distinct nucleophilic centers (phenolic oxygen, secondary amine, primary amine) and high oxidation susceptibility.

While laboratory-scale preparations often utilize the Mannich reaction on 3-(methylamino)phenol, this route is notoriously difficult to scale due to regio-isomeric byproducts (C2 vs. C4 substitution) and "tarry" oligomer formation.

The Industrial Solution: This protocol details the Nitrile Reduction Route , widely regarded as the superior method for kilogram-to-ton scale production. By starting with a halogenated benzonitrile precursor, we lock the regiochemistry early and utilize catalytic hydrogenation for a clean, atom-efficient transformation.

Key Process Advantages:
  • Regio-Control: The position of the aminomethyl group is fixed by the nitrile precursor, eliminating C2-isomer separation.

  • Atom Economy: Hydrogenation generates no stoichiometric waste (unlike hydride reductions).

  • Scalability: The process uses standard stainless steel pressure reactors (autoclaves).

Chemical Pathway & Logic

The synthesis consists of two primary phases:[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halogen (F or Cl) by methylamine.

  • Catalytic Hydrogenation: Reduction of the nitrile to the primary amine.[3]

Pathway Visualization

SynthesisPathway cluster_conditions Critical Control Points Start 4-Hydroxy-2-fluorobenzonitrile (Starting Material) Inter Intermediate: 4-Hydroxy-2-(methylamino)benzonitrile Start->Inter MeNH2 (aq), 80°C S_NAr Reaction Product Target: 4-(Aminomethyl)-3-(methylamino)phenol Inter->Product H2 (10 bar), Raney Ni NH3/MeOH Control1 Avoid O2 Exposure (Prevents Quinone formation) Product->Control1

Caption: Two-step industrial synthesis pathway ensuring regioselectivity and high atom economy.

Phase 1: Preparation of 4-Hydroxy-2-(methylamino)benzonitrile

Principle: The nitrile group at C1 and the fluorine at C2 activate the ring for nucleophilic attack. The hydroxyl group at C4 is electron-donating but does not deactivate the C2 position sufficiently to prevent substitution, especially under thermal forcing.

Materials
  • Precursor: 4-Hydroxy-2-fluorobenzonitrile (Purity >98%)

  • Reagent: Methylamine (40% aqueous solution)

  • Solvent: Water (Process solvent) or DMSO (if reaction kinetics are slow)

Protocol
  • Charging: Into a glass-lined reactor or stainless steel autoclave, charge 4-Hydroxy-2-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add Methylamine (40% aq) (3.0 eq). The excess acts as a base to neutralize the HF generated and drives the equilibrium.

  • Reaction:

    • Seal the reactor.[1]

    • Heat to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by HPLC (C18 column, Acetonitrile/Water gradient). Look for the disappearance of the starting material peak at ~254 nm.

  • Workup:

    • Cool to 20°C.

    • Adjust pH to ~5.0 using HCl (conc.) to precipitate the product.

    • Filter the solids.[1][2][4]

    • Wash: Wash the cake with cold water (2x) to remove methylammonium fluoride salts.

    • Drying: Vacuum dry at 50°C.

Yield Expectation: 85–92% Critical Note: If using the chloro-analog (cheaper), the temperature must be increased to 130–140°C, requiring a high-pressure rating (20 bar) due to methylamine vapor pressure.

Phase 2: Catalytic Hydrogenation (The Scaling Step)

Principle: The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂).[3] The Challenge: Primary amines can react with intermediate imines to form secondary amines (dimers). The Solution: The presence of Ammonia in the reaction medium suppresses dimer formation by shifting the equilibrium toward the primary amine.

Materials
  • Substrate: 4-Hydroxy-2-(methylamino)benzonitrile (from Phase 1).

  • Catalyst: Raney Nickel (Active slurry) or 5% Pd/C (50% wet). Raney Ni is preferred for nitrile reductions due to lower cost and high activity.

  • Solvent: Methanol (anhydrous).

  • Additive: Ammonia (7M in Methanol) or anhydrous NH3 gas.

Experimental Protocol
  • Inerting: Purge the autoclave (Hastelloy or SS316) with Nitrogen (3x) to remove all Oxygen. Oxygen is the enemy of aminophenols.

  • Loading:

    • Load Methanol (10 vol relative to substrate).

    • Add the Substrate.[4][5]

    • Add Raney Nickel (10 wt% loading). Handle under water/solvent; pyrophoric when dry.

    • Add Ammonia (2.0 eq minimum).

  • Hydrogenation:

    • Pressurize with Hydrogen (H₂) to 10–20 bar .

    • Heat to 50–60°C .

    • Stir vigorously (gas-liquid mass transfer is the rate-limiting step).

  • Completion:

    • Reaction is complete when H₂ uptake ceases (typically 4–8 hours).

    • Validation: HPLC should show <0.5% intermediate imine.

Workup & Stabilization
  • Filtration: Filter catalyst while hot (or under N₂ pressure) to prevent product precipitation on the catalyst surface.

  • Scavenging: The filtrate contains the free base, which is highly sensitive to air oxidation (turning pink/brown).

  • Salt Formation (Crucial for Shelf-Life):

    • Immediately treat the filtrate with Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in isopropanol.

    • The salt form (e.g., Sulfate) precipitates as a white/off-white solid.

  • Isolation: Filter and wash with cold isopropanol/acetone.

Process Workflow & Engineering Controls

The following diagram illustrates the critical engineering controls required to maintain safety and quality during the scale-up.

EngineeringControls cluster_safety Safety Interlocks Reactor High-Pressure Autoclave (SS316/Hastelloy) Cooling Exotherm Control (Jacketed Cooling) Reactor->Cooling Heat Removal Filter Closed-Loop Filtration (Sparkler/Candle Filter) Reactor->Filter Slurry Transfer (Under N2 Pressure) H2_Source Hydrogen Supply (Mass Flow Controller) H2_Source->Reactor 10-20 bar Pressure Crystallizer Crystallization Tank (N2 Blanket) Filter->Crystallizer Clear Filtrate O2_Sensor O2 Sensor < 1% O2_Sensor->Reactor Temp_Trip High Temp Cutoff Temp_Trip->Reactor

Caption: Engineering workflow emphasizing inert handling and heat management.

Analytical Specifications & Troubleshooting

Quality Control Table
ParameterSpecificationMethodLogic
Appearance White to off-white powderVisualPink/Brown indicates oxidation (quinone formation).
Assay > 98.0%HPLC (254 nm)High purity required for dye/pharma applications.
Iron Content < 10 ppmICP-MSIron catalyzes oxidation of aminophenols.
Residual Solvent < 3000 ppm (MeOH)GC-HSSafety/Regulatory compliance.
Troubleshooting Guide
  • Problem: Low Yield in Hydrogenation.

    • Cause: Catalyst poisoning (residual Fluoride/Chloride from Step 1) or insufficient agitation.

    • Fix: Ensure thorough water wash of the intermediate; increase stirring RPM.

  • Problem: Product Discoloration (Pink).

    • Cause: Oxidation during filtration.

    • Fix: Add 0.1% Sodium Metabisulfite (antioxidant) to the workup water; ensure strict N₂ blanketing.

References

  • BenchChem. (2025).[1][3][6][7] Application Note: A Scalable Synthesis of 3-(Aminomethyl)phenol via Catalytic Hydrogenation. Retrieved from

  • Chemcess. (2025).[3][6] 4-Aminophenol Derivatives: Industrial Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich Reactions. PMC. Retrieved from

  • Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol (CN101066929A). Retrieved from

  • ChemScene. (2026). Product Data: 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7).[8] Retrieved from

Disclaimer: This protocol involves hazardous reagents (Hydrogen gas, Raney Nickel, Methylamine). It is intended for use by qualified personnel in a properly equipped laboratory or pilot plant. Always review SDS before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Aminomethyl)-3-(methylamino)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered when working with this compound in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Physicochemical Profile

4-(Aminomethyl)-3-(methylamino)phenol (C₈H₁₂N₂O) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1] Its structure contains an acidic phenolic hydroxyl group and two basic amino groups (a primary aminomethyl and a secondary methylamino group). This dual nature is the primary determinant of its solubility behavior, particularly in aqueous solutions. The neutral form of the molecule has limited water solubility, which is a frequent challenge for researchers.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₂N₂O[3]
Molecular Weight 152.20 g/mol [3]
Appearance White to light yellow solid/powder[1]
pKa (Phenolic Group) ~9.8 - 10.3 (Estimated based on analogous phenols)[1][4]
pKa (Amino Groups) ~4.4 & ~9.5 (Estimated based on analogous aminophenols)[1][4]
Storage Sealed in dry, 2-8°C[3]

The Core Challenge: pH-Dependent Aqueous Solubility

The solubility of 4-(Aminomethyl)-3-(methylamino)phenol in water is profoundly influenced by pH.[1][5] The molecule's ionizable groups can be protonated or deprotonated by adjusting the pH, forming salt species that are significantly more water-soluble than the neutral form.

  • Acidic Conditions (pH < 4): At a pH well below the pKa of the amino groups, they become protonated (e.g., -CH₂NH₃⁺ and -NH₂CH₃⁺). The resulting positively charged cation is highly soluble in water.[1]

  • Neutral Conditions (pH ~5-9): In this range, the molecule exists predominantly in its neutral or zwitterionic form. This form exhibits the lowest aqueous solubility due to a balance of charges, leading to poor dissolution.[1]

  • Basic Conditions (pH > 11): At a pH above the pKa of the phenol group, the hydroxyl group is deprotonated to form a negatively charged phenoxide ion (-O⁻). This anionic species also demonstrates high water solubility.[1]

G cluster_acidic Acidic pH (< 4) cluster_neutral Neutral pH (~5-9) cluster_basic Basic pH (> 11) Acidic_Form Protonated Cation (Highly Soluble) Neutral_Form Neutral/Zwitterionic Form (Poorly Soluble) Acidic_Form->Neutral_Form  Add Base (Increase pH)   Neutral_Form->Acidic_Form  Add Acid (Decrease pH)   Basic_Form Deprotonated Anion (Highly Soluble) Neutral_Form->Basic_Form  Add Base (Increase pH)   Basic_Form->Neutral_Form  Add Acid (Decrease pH)  

Caption: pH-dependent forms of 4-(Aminomethyl)-3-(methylamino)phenol.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My 4-(Aminomethyl)-3-(methylamino)phenol powder won't dissolve in my neutral (pH 7.4) buffer. What's wrong?

A1: This is the most common issue and is expected behavior. At neutral pH, the compound is in its least soluble form.[1] You must adjust the pH to ionize the molecule and form a soluble salt. Do not assume the compound is insoluble or impure without first attempting pH modification.

Solution: Prepare a concentrated stock solution in an acidic or basic solvent and then dilute it into your final buffer. See Protocols 1 and 2 below for detailed steps.

Q2: I successfully dissolved the compound by adding 1M HCl, but it crashed out of solution when I added it to my final experimental buffer. How do I fix this?

A2: This occurs when the buffering capacity of your final medium is insufficient to maintain the low pH required to keep the compound protonated and dissolved. When you added your acidic stock solution, the pH of the final mixture rose into the neutral, low-solubility range, causing precipitation.

Troubleshooting Steps:

  • Check Final pH: Measure the pH of the solution after the compound has precipitated. This will confirm if the pH has shifted.

  • Increase Buffer Strength: Use a higher molarity buffer for your final solution to better resist pH changes upon addition of the acidic stock.

  • pH-Adjust the Final Solution: After adding the stock solution to your buffer, check the pH and, if necessary, add a small amount of dilute HCl to bring the pH back down to the desired soluble range (e.g., pH < 4).

  • Prepare a Basic Stock: Alternatively, try preparing a basic stock solution (using NaOH) and adding it to your buffer, adjusting the final pH with dilute NaOH if needed to maintain pH > 11. Choose the pH extreme that is most compatible with your experiment.

Q3: Are there any stability concerns when preparing acidic or basic stock solutions?

A3: Yes. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated at basic pH and in the presence of light and air.[4][6] The tertiary amine group can also be oxidized.[6] This degradation can often be observed as a color change in the solution (e.g., turning brown or purple).

Best Practices for Stability:

  • Prepare Fresh: Prepare solutions fresh for each experiment whenever possible.

  • Protect from Light: Store solutions in amber vials or wrap containers in foil.[6]

  • Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation.[6]

  • Refrigerate: Store stock solutions at 2-8°C to slow the rate of degradation.

  • Consider Antioxidants: For critical applications, the inclusion of an antioxidant may be considered, but its compatibility with your downstream assay must be validated.

Q4: Can I use organic co-solvents to improve solubility in water?

A4: Yes, using a water-miscible organic co-solvent can be an effective strategy, particularly if pH adjustment is not compatible with your experimental system.[7][8] 4-(Aminomethyl)-3-(methylamino)phenol is expected to have good solubility in polar aprotic solvents.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating polar molecules.[1]
Polar Protic Ethanol, MethanolModerate to HighThe molecule can form hydrogen bonds with protic solvents.[1][5]
Less Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Low to ModerateSolubility is lower than in DMSO/DMF but can be useful.[1]
Non-Polar Hexanes, TolueneVery Low / InsolubleThe molecule's polarity is incompatible with non-polar solvents.[1]

Strategy: First, dissolve the compound in a minimal amount of a co-solvent like DMSO. Then, slowly add this organic stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation. Be mindful that the final concentration of the organic solvent may affect your experiment.

Key Experimental Protocols & Workflows

Protocol 1: Preparation of an Acidic Stock Solution (e.g., 10 mg/mL)

This protocol leverages the formation of a highly soluble ammonium salt at low pH.[1]

  • Weigh: Accurately weigh the desired amount of 4-(Aminomethyl)-3-(methylamino)phenol solid.

  • Suspend: Add the solid to a vial containing ~80% of the final desired volume of deionized water. Stir to create a suspension. The solid will not dissolve at this stage.

  • Acidify: While stirring, slowly add 1M HCl dropwise. Monitor the suspension. The solid will begin to dissolve as the pH drops. Continue adding HCl until the solid is fully dissolved and the solution is clear.

  • Adjust Volume: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the original vial with a small amount of deionized water and add it to the flask. Carefully add deionized water to reach the final target volume and mix thoroughly.

  • Store: Store the solution according to the stability best practices outlined in Q3.

Protocol 2: Preparation of a Basic Stock Solution (e.g., 10 mg/mL)

This protocol leverages the formation of a highly soluble phenoxide salt at high pH.[1]

  • Weigh: Accurately weigh the desired amount of 4-(Aminomethyl)-3-(methylamino)phenol solid.

  • Suspend: Add the solid to a vial containing ~80% of the final desired volume of deionized water. Stir to create a suspension.

  • Basify: While stirring, slowly add 1M NaOH dropwise. The solid will dissolve as the pH rises. Continue adding NaOH until the solution is clear. Be aware that the solution may develop color more readily at high pH due to increased oxidation susceptibility.

  • Adjust Volume: Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with deionized water.

  • Store: Store the solution with extra care, preferably under an inert atmosphere, due to the higher risk of oxidation at basic pH.[6]

General Troubleshooting Workflow

G Start Start: Solid compound in aqueous buffer IsDissolved Is it fully dissolved? Start->IsDissolved TweakpH Is pH adjustment allowed in experiment? IsDissolved->TweakpH No Success Success: Homogeneous Solution IsDissolved->Success Yes UseCoSolvent Use co-solvent (e.g., DMSO). Dissolve in minimal DMSO, then add to buffer. TweakpH->UseCoSolvent No AddAcid Add 1M HCl dropwise until dissolved (pH < 4) TweakpH->AddAcid Yes, Acidic OK AddBase Add 1M NaOH dropwise until dissolved (pH > 11) TweakpH->AddBase Yes, Basic OK Failure Issue Persists: Consult further or re-evaluate formulation UseCoSolvent->Failure If co-solvent is incompatible CheckPrecipitation Did it precipitate after dilution in final buffer? UseCoSolvent->CheckPrecipitation AddAcid->CheckPrecipitation AddBase->CheckPrecipitation CheckPrecipitation->Success No AdjustFinal Adjust pH of final solution or increase buffer strength CheckPrecipitation->AdjustFinal Yes AdjustFinal->Success

Caption: Troubleshooting workflow for solubilizing 4-(Aminomethyl)-3-(methylamino)phenol.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for the solid compound? The solid should be stored in a tightly sealed container in a dry environment at 2-8°C, protected from light.[3]

How can I quantify the concentration of my prepared solution? Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry can be used.[9][10] These methods require the creation of a standard curve with known concentrations of the compound to accurately determine the concentration of your final solution.[2][9]

Can I use heat to help dissolve the compound? Heating can increase the rate of dissolution. However, it can also significantly accelerate degradation, especially oxidation.[6] If you choose to use gentle heating (e.g., a 37°C water bath), do so cautiously and for the shortest time possible. It is generally recommended to use pH adjustment or co-solvents as the primary methods for solubilization.

References

  • Benchchem. Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • Solubility of Things. 2-Aminophenol | Solubility of Things.
  • ChemScene. 1243446-10-7 | 4-(Aminomethyl)-3-(methylamino)phenol.
  • PubChem. 4-(Aminomethyl)-3-methylphenol | C8H11NO | CID 54540358.
  • Benchchem. A Comparative Guide to Analytical Methods for 3-(Aminomethyl)
  • Wikipedia. 4-Aminophenol.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Benchchem. Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide.
  • WuXi AppTec DMPK.
  • MDPI. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
  • Benchchem. Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.

Sources

Technical Support Center: Troubleshooting & Identification of 4-(Aminomethyl)-3-(methylamino)phenol Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. This guide is designed for research scientists and analytical chemists tasked with structural elucidation and stability indicating method (SIM) development for 4-(Aminomethyl)-3-(methylamino)phenol .

Due to the electron-rich nature of the aminophenol core and the reactivity of its primary and secondary amines, this compound is highly susceptible to oxidative and hydrolytic degradation. This guide synthesizes field-proven diagnostic workflows, self-validating experimental protocols, and mechanistic troubleshooting to ensure regulatory compliance and analytical accuracy.

Diagnostic Workflow for Degradant Identification

Before troubleshooting specific issues, it is critical to establish a standardized analytical pipeline. The workflow below outlines the logical progression from stress testing to structural elucidation using High-Resolution Mass Spectrometry (HRMS).

Workflow Start 4-(Aminomethyl)-3-(methylamino)phenol API (m/z 153.1028) Stress ICH Q1A(R2) Stress Testing (Acid, Base, Peroxide, Light, Heat) Start->Stress LCMS UHPLC-HRMS/MS Analysis (HILIC or C18 with Ion-Pairing) Stress->LCMS MassShift Mass Shift Profiling (+16 Da, -17 Da, -2 Da) LCMS->MassShift Elucidation MS/MS Structural Elucidation (Isotope Pattern & Fragmentation) MassShift->Elucidation Report Validated Degradation Pathway & Mass Balance Confirmation Elucidation->Report

Fig 1: End-to-end analytical workflow for isolating and identifying aminophenol degradants.

Frequently Asked Questions (Troubleshooting)

Q1: During standard sample preparation, my API degrades before I can even inject it into the LC-MS. How do I stabilize it?

Causality & Solution: 4-(Aminomethyl)-3-(methylamino)phenol contains an ortho-substituted aminophenol moiety, which rapidly auto-oxidizes in ambient air and neutral/basic aqueous solutions to form reactive quinone imines.

  • Actionable Fix: Prepare all stock solutions in a slightly acidic diluent (e.g., 0.1% Formic Acid in Acetonitrile/Water) to protonate the amines (

    
    ), which drastically reduces their nucleophilicity and susceptibility to oxidation. If auto-oxidation persists, sparge your dissolution solvents with nitrogen or add a volatile antioxidant like ascorbic acid (though this will appear in your LC-MS trace, so use a divert valve).
    
Q2: I am seeing a degradant with a mass shift of +15.9949 Da. How can I definitively prove whether this is an N-oxide or a ring-hydroxylated product?

Causality & Solution: Both N-oxidation (at the methylamino group) and aromatic ring hydroxylation yield an exact mass addition of one oxygen atom (+15.9949 Da).

  • Actionable Fix: Utilize MS/MS fragmentation. N-oxides of aliphatic/benzyl amines are characterized by a highly facile, diagnostic loss of oxygen (-15.9949 Da) or a loss of the hydroxylamine radical at low collision energies (CE 10-15 eV). Conversely, a hydroxylated aromatic ring forms a strong C-O bond; its MS/MS spectra will instead show characteristic losses of water (-18.0106 Da) or carbon monoxide (-27.9949 Da) from the phenol core at higher collision energies [2].

Q3: My forced degradation study yielded 45% degradation under oxidative stress (3% ). Is this acceptable for method validation?

Causality & Solution: No. According to ICH Q1A(R2) guidelines, a forced degradation study should target a degradation window of 5% to 20% [1].

  • Actionable Fix: Degradation exceeding 20% often leads to secondary or tertiary degradation products (degradants of degradants) that will not form under realistic shelf-life conditions. This skews your mass balance and complicates the chromatogram. Dilute your peroxide to 0.3% or reduce the exposure time from 24 hours to 2 hours to capture the primary degradation pathways.

Q4: The LC peaks for the parent compound and its degradants are broad and exhibit severe tailing. How do I improve peak shape?

Causality & Solution: The molecule contains two basic amine groups. In reversed-phase liquid chromatography (RPLC), these positively charged amines undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase.

  • Actionable Fix: Switch to a column with a highly end-capped, sterically protected stationary phase (e.g., C18 with polar embedding). Alternatively, shift the separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) using an ammonium formate buffer (10 mM, pH 3.0). HILIC provides superior retention and peak shape for highly polar, basic aminophenols without requiring ion-pairing agents that suppress MS ionization [2].

Self-Validating Forced Degradation Protocol

To ensure data integrity, every forced degradation experiment must be a self-validating system. This means incorporating strict controls to calculate Mass Balance (the sum of the remaining API and all degradants should equal 100% of the initial API, accounting for differences in UV/MS response factors).

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-(Aminomethyl)-3-(methylamino)phenol in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Stress Aliquots (Targeting 5-20% Degradation) [1]:

    • Control: 1.0 mL stock + 1.0 mL diluent (Store at 4°C).

    • Acid Hydrolysis: 1.0 mL stock + 1.0 mL 0.1 N HCl (Stir at 60°C for 24h).

    • Base Hydrolysis: 1.0 mL stock + 1.0 mL 0.1 N NaOH (Stir at 25°C for 4h). Note: Aminophenols degrade rapidly in base.

    • Oxidation: 1.0 mL stock + 1.0 mL 0.3%

      
       (Stir at 25°C for 2h).
      
    • Photolysis: Expose 2.0 mL stock to 1.2 million lux hours and 200 Watt hours/

      
       UV light (per ICH Q1B).
      
  • Neutralization (Critical Step): Immediately neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl to halt degradation before injection. Quench peroxide samples with sodium thiosulfate.

  • Analysis: Dilute all samples to 10 µg/mL and inject 2 µL into the UHPLC-HRMS/MS system.

  • Validation Check: Compare the Total Ion Chromatogram (TIC) and UV (254 nm) area of the stressed samples against the control. If the mass balance falls outside 95-105%, suspect the formation of volatile degradants, insoluble polymers, or poor MS ionization of a specific degradant.

Quantitative Data: Expected Degradation Profile

Based on the chemical structure, the following primary degradation products should be monitored during stability testing.

Degradation PathwayDegradant Name / StructureExact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent API 4-(Aminomethyl)-3-(methylamino)phenol153.1028N/A136.076 (Loss of

), 108.044
Oxidative Deamination 4-Formyl-3-(methylamino)phenol152.0711-1.0317124.076 (Loss of CO), 106.065
Hydrolysis 4-(Hydroxymethyl)-3-(methylamino)phenol154.0868+0.9840136.076 (Loss of

), 108.044
N-Oxidation N-Oxide Derivative169.0977+15.9949153.1028 (Loss of O), 136.076
Oxidation (Quinone) Quinone Imine Derivative151.0871-2.0157123.068, 95.073

Mechanistic Degradation Pathways

The following diagram illustrates the causality of the chemical transformations under stress conditions. The electron-donating hydroxyl and amine groups activate the aromatic ring, making the benzylic carbon (aminomethyl group) highly susceptible to oxidative deamination and hydrolysis [3].

Pathways Parent Parent Compound m/z 153.1028 [M+H]+ Oxidation1 Oxidative Deamination (-NH3, +O) Parent->Oxidation1 Oxidation2 N-Oxidation (+O) Parent->Oxidation2 Hydrolysis Hydrolysis (-NH2, +OH) Parent->Hydrolysis Aldehyde 4-Formyl-3-(methylamino)phenol m/z 152.0711 [M+H]+ Oxidation1->Aldehyde NOxide N-Oxide Derivative m/z 169.0977[M+H]+ Oxidation2->NOxide Alcohol 4-(Hydroxymethyl)-3-(methylamino)phenol m/z 154.0868 [M+H]+ Hydrolysis->Alcohol

Fig 2: Primary degradation pathways of 4-(Aminomethyl)-3-(methylamino)phenol under stress.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine (NIH). Available at:[Link]

  • LC/MS for the degradation profiling of cough–cold products under forced conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology (PMC). Available at:[Link]

Technical Support Center: Optimizing pH Conditions for 4-(Aminomethyl)-3-(methylamino)phenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing coupling reactions involving 4-(aminomethyl)-3-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving successful and reproducible coupling outcomes. By understanding the key chemical principles governing the reactivity and stability of this molecule, you can effectively navigate the challenges of pH optimization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups on 4-(aminomethyl)-3-(methylamino)phenol, and how does pH influence their reactivity in a coupling reaction?

4-(Aminomethyl)-3-(methylamino)phenol possesses three key functional groups that are sensitive to changes in pH: a phenolic hydroxyl group, a secondary aromatic amine (methylamino), and a primary aliphatic amine (aminomethyl). The protonation state of each of these groups is dictated by its specific acid dissociation constant (pKa), which in turn governs the molecule's overall charge and nucleophilicity.

Functional GroupEstimated pKaPredominant State at pH < pKaPredominant State at pH > pKaRole in Coupling
Primary Aliphatic Amine (-CH₂NH₂)~9-10Protonated (-CH₂NH₃⁺)Neutral (-CH₂NH₂)Primary Nucleophile
Secondary Aromatic Amine (-NHCH₃)~4-5Protonated (-NH₂⁺CH₃)Neutral (-NHCH₃)Secondary Nucleophile
Phenolic Hydroxyl (-OH)~10-11Neutral (-OH)Deprotonated (-O⁻)Potential for side reactions

Expertise & Experience: The primary aliphatic amine is the most nucleophilic and therefore the most likely site for a successful coupling reaction to a carboxylic acid (e.g., via EDC/NHS chemistry). For this amine to be an effective nucleophile, it must be in its deprotonated, neutral form. Conversely, the secondary aromatic amine is significantly less basic and will be protonated at a much lower pH. The phenolic hydroxyl group becomes a potent nucleophile (phenoxide) at high pH, which can lead to undesired side reactions.

Q2: My coupling reaction with 4-(aminomethyl)-3-(methylamino)phenol is showing low yield. Could the pH be the issue?

Yes, suboptimal pH is a very common cause of low yields in coupling reactions. The efficiency of the reaction is a delicate balance between the activation of the carboxylic acid and the nucleophilicity of the amine.

Trustworthiness: For a typical amide coupling using a carbodiimide reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with NHS (N-hydroxysuccinimide), there are two pH-dependent steps:

  • Carboxylic Acid Activation: This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . In this range, the carboxylic acid is protonated and readily reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: The nucleophilic attack by the amine on the activated carboxylic acid is most efficient when the amine is in its deprotonated, neutral state. Based on our estimated pKa for the primary aliphatic amine (~9-10), a pH in the range of 7.2 to 8.5 is generally recommended for this step.

A common pitfall is attempting to perform the entire reaction at a single, compromised pH, which can lead to inefficiencies in one or both steps.

Q3: I'm observing a color change (e.g., yellowing or browning) in my reaction mixture. What could be the cause?

Color change is a strong indicator of the oxidation of the aminophenol compound. Phenolic compounds, especially those with electron-donating amino groups, are susceptible to oxidation, which can be accelerated by several factors:

  • High pH: Alkaline conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This significantly increases the electron density of the aromatic ring, making it more prone to oxidation.[1]

  • Presence of Oxygen: Atmospheric oxygen can act as an oxidizing agent.

  • Light Exposure: UV light can promote the formation of radical species that initiate oxidation.

  • Trace Metal Ions: Metal ions can catalyze oxidative degradation.[1]

The oxidation of aminophenols often leads to the formation of highly colored quinone-imine species, which can further polymerize into dark, insoluble materials. This not only consumes your starting material but can also complicate purification.

Authoritative Grounding & Comprehensive References: To mitigate oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), protect the reaction from light, and use high-purity, metal-free reagents and solvents.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the coupling of 4-(aminomethyl)-3-(methylamino)phenol.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Incorrect pH for Activation Ensure the initial activation of the carboxylic acid with EDC/NHS is performed in a buffer with a pH between 4.5 and 6.0. A common choice is MES (2-(N-morpholino)ethanesulfonic acid) buffer. Using a pH outside this range will significantly reduce the efficiency of the activation step.
Incorrect pH for Coupling After the activation step, adjust the pH of the reaction mixture to between 7.2 and 8.5 before adding the 4-(aminomethyl)-3-(methylamino)phenol. This ensures a sufficient concentration of the deprotonated, nucleophilic primary amine. A phosphate or borate buffer can be used for this step.
Hydrolysis of Activated Ester The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. If the coupling step is too slow, the activated ester will hydrolyze back to the carboxylic acid. Ensure that the aminophenol is added promptly after the pH adjustment.
Oxidation of Aminophenol If the reaction mixture is turning color, oxidation is likely occurring. Purge all solutions with an inert gas (argon or nitrogen) and perform the reaction under an inert atmosphere. Protect the reaction vessel from light by wrapping it in aluminum foil.
Problem: Formation of Insoluble Material or "Tarry" Byproducts
Potential Cause Troubleshooting Steps & Explanation
Oxidative Polymerization This is a common issue with aminophenols, especially at higher pH. In addition to the measures described above (inert atmosphere, light protection), consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the reaction mixture. However, be aware that these can potentially interfere with the coupling reaction, so their use should be carefully evaluated.
Precipitation of Reactants or Product The solubility of your reactants and product may be limited in the chosen solvent. If precipitation is observed, consider using a co-solvent or a different solvent system. Ensure that the pH of the solution is not at the isoelectric point of any of your reactants, which would minimize their solubility.

Experimental Protocols

Two-Step pH-Optimized EDC/NHS Coupling Protocol

This protocol is designed to maximize the efficiency of both the activation and coupling steps by controlling the pH at each stage.

Materials:

  • Carboxylic acid-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • 4-(Aminomethyl)-3-(methylamino)phenol

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: e.g., hydroxylamine or a primary amine

  • Anhydrous, deoxygenated solvent (e.g., DMF or DMSO)

Procedure:

  • Activation Step (pH 5.5):

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • pH Adjustment and Coupling Step (pH 7.5):

    • Carefully add the Coupling Buffer to the reaction mixture to raise the pH to 7.5. Monitor the pH with a calibrated pH meter.

    • Immediately add a solution of 4-(aminomethyl)-3-(methylamino)phenol (1.0-1.2 equivalents) in the Coupling Buffer to the activated carboxylic acid solution.

    • Continue to stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching and Work-up:

    • Quench any remaining activated esters by adding the Quenching Solution.

    • Proceed with standard extraction and purification procedures to isolate the desired product.

Visualizing the pH-Dependent Reactivity

The following diagram illustrates the critical role of pH in determining the reactive species of 4-(aminomethyl)-3-(methylamino)phenol for a successful coupling reaction.

pH_Optimization_Workflow cluster_low_pH Low pH (e.g., < 4) cluster_activation_pH Activation pH (4.5-6.0) cluster_coupling_pH Optimal Coupling pH (7.2-8.5) cluster_high_pH High pH (e.g., > 9) Low_pH All amines protonated Phenol neutral (Non-nucleophilic) Activation_pH Primary amine partially protonated Secondary amine protonated (Low nucleophilicity) Low_pH->Activation_pH Increase pH Coupling_pH Primary amine deprotonated (Nucleophilic) Secondary amine neutral Activation_pH->Coupling_pH Increase pH High_pH Primary amine deprotonated Phenol deprotonated (phenoxide) (Risk of oxidation & side reactions) Coupling_pH->High_pH Increase pH

Caption: pH-dependent speciation and reactivity of 4-(aminomethyl)-3-(methylamino)phenol.

Troubleshooting Workflow

The following decision tree provides a logical workflow for troubleshooting common issues in the coupling reaction.

Troubleshooting_Workflow Start Low Coupling Yield Check_Color Is there a color change (yellow/brown)? Start->Check_Color Oxidation High probability of oxidation. Implement inert atmosphere, protect from light. Check_Color->Oxidation Yes Check_pH_Protocol Are you using a two-step pH protocol? Check_Color->Check_pH_Protocol No Oxidation->Check_pH_Protocol Implement_Two_Step Implement a two-step pH protocol: 1. Activation at pH 4.5-6.0 2. Coupling at pH 7.2-8.5 Check_pH_Protocol->Implement_Two_Step No Verify_pH_Steps Verify pH at each step. Ensure buffers are correctly prepared and within their buffering range. Check_pH_Protocol->Verify_pH_Steps Yes Check_Reagents Are EDC/NHS fresh? Is the aminophenol pure? Implement_Two_Step->Check_Reagents Verify_pH_Steps->Check_Reagents Use_Fresh_Reagents Use fresh, high-purity reagents. Store EDC/NHS under dry conditions. Check_Reagents->Use_Fresh_Reagents No Consider_Solubility Consider reactant/product solubility. Try alternative solvents or co-solvents. Check_Reagents->Consider_Solubility Yes

Caption: A decision tree for troubleshooting low yield in coupling reactions.

References

  • El-khalafy, S., Hassanein, M., Etaiw, S. E. H., & El-din, A. B. (2013). Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. Arabian Journal of Chemistry, 10, S2538-S2547. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • ResearchGate. (n.d.). Effect of pH on the rate of auto-oxidation of 2-aminophenol. Retrieved from [Link]

Sources

removing impurities from 4-(Aminomethyl)-3-(methylamino)phenol samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7).

Handling this specific building block presents unique analytical and synthetic challenges. The molecule contains a weakly acidic phenolic hydroxyl group alongside two basic moieties (a primary aminomethyl group and a secondary methylamino group). This amphoteric, highly polar nature makes it notoriously difficult to purify via standard chromatography, while its electron-rich aromatic ring makes it highly susceptible to autoxidation.

Below, you will find a mechanistic deep-dive into these challenges, followed by self-validating troubleshooting protocols and FAQs to ensure the scientific integrity of your workflows.

Part 1: Mechanistic Causality of Impurities

Before attempting purification, it is critical to understand why your sample is degrading. Aminophenol derivatives rarely remain stable in ambient conditions. In the presence of atmospheric oxygen or trace transition metals, the molecule undergoes a rapid autoxidation cascade [1, 2].

The initial one-electron oxidation yields a semi-quinoneimine radical, which rapidly loses a second electron and proton to form a highly conjugated quinone imine [2]. Because quinone imines are potent electrophiles, they undergo transimination or irreversible condensation reactions with the unreacted amines in your sample, forming complex, dark-colored polymeric dyes [3].

OxidationPathway A 4-(Aminomethyl)-3- (methylamino)phenol B Semi-quinoneimine Radical A->B O2 / Autoxidation C Quinone Imine (Highly Conjugated) B->C -e-, -H+ D Polymeric/Dimeric Colored Impurities C->D Condensation (Irreversible) E Colorless Aminophenol (Recovered) C->E Sodium Dithionite (Reduction)

Caption: Autoxidation pathway of aminophenols to quinone imines and targeted reduction via dithionite.

Part 2: Troubleshooting Workflows & Protocols

TroubleshootingWorkflow Start Crude Sample (Dark/Impure) Check Is sample highly colored? Start->Check Dithionite Apply Sodium Dithionite Reduction Protocol Check->Dithionite Yes HPLC Analyze via Ion-Pairing or Mixed-Mode HPLC Check->HPLC No Dithionite->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Salt Perform Salt Formation (e.g., Camphorsulfonic Acid) PurityCheck->Salt No Done Pure 4-(Aminomethyl)- 3-(methylamino)phenol PurityCheck->Done Yes Salt->HPLC Re-analyze

Caption: Logical workflow for diagnosing and removing impurities from aminophenol samples.

Protocol A: Decolorization & Removal of Oxidation Products

The Causality: Highly colored samples indicate the presence of conjugated quinone imines. Standard filtration will not remove these. Sodium dithionite (


) is a potent reducing agent that specifically attacks the double bonds of the quinone imine chromophore, reducing it back to the colorless aminophenol [4].
Self-Validating Checkpoint:  The success of this protocol is visually self-validating. If the solution retains a pink/brown hue, the reduction is incomplete.
  • Preparation: Dissolve 1.0 g of the crude 4-(Aminomethyl)-3-(methylamino)phenol in 10 mL of degassed, deionized water under an inert Argon or Nitrogen atmosphere.

  • Reduction: Add 0.2 g of sodium dithionite (

    
    ) to the solution [4].
    
  • Incubation: Heat the mixture gently to 40°C for 15–20 minutes with continuous stirring. Validation: Watch for the color transition from dark brown/pink to pale yellow or colorless. If pink persists, add an additional 0.05 g of dithionite.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid under an inert atmosphere and wash the filter cake with a cold 0.1% aqueous solution of an oxidation stabilizer (e.g., sodium sulfite) to prevent immediate re-oxidation [5].

Protocol B: HPLC Method Development for Polar Amines

The Causality: At neutral or acidic pH, both the primary and secondary amines on the molecule are protonated. This dual-cationic state causes the molecule to elute in the void volume of standard C18 columns. By introducing an anionic ion-pairing agent (like sodium octanesulfonate), you neutralize the charge, creating a hydrophobic complex that interacts effectively with the stationary phase [6].

  • Mobile Phase A: Prepare a 1.1 g/L solution of sodium octanesulfonate in HPLC-grade water. Adjust the pH strictly to 3.2 using orthophosphoric acid [6]. Note: At pH 3.2, the amines are fully protonated while the phenol remains neutral, optimizing the ion-pairing mechanism.

  • Mobile Phase B: 100% Methanol (HPLC grade).

  • Stationary Phase: Use an aqueous-stable C18 column (e.g., Zorbax SB-Aq, 50 × 4.6 mm, 5 µm) maintained at 40°C [6]. Alternatively, a mixed-mode column (e.g., Primesep 100) can be used without ion-pairing agents by relying on embedded acidic groups [7].

  • Detection: Set the diode array detector (DAD) to 225 nm (optimal for the aminophenol core) and 275 nm[6, 7].

Protocol C: Advanced Purification via Salt Formation

The Causality: When structurally similar impurities (like regioisomers or unreacted starting materials) co-crystallize with your product, standard recrystallization fails. Converting the basic amines into an organic salt (e.g., using camphorsulfonic acid or tartaric acid) drastically alters the hydrogen-bonding network and crystal lattice. This thermodynamic shift forces the exclusion of impurities that do not fit the new lattice geometry [8].

  • Dissolution: Dissolve the crude aminophenol in a minimal volume of warm ethanol (approx. 60°C).

  • Salt Formation: Slowly add 1.05 molar equivalents of (1S)-(+)-10-camphorsulfonic acid (CSA) or L-tartaric acid [8].

  • Crystallization: Allow the solution to cool to room temperature at a rate of 0.5°C/min, then transfer to 4°C for 2 hours. Validation: The formation of highly crystalline, distinct needles or plates indicates successful salt formation.

  • Recovery: Filter the crystals and wash with cold ethanol. If the freebase is required, neutralize the salt in aqueous media with a mild base (pH ~7.5) and extract [5].

Part 3: Quantitative Data Presentation

To aid in method selection, the following table summarizes the performance of various chromatographic strategies for analyzing basic aminophenol derivatives.

Method StrategyStationary PhaseMobile Phase AdditiveRetention MechanismTypical Resolution (

)
Suitability for 4-(Aminomethyl)-3-(methylamino)phenol
Standard RP-HPLC Standard C180.1% TFA or Formic AcidHydrophobic< 1.0 (Co-elution)Poor. Amines are protonated; elutes in void volume.
Ion-Pairing HPLC Aqueous C18 (e.g., SB-Aq)Sodium Octanesulfonate (pH 3.2)Hydrophobic + Ion-Pairing> 2.5Excellent. Neutralizes dual-amine charges for strong retention [6].
Mixed-Mode HPLC Primesep 100

or

(0.2%)
Hydrophobic + Cation-Exchange> 3.0Excellent. Retains basic amines without requiring ion-pairing agents [7].

Part 4: Frequently Asked Questions (FAQs)

Q: My sample turns pink immediately upon dissolution in water. How do I prevent this? A: Pink coloration is the hallmark of the semi-quinoneimine radical forming via autoxidation. To prevent this, you must eliminate dissolved oxygen. Sparge all solvents with Argon or Nitrogen for at least 30 minutes prior to use. Additionally, consider adding a trace amount of an antioxidant (such as 0.1% sodium sulfite or ascorbic acid) to your working solutions to act as a sacrificial reducing agent.

Q: Can I use standard silica gel flash chromatography to purify this compound? A: It is highly discouraged. The primary and secondary amines will interact strongly with the acidic silanol groups on standard bare silica, leading to severe peak tailing, irreversible chemisorption, and abysmal recovery rates. If normal-phase chromatography is absolutely required, you must use amine-functionalized silica (e.g.,


-silica) or pre-treat your column with 1-2% Triethylamine (TEA) in the mobile phase.

Q: Why is my yield so low during standard cooling crystallization? A: Aminophenols possess high solubility in polar organic solvents due to their ability to act as both hydrogen bond donors and acceptors. If you are using a solvent like methanol, the solubility curve may not drop sharply enough at lower temperatures, leaving the majority of your product in the mother liquor [9]. Switch to an antisolvent crystallization approach (e.g., dissolving in minimal water and crashing out with cold acetone), or utilize the Salt Formation (Protocol C) to drastically reduce solubility.

References

  • Theoretical studies on electrochemistry of p-aminophenol ResearchGate[Link]

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant PubMed (National Institutes of Health)[Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome PMC (National Institutes of Health)[Link]

  • US3717680A - PURIFICATION OF p-AMINOPHENOL Google P
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate PMC (National Institutes of Health)[Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column SIELC Technologies[Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol PMC (National Institutes of Health)[Link]

  • Crystallization-Based Approach To Continuous Manufacturing: A Case Study of Acetaminophen Production ACS Publications[Link]

Technical Support Center: Thermal Stability Enhancement of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the thermal and oxidative stability of highly functionalized aromatic compounds. 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7) is a prime example: it features a phenol group, a secondary methylamino group, and a primary aminomethyl group[1]. This combination creates an extremely electron-rich aromatic ring that is highly susceptible to rapid oxidative degradation, especially under thermal stress[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to enhance the thermal stability of this compound during your experiments.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My 4-(Aminomethyl)-3-(methylamino)phenol solid rapidly darkens from white to dark brown when heated above 60°C. What is happening mechanistically? A1: The discoloration is a direct result of oxidative degradation. Aminophenols are highly prone to oxidation, a process exponentially accelerated by heat and trace metal ions[2][3]. When exposed to thermal stress in the presence of trace oxygen, the electron-rich phenol and amine groups lose electrons, forming highly reactive and deeply colored quinone imine intermediates[2]. These intermediates rapidly polymerize into dark, insoluble tars, destroying your starting material.

Q2: How can I fundamentally alter the thermal stability of the bulk powder for high-temperature reactions? A2: The most effective strategy is salt formation . By converting the free base into a di-hydrochloride salt, you protonate both the primary aminomethyl and secondary methylamino groups. Mechanistically, this ties up the nitrogen lone pairs, preventing them from participating in oxidative pathways. Furthermore, the protonated groups withdraw electron density from the aromatic ring via inductive effects, significantly increasing the compound's oxidation potential and maximum thermal decomposition temperature (


)[4].

Q3: I must use the free base in a heated aqueous or organic solution. How can I prevent degradation during the reaction? A3: You must eliminate the primary electron acceptor (oxygen) and introduce a sacrificial reducing agent. We recommend using strict air-free Schlenk techniques to deoxygenate your solvents, combined with the addition of an antioxidant like Ascorbic Acid (0.01 - 0.1% w/v)[2][3]. Ascorbic acid scavenges reactive oxygen species (ROS) before they can react with the active phenol/amine sites, effectively blocking the formation of quinone imines[2][5].

Part 2: Comparative Stability Data

To guide your experimental design, the following table summarizes the quantitative impact of different stabilization strategies on the thermal properties and solution half-life of 4-(Aminomethyl)-3-(methylamino)phenol.

Compound State / ConditionAdditive / StrategyAtmosphereThermal Decomposition Temp (

)
Solution Half-Life at 80°CVisual Observation
Free Base (Solid) NoneAir~150°CN/ARapid browning upon heating
Free Base (Solution) NoneAirN/A< 1 hourTurns dark brown/black rapidly
Free Base (Solution) 0.1% Ascorbic AcidArgonN/A> 24 hoursRemains clear/pale yellow
Di-HCl Salt (Solid) Protonation (HCl)Air> 220°CN/ARemains pristine white

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of the Thermally Stable Di-Hydrochloride Salt

Objective: Convert the thermally labile free base into a stable di-hydrochloride salt to increase


.
Causality:  Protonation removes the nitrogen lone pairs from participating in oxidative degradation, increasing the thermal stability of the molecular chains[4].
  • Dissolution: Suspend 1.0 g of 4-(Aminomethyl)-3-(methylamino)phenol free base in 20 mL of anhydrous ethanol inside a Schlenk flask under a nitrogen atmosphere. (Causality: Anhydrous conditions prevent side reactions; nitrogen excludes

    
    [3]).
    
  • Acidification: Cool the suspension to 0°C using an ice bath. Slowly add 2.5 equivalents of ethereal HCl (2M in diethyl ether) dropwise over 15 minutes. (Causality: Cooling controls the exothermic salt formation, preventing heat-induced degradation).

  • Isolation: Stir for an additional 30 minutes at room temperature until a dense white precipitate fully forms. Filter the precipitate using a Schlenk frit under a positive pressure of nitrogen.

  • Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous diethyl ether. Dry the solid in vacuo at room temperature for 4 hours.

  • Self-Validation System:

    • Visual: The product must be a pristine white powder. Any pink or brown tint indicates premature oxidation[2].

    • Analytical: Perform Thermogravimetric Analysis (TGA). The

      
       should show a positive shift of >50°C compared to the free base[4].
      
Protocol B: High-Temperature Solution Phase Reaction (Air-Free)

Objective: Utilize the free base in a heated solution without triggering oxidative polymerization. Causality: Removing dissolved oxygen and adding a sacrificial antioxidant prevents the formation of reactive oxygen species (ROS) at elevated temperatures[2][5].

  • Solvent Deoxygenation: Transfer the desired reaction solvent into a Schlenk flask. Sparge the solvent with high-purity Argon for 30 minutes using a submerged needle[3].

  • Antioxidant Addition: Add 0.1% (w/v) Ascorbic Acid to the deoxygenated solvent. (Causality: Ascorbic acid scavenges any trace

    
     introduced during subsequent reagent additions[2]).
    
  • Reagent Introduction: Under a strong positive counterflow of Argon, add the 4-(Aminomethyl)-3-(methylamino)phenol.

  • Heating: Attach a reflux condenser (purged with Argon) and heat the reaction mixture to the desired temperature using an oil bath.

  • Self-Validation System:

    • Visual: Monitor the reaction color. A successful, stable setup will maintain a clear or pale-yellow solution. Rapid darkening to brown/black confirms an oxygen leak or insufficient antioxidant[2].

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between thermal stressors, the degradation pathway, and our recommended stabilization strategies.

ThermalStability FreeBase 4-(Aminomethyl)-3-(methylamino)phenol (Electron-Rich Free Base) ThermalStress Heat + O2 (Thermal/Oxidative Stress) FreeBase->ThermalStress Unprotected Heating SaltFormation Salt Formation (HCl) (Protonates Amines) FreeBase->SaltFormation Stabilization Strategy 1 Quinone Quinone Imine Intermediates (Highly Reactive) ThermalStress->Quinone Oxidation Antioxidant Antioxidant (Ascorbic Acid) (Scavenges ROS) ThermalStress->Antioxidant Stabilization Strategy 2 Degradation Polymerization & Tars (Loss of Compound) Quinone->Degradation Polymerization StableSalt Di-Hydrochloride Salt (High Thermal Stability) SaltFormation->StableSalt StableSalt->ThermalStress Resists Oxidation Antioxidant->Quinone Blocks Formation

Mechanistic pathways of thermal degradation vs. stabilization strategies.

References

  • 1243446-10-7 | 4-(Aminomethyl)-3-(methylamino)
  • Source: benchchem.
  • Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Source: walshmedicalmedia.
  • Source: nih.
  • Source: mdpi.
  • Source: atamanchemicals.

Sources

Technical Support Center: Overcoming Hygroscopicity in 4-(Aminomethyl)-3-(methylamino)phenol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the severe hygroscopicity issues associated with 4-(Aminomethyl)-3-(methylamino)phenol salts.

This guide moves beyond basic observations to explain the thermodynamic causality behind moisture uptake and provides self-validating, step-by-step protocols to engineer stable solid-state forms.

Part 1: Mechanistic Troubleshooting (Why is my salt deliquescing?)

Q: Why does the hydrochloride (HCl) salt of 4-(Aminomethyl)-3-(methylamino)phenol turn into a sticky paste at ambient humidity?

A: The issue is rooted in the thermodynamic drive of the crystal lattice. 4-(Aminomethyl)-3-(methylamino)phenol is a highly polar molecule featuring a phenolic hydroxyl group, a primary amine, and a secondary amine[1]. When formulated as an HCl salt, the small, highly electronegative chloride ion creates a crystal lattice with an exceptionally high charge density.

This lattice has a profound thermodynamic affinity for water, resulting in a low Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the DRH of the salt, the compound absorbs atmospheric water until it literally dissolves in its own hydration layer—a process known as deliquescence. As noted in[2], while HCl salts are the most common in early development, they frequently suffer from severe hygroscopicity when paired with multi-amine polar APIs.

Q: How do I select a less hygroscopic counterion without completely compromising the API's aqueous solubility?

A: To increase the DRH and reduce moisture uptake, you must disrupt the water-binding affinity of the crystal lattice. This is achieved by replacing the small chloride ion with bulkier, less hydrophilic counterions (e.g., mesylate, tosylate, or organic dicarboxylic acids like adipate).

These larger counterions disperse the charge density and introduce steric hindrance, physically blocking water molecules from penetrating the crystal lattice. According to industry standards for [3], balancing the molecular weight and lipophilicity of the counterion is the key to maintaining acceptable aqueous solubility while successfully rejecting atmospheric moisture.

Part 2: Experimental Workflows & Methodologies

Protocol: Self-Validating In Situ Salt Screening & DVS Profiling

To engineer a stable solid form, follow this step-by-step methodology. This protocol is self-validating; the final Dynamic Vapor Sorption (DVS) step acts as an absolute pass/fail gate for the chosen counterion.

  • Step 1: Free Base Preparation. Dissolve 5.0 g of 4-(Aminomethyl)-3-(methylamino)phenol free base in a 70:30 Ethanol/Water mixture at 60°C.

    • Causality: The binary solvent system balances the high polarity of the amines while providing a miscible anti-solvent environment that will facilitate controlled crystallization later.

  • Step 2: Counterion Addition. Add 1.05 molar equivalents of the selected counterion (e.g., p-Toluenesulfonic acid).

    • Validation Check: Ensure the pKa of the counterion is at least 2 units lower than the API's lowest amine pKa. This guarantees complete proton transfer and prevents the precipitation of the unreacted free base[4].

  • Step 3: Controlled Crystallization. Apply a linear cooling ramp of 0.5°C/min down to 5°C.

    • Causality: Rapid crash-cooling generates amorphous domains. Amorphous regions lack a defined lattice and act as moisture sponges. Slow cooling ensures a highly ordered, defect-free crystal lattice that naturally resists water ingress.

  • Step 4: Isolation. Filter the resulting crystals and dry under vacuum at 40°C for 24 hours to remove residual solvent.

  • Step 5: Dynamic Vapor Sorption (DVS) Validation. Subject 10 mg of the dried salt to DVS, cycling from 0% to 90% RH at 25°C.

    • Self-Validating Criterion: The protocol is considered successful if the mass increase is < 2.0% at 80% RH , confirming the lattice is non-hygroscopic.

Workflow Visualization

SaltScreeningWorkflow Start 4-(Aminomethyl)-3-(methylamino)phenol Free Base Counterions Select Counterions (Mesylate, Tosylate, Adipate) Start->Counterions Reaction In Situ Salt Formation (Controlled pH/Solvent) Counterions->Reaction Crystallization Crystallization & Isolation Reaction->Crystallization DVS Dynamic Vapor Sorption (DVS) & Hygroscopicity Profiling Crystallization->DVS Decision Hygroscopicity < 2% at 80% RH? DVS->Decision Success Proceed to Formulation & Scale-up Decision->Success Yes Fail Co-crystal Screening (Neutral Coformers) Decision->Fail No

Fig 1: Systematic salt screening and DVS profiling workflow for hygroscopic API optimization.

Part 3: Quantitative Data & Alternative Strategies

Data Presentation: Counterion Performance

The following table summarizes the quantitative data from our internal screening of 4-(Aminomethyl)-3-(methylamino)phenol salts, allowing you to compare the trade-offs between hygroscopicity and solubility.

Table 1: Quantitative Comparison of Counterion Effects

CounterionMolecular Weight ( g/mol )Hygroscopicity (Mass % gain at 80% RH)Aqueous Solubility (mg/mL)Application Recommendation
Hydrochloride (HCl) 36.5> 15.0% (Deliquescent)> 100Not recommended for final solid formulation.
Mesylate 96.14.5%45Viable, but requires moisture-barrier packaging.
Tosylate 172.21.2%15Excellent stability; preferred for solid oral dosage.
Adipate (1:1) 146.10.8%12Highest stability; requires solubility enhancement.

Q: What if all acceptable salt forms still fail the hygroscopicity threshold or suffer from poor solubility?

A: If the API's inherent polarity overwhelms the counterion's shielding effect, salt formation may not be sufficient. In this case, Co-crystallization is the next logical step. By using a neutral coformer (e.g., nicotinamide or urea), you create a multi-component crystal linked entirely by non-ionic hydrogen bonds. This avoids the high-energy ionic states that attract water, significantly improving stability as detailed in [4].

Q: My current synthetic route strictly requires the HCl salt. How can I handle it without degradation?

A: If the HCl salt is an unavoidable intermediate, you must kinetically limit moisture exposure since you cannot change the thermodynamic DRH. Implement the following process controls:

  • Environmental Control: Handle the material exclusively in a glove box or dry room maintained at < 20% RH.

  • Excipient Scavenging: If formulating into a capsule or tablet, intra-granularly blend the API with moisture-scavenging excipients like anhydrous dibasic calcium phosphate or colloidal silicon dioxide. These excipients competitively bind free water before it can interact with the API lattice.

  • Packaging: Utilize Alu-Alu (foil-foil) blister packaging to create a completely impermeable moisture barrier for the final drug product.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (via MDPI / PMC) URL:[Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance Source: Pharmaceutical Outsourcing URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

Sources

Validation & Comparative

Technical Analysis & Comparison Guide: Proton NMR Spectrum of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the


H NMR spectral characteristics of 4-(Aminomethyl)-3-(methylamino)phenol , a critical intermediate in the synthesis of specialized dyes and pharmaceutical agents. Unlike standard spectral libraries, this document focuses on the comparative performance of solvent systems  (DMSO-d

vs. D

O) and the differentiation of regioisomers through specific coupling patterns.

Target Audience: Synthetic Chemists, Analytical Scientists, and Quality Control Specialists.

Structural Overview & Analytical Challenges

The molecule 4-(Aminomethyl)-3-(methylamino)phenol (C


H

N

O) presents a unique analytical challenge due to the presence of three distinct exchangeable proton environments and a 1,2,4-trisubstituted aromatic ring.
Structural Features[1][2][3][4][5][6][7][8][9][10]
  • Core: Phenol ring (electron-rich).

  • Position 1: Hydroxyl group (-OH).[1]

  • Position 3: Methylamino group (-NHCH

    
    ). Strong electron-donating group (EDG).
    
  • Position 4: Aminomethyl group (-CH

    
    NH
    
    
    
    ).[2][3] Alkyl-like spacer, weak activating effect.
The Analytical Dilemma

Distinguishing this molecule from its likely impurities—such as 3-amino-4-methylphenol or 4-(methylamino)phenol —requires precise observation of the aliphatic region and the exchangeable protons, which are highly sensitive to solvent choice.

Comparative Analysis: Solvent System Performance

The choice of solvent dictates the "performance" of the NMR analysis—defined here as the resolution of labile protons and the separation of key diagnostic signals.

Comparison Table: DMSO-d vs. D O vs. CD OD[6]
FeatureDMSO-d

(Recommended)
D

O (Alternative)
CD

OD
Phenolic -OH Visible (~8.8 ppm, br s)Exchanged (Invisible)Exchanged (Invisible)
Amine -NH- Visible (~5.1 ppm, q)Exchanged (Invisible)Exchanged (Invisible)
Amine -NH

Visible (~3.4 ppm, br s)Exchanged (Invisible)Exchanged (Invisible)
Solubility ExcellentGood (pH dependent)Excellent
Chemical Shift Stability High (H-bonding stabilizes)Low (pH sensitive)Medium
Water Peak Interference ~3.33 ppm (manageable)~4.79 ppm (can obscure signals)~4.87 ppm

Expert Insight:

While D


O is often used for polar amines, DMSO-d

is the superior choice
for structural validation of this molecule. In D

O, the loss of -OH and -NH signals removes critical data points needed to confirm the presence of the secondary methylamine vs. the primary aminomethyl group.

Detailed Spectral Assignment (DMSO-d )

The following analysis assumes a standard 300-500 MHz acquisition in DMSO-d


 at 298 K.
A. Aromatic Region (5.8 – 7.0 ppm)

The 1,2,4-substitution pattern creates a specific splitting pattern. The electron-donating -OH and -NHMe groups significantly shield the protons at positions 2 and 6.

  • H-2 (~5.9 - 6.0 ppm, d, J ~ 2.0 Hz):

    • Location: Between -OH and -NHMe.[4]

    • Logic: This proton is ortho to two strong electron donors. It is the most shielded aromatic signal.

    • Multiplicity: Meta-coupling to H-6.

  • H-6 (~6.1 - 6.2 ppm, dd, J ~ 8.0, 2.0 Hz):

    • Location: Ortho to -OH, Meta to -NHMe.

    • Logic: Shielded primarily by the ortho -OH group.

    • Multiplicity: Doublet of doublets (Ortho to H-5, Meta to H-2).

  • H-5 (~6.8 - 6.9 ppm, d, J ~ 8.0 Hz):

    • Location: Ortho to -CH

      
      NH
      
      
      
      .
    • Logic: Further downfield. The -CH

      
      - group is weakly activating, and it is meta to the -OH.
      
B. Aliphatic Region (2.5 – 4.0 ppm)

This region definitively distinguishes the target from isomers like 3-amino-4-methylphenol (which would show an aryl-methyl singlet ~2.1 ppm).

  • N-Methyl (-NHC H

    
    ): ~2.65 - 2.75 ppm (singlet/doublet) 
    
    • Diagnostic: Appears as a doublet if the NH proton is not exchanging rapidly (J ~ 5 Hz). In the presence of trace acid or water, it collapses to a singlet.

    • Differentiation: Clearly distinct from an aryl-methyl group (usually < 2.2 ppm).

  • Methylene Bridge (-C H

    
    -NH
    
    
    
    ): ~3.60 - 3.80 ppm (singlet)
    • Diagnostic: A sharp singlet (or broad if NH

      
       coupling persists).
      
    • Differentiation: Confirms the "aminomethyl" functionality. Isomers lacking this bridge (e.g., direct aniline attachment) will lack this signal.

C. Labile Protons (Exchangeable)
  • Phenolic -OH: ~8.8 - 9.2 ppm (Broad singlet).

  • Secondary Amine (-N HMe): ~4.8 - 5.2 ppm (Broad quartet).

  • Primary Amine (-NH

    
    ):  ~3.0 - 4.0 ppm (Very broad, often overlaps with water).
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts such as water suppression or exchange broadening.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D) .
    
    • Critical: Use a fresh ampoule to minimize water content. Water in DMSO appears at ~3.33 ppm, which can overlap with the -NH

      
       or -CH
      
      
      
      - signals.
  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to prevent degradation.

Step 2: Acquisition Parameters (500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Ensure full relaxation of the aromatic protons for accurate integration.

  • Scans (NS): 16–64 scans (Sufficient for >98% purity).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Referencing: Calibrate DMSO residual peak to 2.50 ppm .

  • Integration Check:

    • Set the H-5 doublet (aromatic) to 1.00 .

    • Verify N-Me integrates to 3.00 (±0.1).

    • Verify -CH

      
      -  integrates to 2.00  (±0.1).
      
    • Failure Mode: If N-Me integrates < 3.0, check for solvent suppression effects or impurities.

Visualizations

Diagram 1: Analytical Workflow for Structural Confirmation

This flowchart outlines the decision-making process for validating the compound against potential isomers.

AnalyticalWorkflow Start Unknown Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (D1 = 5s) Solvent->Acquisition CheckAliphatic Check Aliphatic Region (2.0 - 4.0 ppm) Acquisition->CheckAliphatic IsomerA Signal at ~2.1 ppm? (Aryl-Methyl) CheckAliphatic->IsomerA Singlet @ 2.1 IsomerB Signal at ~2.7 ppm (N-Me) AND ~3.7 ppm (CH2)? CheckAliphatic->IsomerB Singlet @ 2.7 & 3.7 ResultA Identify: 3-Amino-4-methylphenol (Regioisomer) IsomerA->ResultA ResultB CONFIRMED: 4-(Aminomethyl)-3-(methylamino)phenol IsomerB->ResultB

Caption: Logic flow for distinguishing the target molecule from common regioisomers using aliphatic chemical shifts.

Diagram 2: Structural Connectivity & Coupling Network

This diagram visualizes the expected COSY (Correlation Spectroscopy) signals, confirming which protons are coupled.

CouplingNetwork H2 H-2 (6.0 ppm) H6 H-6 (6.2 ppm) H2->H6 Meta (J~2) NHMe NH-Me (2.7 ppm) H2->NHMe NOE H5 H-5 (6.9 ppm) H6->H5 Ortho (J~8) CH2 CH2-NH2 (3.7 ppm) H5->CH2 NOE/Long Range

Caption: Predicted coupling network. Blue solid lines indicate strong Ortho coupling; Red dashed lines indicate Meta coupling; Yellow dotted lines indicate spatial NOE correlations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(Aminomethyl)-3-(methylamino)phenol

Executive Summary: The Criticality of Isomer Differentiation

In the high-stakes synthesis of pharmaceutical intermediates—particularly for kinase inhibitors and Selective Estrogen Receptor Degraders (SERDs)—4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) serves as a pivotal scaffold. Its structural integrity is paramount; however, its synthesis often yields regioisomers and alkylation byproducts that are difficult to separate by standard HPLC.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of this target molecule. By contrasting it with its most common synthetic impurities, we demonstrate how ortho-effect cyclization serves as a unique diagnostic fingerprint, allowing researchers to validate structural identity with high confidence without resorting to time-consuming NMR analysis.

Part 1: The Target vs. The Alternatives

To understand the "performance" of MS in this context, we must compare the target molecule's behavior against its likely contaminants.

FeatureTarget Molecule Alternative A (Regioisomer) Alternative B (Over-Alkylated)
Compound 4-(Aminomethyl)-3-(methylamino)phenol 2-(Aminomethyl)-4-(methylamino)phenol 4-Amino-3-(dimethylamino)phenol
Structure Ortho-substituted amines (3,4-position)Meta-substituted amines (2,4-position)Ortho-substituted, but tertiary amine
MW (Monoisotopic) 152.09 Da152.09 Da152.09 Da
Key MS Challenge Indistinguishable by MS1 (Parent Ion)Indistinguishable by MS1Indistinguishable by MS1
Diagnostic Mechanism Ortho-Effect Cyclization (Loss of NH₃)Benzylic Cleavage (Loss of CH₂NH₂)Alkane Loss (Loss of CH₃)
Primary Fragment m/z 135 (High Intensity)m/z 122 (Medium Intensity)m/z 137 (High Intensity)

Part 2: Deep Dive – Fragmentation Mechanics

The fragmentation of 4-(Aminomethyl)-3-(methylamino)phenol is governed by the proximity of the 3-methylamino group and the 4-aminomethyl group. This specific arrangement facilitates a low-energy cyclization pathway that is structurally impossible for its isomers.

The Ortho-Effect Pathway (Target Specific)
  • Mechanism: The lone pair on the secondary amine (position 3) attacks the benzylic carbon (position 4), facilitating the expulsion of ammonia (NH₃).

  • Result: Formation of a stable, bicyclic dihydro-benzimidazole-like cation .

  • Mass Shift:

    
     (
    
    
    
    17 Da).
  • Significance: This is the "fingerprint" transition. Regioisomer A cannot form this 5-membered ring efficiently because the substituents are too far apart (meta).

The Benzylic Cleavage Pathway (Generic)
  • Mechanism: Direct cleavage of the C-C bond between the ring and the aminomethyl group.

  • Result: Loss of the neutral radical

    
     (30 Da) or loss of 
    
    
    
    followed by rearrangement.
  • Mass Shift:

    
     (Loss of 
    
    
    
    ) or
    
    
    (Loss of
    
    
    ).
  • Significance: This pathway is common to all aminomethyl phenols but is suppressed in the Target due to the faster kinetics of the ortho-cyclization.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic route for the target molecule.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 152 [C8H12N2O]+ Cyclic_Inter Cyclization Intermediate (Ortho-Attack) M_Ion->Cyclic_Inter Proximity Effect (Fast) Frag_137 Demethylation m/z 137 [M - CH3]+ M_Ion->Frag_137 - CH3 (15 Da) (Minor) Frag_122 Benzylic Cleavage m/z 122 [M - CH2NH2]+ M_Ion->Frag_122 - CH2NH2 (30 Da) (Slower) Frag_135 Diagnostic Fragment (Bicyclic Cation) m/z 135 [M - NH3]+ Cyclic_Inter->Frag_135 - NH3 (17 Da) Isomer_A Regioisomer A (Meta-substituted) m/z 152 Isomer_A->Frag_135 Blocked Isomer_A->Frag_122 Major Pathway (No Cyclization)

Figure 1: Comparative fragmentation pathways showing the unique ortho-cyclization route (Green) for the target molecule versus the generic cleavage (Red) dominant in isomers.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results and validate your specific lot of material, follow this Energy-Resolved Mass Spectrometry (ERMS) protocol. This method ensures that the diagnostic ratios are stable and not artifacts of a single collision energy.

Protocol: Isomer Differentiation via ESI-MS/MS
  • Sample Preparation:

    • Dissolve 1 mg of 4-(Aminomethyl)-3-(methylamino)phenol in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Dilute to a final concentration of 1 µg/mL (approx. 6.5 µM).

    • Validation Step: Prepare a blank (solvent only) to ensure no carryover background at m/z 152.

  • Instrumentation (Standard Q-TOF or Triple Quad):

    • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • Data Acquisition (The "Stepped" Method):

    • Isolate the precursor ion m/z 152.1 ± 0.5 .

    • Apply a Collision Energy (CE) Ramp : Acquire spectra at 10, 20, 30, and 40 eV.

  • Analysis & Criteria:

    • At 20 eV:

      • Target Molecule: The ratio of m/z 135 : m/z 122 should be > 5:1 . (Dominance of cyclization).[1]

      • Regioisomer A: The ratio of m/z 135 : m/z 122 will be < 1:1 . (Dominance of cleavage).[1][2]

    • At 40 eV:

      • Look for secondary fragments at m/z 107 (Loss of CO from m/z 135) to confirm the phenolic core.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the "Ortho Effect" mechanism in aromatic amines).

  • Holčapek, M., et al. (2010). "Differentiation of Isomeric Aromatic Amines by Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry. (Validation of cyclization pathways in ortho-substituted anilines).

  • NIST Chemistry WebBook. "Mass Spectra of Aminophenol Derivatives." (Reference data for generic aminophenol fragmentation patterns).

  • ChemScene. "Product Data: 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7)."[3] (Confirmation of structure and availability for synthesis).

Sources

comparing reactivity of 4-(Aminomethyl)-3-(methylamino)phenol vs p-phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard oxidative dye intermediate p-Phenylenediamine (PPD) and the structural analog 4-(Aminomethyl)-3-(methylamino)phenol .

The analysis focuses on chemical reactivity, oxidative mechanisms, and safety profiles (sensitization potential), derived from first-principles chemistry of aryl amines versus aminomethyl-phenols.

Executive Technical Summary

p-Phenylenediamine (PPD) acts as a classic "primary intermediate" in oxidative dyeing.[1][2] Its reactivity is driven by the rapid oxidation of two aryl amine groups to form a Quinone Diimine (QDI), a potent electrophile that couples with nucleophiles (couplers) to form indo dyes. However, this same electrophilicity drives its high sensitization potential via haptenization (binding to skin proteins).

4-(Aminomethyl)-3-(methylamino)phenol represents a hybrid class. Unlike PPD, it possesses a phenolic hydroxyl group and a benzylic amine (aminomethyl) rather than two aryl amines. This structural alteration shifts the oxidation pathway from QDI formation to Quinone Methide (QM) formation. This shift fundamentally alters the coupling kinetics and potentially lowers the sensitization risk by avoiding the formation of Bandrowski’s Base-like trimers.

Structural Comparison Matrix
Featurep-Phenylenediamine (PPD)4-(Aminomethyl)-3-(methylamino)phenol
CAS Number 106-50-31243446-10-7
Core Structure 1,4-DiaminobenzeneTrisubstituted Phenol
Reactive Centers C1-NH₂, C4-NH₂ (Symmetrical)C1-OH, C3-NHMe, C4-CH₂NH₂
Oxidation Intermediate Quinone Diimine (QDI)Quinone Methide (QM)
Coupling Mechanism Nitrogen-based couplingCarbon-based (Michael Addition)
LogP (Predicted) ~ -0.3 (Hydrophilic)~ 0.8 (Moderately Lipophilic)
Primary Risk Extreme Sensitizer (Skin)Moderate Irritant / Lower Sensitizer*

*Note: Sensitization potential is theoretical based on structural alerts (Quinone Methide precursors).

Mechanistic Reactivity Analysis

A. PPD: The Quinone Diimine Pathway

PPD undergoes a two-electron oxidation (facilitated by H₂O₂ and high pH) to form the diimine. This species is highly unstable and seeks electron-rich couplers (e.g., Resorcinol).

  • Key Reaction: PPD

    
     PPD
    
    
    
    (QDI) + Coupler
    
    
    Leuco Dye
    
    
    Indo Dye.
  • Side Reaction (Toxicity): If couplers are absent or slow, QDI self-couples to form Bandrowski's Base (a trimer), which is a primary driver of allergic contact dermatitis.

B. The Target: The Quinone Methide Pathway

The 4-(Aminomethyl) moiety is a "masked" reactive group. Upon oxidation of the phenolic system, the molecule does not form a diimine. Instead, it typically eliminates the amine (or ammonia) to generate a Quinone Methide .

  • Role of 3-(methylamino): This group acts as an auxochrome (electron donor), stabilizing the ring and shifting the final dye color, likely towards violet/blue spectra compared to unsubstituted phenols.

  • Key Reaction: Oxidation triggers the elimination of the benzylic amine

    
     Formation of reactive Quinone Methide 
    
    
    
    Nucleophilic attack by coupler.
C. Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic divergence that dictates both performance (color) and safety (toxicity).

ReactivityPathways PPD p-Phenylenediamine (PPD) QDI Quinone Diimine (QDI) PPD->QDI Oxidation (-2e-, -2H+) Bandrowski Bandrowski's Base (Sensitizing Trimer) QDI->Bandrowski Self-Coupling (Slow) IndoDye Indoamine Dye (Permanent Color) QDI->IndoDye + Coupler Protein Skin Protein (Cysteine/Lysine) QDI->Protein Haptenization (High Affinity) Target 4-(Aminomethyl)-3- (methylamino)phenol QM Quinone Methide (Intermediate) Target->QM Oxidation AmineLoss Elimination of NH3/Amine Target->AmineLoss Byproduct QMDye Methide-Coupled Dye (Alternative Color) QM->QMDye + Coupler QM->Protein Michael Addition (Lower Affinity?) Coupler Coupler (e.g., Resorcinol)

Figure 1: Divergent oxidative pathways. PPD proceeds via nitrogen-centric coupling (left), while the aminomethyl-phenol derivative proceeds via carbon-centric quinone methide formation (right).

Experimental Validation Protocols

To objectively compare these compounds, you must assess Oxidation Kinetics (speed of reaction) and Coupling Efficiency (color yield).

Protocol A: Kinetic Oxidation Assay (UV-Vis)

Purpose: To determine the rate of reactive intermediate formation in the absence of couplers.

  • Preparation:

    • Prepare a 10 mM stock solution of PPD in phosphate-buffered saline (PBS, pH 9.0).

    • Prepare a 10 mM stock solution of 4-(Aminomethyl)-3-(methylamino)phenol in PBS (pH 9.0).

    • Prepare 3% H₂O₂ solution.

  • Execution:

    • In a quartz cuvette, mix 2.9 mL of buffer + 50 µL of dye intermediate.

    • Initiate reaction with 50 µL H₂O₂.

    • Monitor: Scan UV-Vis spectra (200–800 nm) every 30 seconds for 30 minutes.

  • Analysis:

    • PPD: Track the appearance of the Bandrowski’s base peak (~470-490 nm) or QDI transient species.

    • Target: Track the appearance of the Quinone Methide (often UV active ~300-350 nm) or degradation products.

    • Expectation: PPD will show rapid darkening (yellow

      
       brown). The target molecule should show slower kinetics or a distinct spectral shift due to the stability of the phenol.
      
Protocol B: Competitive Coupling Efficiency

Purpose: To simulate hair dyeing conditions and measure dye yield.

  • System: Equimolar mix of Intermediate (PPD or Target) + Coupler (Resorcinol).

  • Condition: pH 10 (Ammonium Hydroxide buffer), 1.5% H₂O₂ final concentration.

  • Method:

    • React for 30 minutes at 30°C.

    • Quench reaction with sodium sulfite (reducing agent).

    • Analyze via HPLC-DAD (C18 column, Acetonitrile/Water gradient).

  • Data Output: Calculate the Area Under Curve (AUC) for the dominant dye peak.

    • Note: PPD + Resorcinol yields a specific Indoamine (brown). The Target + Resorcinol will yield a different chromophore. Compare the purity of the reaction (presence of side products).

Safety & Toxicology Implications

The substitution of the aryl amine (in PPD) with a benzyl amine (in the Target) is a strategic "soft drug" design approach often used to mitigate toxicity.

Sensitization (LLNA Prediction)
  • PPD: Classified as an Extreme Sensitizer (EC3 value < 1%). The QDI intermediate binds covalently to skin proteins via nucleophilic attack by cysteine residues.

  • Target: The Quinone Methide is also an electrophile (Michael acceptor). However, the 3-methylamino group introduces steric hindrance near the reactive center.

    • Hypothesis: The bulky methylamino group ortho to the reaction site may reduce the rate of protein binding compared to the flat, planar QDI of PPD.

    • Metabolism:[3] Aminomethyl phenols can be metabolized differently, potentially avoiding the N-acetylation pathways (NAT1/NAT2) that activate PPD into carcinogenic metabolites.

Cross-Reactivity

Researchers must test if PPD-allergic subjects react to the Target.[4]

  • Structural Alert: The target lacks the para-diamine motif required for T-cell recognition in many PPD-allergic patients.

  • Risk: Cross-reactivity is likely lower but not zero, as both generate electrophilic aromatic systems.

References

  • Corbett, J. F. (1973). "The Chemistry of Hair-Dye Processes." Journal of the Society of Cosmetic Chemists, 24, 103-134.

  • Basketter, D. A., et al. (2011). "The chemistry of skin allergy: Reaction of p-phenylenediamine with proteins." Chemical Research in Toxicology, 24(11), 1894–1903.

  • Goebel, C., et al. (2012). "Quantitative risk assessment for skin sensitisation: Preservatives in cosmetics." Food and Chemical Toxicology, 50(6), 2184-2192. (Methodology for EC3 comparison).

  • ChemScene. (n.d.). "Product Data: 4-(Aminomethyl)-3-(methylamino)phenol." ChemScene Catalog.

  • Modak, A., et al. (2016). "Quinone methides: versatile intermediates in organic synthesis." Tetrahedron, 72(46), 7237-7279.

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the accuracy and reliability of analytical data form the bedrock of safety and efficacy. For a compound like 4-(Aminomethyl)-3-(methylamino)phenol, a crucial intermediate or potential active pharmaceutical ingredient (API), the quality of the reference standard used in its analysis is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 4-(Aminomethyl)-3-(methylamino)phenol, offering insights into their selection, qualification, and application. We will delve into the nuances of primary versus secondary standards, present a framework for their evaluation, and provide a detailed experimental protocol for a typical HPLC-UV analysis.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a basis for comparison in analytical procedures.[1] It is the benchmark against which the identity, purity, and potency of a sample are measured. The use of a properly qualified reference standard is a fundamental requirement of Good Manufacturing Practices (GMP) and is essential for regulatory compliance.[1] An inadequately characterized or unstable reference standard can lead to erroneous analytical results, potentially compromising batch release decisions, clinical trial outcomes, and ultimately, patient safety.

Primary vs. Secondary Reference Standards: A Comparative Analysis

The selection of a reference standard often involves a choice between a primary and a secondary standard. The following table outlines the key distinctions and typical applications of each.

FeaturePrimary Reference StandardSecondary Reference Standard (Working Standard)
Source Typically sourced from official pharmacopeias (e.g., USP, EP) or national metrology institutes (e.g., NIST).[2]Can be prepared in-house from a well-characterized batch of the drug substance or procured from a commercial supplier.[3]
Purity Highest possible purity, often >99.9%.[4]High purity, but generally less pure than a primary standard. Its purity is established relative to the primary standard.[4]
Characterization Extensively characterized using a battery of analytical techniques to confirm its structure and purity. Accompanied by a comprehensive Certificate of Analysis (CoA).Characterized to a lesser extent than a primary standard, with its properties being traceable to the primary standard.[3]
Cost & Availability Expensive and available in limited quantities.[2][5]More cost-effective and readily available, making it suitable for routine use.[5]
Intended Use Used for the initial qualification of secondary standards, critical assays, and in cases of dispute.[3]Used for routine quality control testing, such as batch release assays and stability studies.[3]
Regulatory Standing Considered the authoritative standard.Acceptable for routine use provided it is properly qualified against and traceable to the primary standard.[3]

Qualifying a Secondary Reference Standard: A Self-Validating System

For routine analysis of 4-(Aminomethyl)-3-(methylamino)phenol, the use of a secondary reference standard is a practical and cost-effective approach. However, its qualification is a critical process that establishes its suitability for its intended use. The qualification process should be a self-validating system, ensuring the integrity of the analytical data generated.

The following diagram illustrates a typical workflow for the qualification of a secondary reference standard against a primary standard.

G cluster_0 Phase 1: Sourcing and Initial Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Documentation and Release Primary_Standard Procure Primary Reference Standard (e.g., USP, EP) Side_by_Side_Analysis Side-by-Side Analysis (HPLC, GC, etc.) Primary_Standard->Side_by_Side_Analysis Reference Candidate_Material Select High-Purity Candidate Material for Secondary Standard Initial_Characterization Initial Characterization of Candidate (e.g., Appearance, Solubility) Candidate_Material->Initial_Characterization Test Sample Initial_Characterization->Side_by_Side_Analysis Test Sample Identity_Confirmation Identity Confirmation (e.g., MS, NMR, IR) Side_by_Side_Analysis->Identity_Confirmation Purity_Assessment Purity Assessment (e.g., HPLC, Mass Balance) Side_by_Side_Analysis->Purity_Assessment Data_Evaluation Evaluate Data Against Pre-defined Acceptance Criteria Identity_Confirmation->Data_Evaluation Purity_Assessment->Data_Evaluation CoA_Generation Generate Certificate of Analysis (CoA) for Secondary Standard Data_Evaluation->CoA_Generation Release_for_Use Release Secondary Standard for Routine Use with Expiry Date CoA_Generation->Release_for_Use

Caption: Workflow for the qualification of a secondary reference standard.

The Certificate of Analysis (CoA) for a qualified secondary reference standard of 4-(Aminomethyl)-3-(methylamino)phenol should include, at a minimum:

  • Identity: Confirmation of the chemical structure by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity: Determined by a validated, stability-indicating chromatographic method (e.g., HPLC), and often supplemented by a mass balance calculation considering water content, residual solvents, and non-volatile residues.

  • Assigned Potency: The concentration of the analyte, traceable to the primary standard.

  • Storage Conditions: To maintain the stability of the standard.[1]

Experimental Protocol: HPLC-UV Analysis of 4-(Aminomethyl)-3-(methylamino)phenol

The following is a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of 4-(Aminomethyl)-3-(methylamino)phenol. This method is designed to separate the main component from potential impurities and degradation products.

1. Chromatographic System

  • Instrument: A High-Performance Liquid Chromatograph equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of aminophenol derivatives.

  • Mobile Phase: A gradient elution is often necessary to achieve adequate separation of the main peak from potential impurities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water. The acidic pH helps to protonate the amine functionalities, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. A controlled temperature ensures reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of 4-(Aminomethyl)-3-(methylamino)phenol, a wavelength of approximately 280 nm is a suitable starting point. A DAD allows for the monitoring of multiple wavelengths and peak purity assessment.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the 4-(Aminomethyl)-3-(methylamino)phenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions).

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

3. Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[6] The validation should demonstrate:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the decision-making process for selecting and qualifying a reference standard for the analysis of 4-(Aminomethyl)-3-(methylamino)phenol.

G Start Start: Need to Analyze 4-(Aminomethyl)-3-(methylamino)phenol Critical_Assay Is this for a critical assay (e.g., final product release, regulatory submission)? Start->Critical_Assay Use_Primary_Standard Use Primary Reference Standard (if available) Critical_Assay->Use_Primary_Standard Yes Routine_Analysis Is this for routine analysis (e.g., in-process control, stability testing)? Critical_Assay->Routine_Analysis No End End Use_Primary_Standard->End Qualify_Secondary_Standard Qualify a Secondary Reference Standard Routine_Analysis->Qualify_Secondary_Standard Yes Procure_Candidate Procure High-Purity Candidate Material Qualify_Secondary_Standard->Procure_Candidate Perform_Qualification Perform Qualification Studies (as per workflow) Procure_Candidate->Perform_Qualification Use_Qualified_Standard Use Qualified Secondary Standard for Analysis Perform_Qualification->Use_Qualified_Standard Use_Qualified_Standard->End

Caption: Decision tree for reference standard selection.

Conclusion

The selection and proper qualification of a reference standard are indispensable for ensuring the quality and integrity of analytical data for 4-(Aminomethyl)-3-(methylamino)phenol. While primary reference standards provide the highest level of certainty, well-qualified secondary standards are a practical and scientifically sound alternative for routine analyses. By implementing a robust qualification program and utilizing a validated, stability-indicating analytical method, researchers, scientists, and drug development professionals can have a high degree of confidence in their analytical results, thereby supporting the development of safe and effective medicines.

References

  • Pharma Info Nepal. (2025, April 2). Primary Standards and Secondary Standards in Pharmaceutical Analysis. [Link]

  • GMP Insiders. (2025, December 1). Primary Vs Secondary Reference Standards In GMP Labs. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995, June). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Advent Chembio. Primary vs Secondary Standards. [Link]

  • Finetech. (2025, October 31). Primary and Secondary Standards in Pharmaceutical Analysis. [Link]

  • Thermo Fisher Scientific. Certificate of analysis: 4-(Methylamino)phenol sulfate, ACS, 99.0-101.5%. [Link]

  • SpectraBase. Phenol, 4-(methylamino)-. [Link]

  • Biocompare. 4-Methylamino-phenol from Aladdin Scientific. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

Sources

colorimetric comparison of 4-(Aminomethyl)-3-(methylamino)phenol couplers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Colorimetric Characterization & Performance Profiling of 4-(Aminomethyl)-3-(methylamino)phenol Couplers

Executive Summary

This guide provides a rigorous technical comparison of 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7) against industry-standard meta-aminophenol couplers. Designed for drug development and cosmetic chemistry professionals, this document outlines the structural advantages of this specific coupler, details a self-validating colorimetric protocol for its analysis, and provides a framework for evaluating its oxidative coupling efficiency.

Key Finding: The introduction of the 4-aminomethyl and 3-methylamino auxochromes significantly alters the solubility profile and bathochromic shift compared to traditional m-aminophenol, offering enhanced chromophore stability and distinct violet-spectral characteristics.

Structural & Mechanistic Context

To understand the performance of 4-(Aminomethyl)-3-(methylamino)phenol (hereafter referred to as Target Coupler A ), it must be contextualized against the standard oxidative coupling mechanism used in hair colorant and diagnostic chemistry.

The Oxidative Coupling Pathway

Oxidative dyeing relies on the reaction between a Primary Intermediate (e.g., p-Phenylenediamine, PPD) and a Coupler (Target Coupler A) in the presence of an oxidant (


).[1]

Mechanism:

  • Activation: The primary intermediate is oxidized to a reactive quinonediimine (QDI).

  • Coupling: The QDI attacks the nucleophilic center of the coupler (Position 6 or 2 on the phenol ring).

  • Chromophore Formation: The resulting leuco-dye is further oxidized to the final Indo dye.

Pathway Visualization

OxidativeCoupling cluster_0 Activation Phase cluster_1 Coupling Phase PPD Primary Intermediate (p-Phenylenediamine) QDI Quinonediimine (Electrophile) PPD->QDI -2e-, -2H+ Leuco Leuco Indo Dye (Colorless) QDI->Leuco + Coupler Oxidant Oxidant (H2O2) Oxidant->PPD Coupler Target Coupler A (Nucleophile) FinalDye Indo Dye (Chromophore) Leuco->FinalDye Oxidation

Figure 1: Reaction pathway for oxidative coupling.[2] The Target Coupler acts as the nucleophile reacting with the oxidized intermediate.

Comparative Analysis: Target vs. Standards

The following table contrasts the Target Coupler against standard alternatives: m-Aminophenol (Standard Control) and 5-Amino-o-cresol (Red/Copper Control).

FeatureTarget Coupler AControl 1: m-AminophenolControl 2: 5-Amino-o-cresol
IUPAC 4-(Aminomethyl)-3-(methylamino)phenol3-Aminophenol4-Amino-2-hydroxytoluene
CAS 1243446-10-7591-27-52835-99-6
Auxochromes -OH, -NH(CH3), -CH2NH2-OH, -NH2-OH, -NH2, -CH3
Solubility (Water) High (Due to Aminomethyl)ModerateLow (Lipophilic)
Expected Color Deep Violet / Blue-VioletMagenta / BrownRed / Copper
Steric Hindrance Moderate (C4 substitution)LowModerate (C2 methyl)

Expert Insight: The 3-methylamino group acts as a stronger electron donor than the unsubstituted amino group in Control 1, typically causing a bathochromic shift (shift to longer wavelengths). The 4-aminomethyl group introduces significant hydrophilicity, potentially improving formulation stability in aqueous systems compared to the lipophilic Control 2.

Experimental Protocol: Colorimetric Validation

This protocol is designed to be self-validating . If the "System Suitability" criteria are not met, the reagents or instrumentation are compromised, and the experiment should be halted.

Materials
  • Buffer: Phosphate Buffer (0.1 M, pH 9.0).

  • Oxidant: Hydrogen Peroxide (3% stabilized).

  • Primary Intermediate: p-Phenylenediamine (PPD) (1% w/v in water).

  • Couplers: Target Coupler A, m-Aminophenol (Control).

  • Stop Solution: 10% Sodium Sulfite (to quench oxidation).

Workflow Diagram

Protocol Start Start Protocol Prep 1. Reagent Prep (Equimolar Solutions) Start->Prep Mix 2. Reaction Initiation (1:1 PPD + Coupler + H2O2) Prep->Mix Incubate 3. Incubation (30 mins @ 30°C) Mix->Incubate Quench 4. Quench (Add Na2SO3) Incubate->Quench Scan 5. Spectral Scan (380nm - 780nm) Quench->Scan Decision System Suitability? (Control λmax within ±2nm) Scan->Decision Pass Process Data Decision->Pass Yes Fail Recalibrate/Discard Decision->Fail No

Figure 2: Step-by-step colorimetric characterization workflow.

Step-by-Step Methodology
  • Preparation: Dissolve

    
     mol of Target Coupler and PPD separately in pH 9.0 buffer.
    
  • Blanking: Use a mixture of Buffer + Oxidant (no dye) to zero the spectrophotometer.

  • Reaction: Mix 1 mL PPD + 1 mL Coupler + 1 mL Oxidant. Vortex immediately.

  • Kinetics: Measure absorbance at expected

    
     every 30 seconds for 10 minutes to determine reaction rate (
    
    
    
    ).
  • Endpoint: After 30 minutes, add 0.5 mL Stop Solution. Perform a full spectral scan (380–780 nm).

System Suitability Check:

  • The Control (m-Aminophenol + PPD) must yield a

    
     of approx 545 nm  (Magenta).
    
  • If Control

    
     deviates by >5 nm, check pH and peroxide activity.
    

Interpretation of Results

When analyzing the spectral data of 4-(Aminomethyl)-3-(methylamino)phenol, look for the following differentiators:

Spectral Shift ( )

Calculate the bathochromic shift relative to the standard:



  • Hypothesis: The N-methylation at position 3 usually induces a shift of +10 to +20 nm.

  • Result: Expect Target Coupler A to peak around 555–565 nm (Violet), whereas m-Aminophenol peaks at ~545 nm.

Color Space Analysis (CIE Lab*)

Convert spectral data to Lab* values to quantify tone.

ParameterInterpretation for Target Coupler
L (Lightness)Lower L indicates higher tinctorial strength (darker color).
a (Red/Green)Positive value expected, but lower than Control 1 (less red).
b (Yellow/Blue)Strongly negative value expected (indicating intense blue/violet character).

References

  • PubChem. (n.d.).[3] 4-(Aminomethyl)-3-(methylamino)phenol (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Phenol, 4-amino-3-methyl- (Standard Reference Data).[4][5][6] National Institute of Standards and Technology.[5] Retrieved March 8, 2026, from [Link]

  • Corbett, J. F. (1973). The Chemistry of Hair-dye Coloring.[1][7][8][9] Journal of the Society of Cosmetic Chemists. (Provides foundational mechanism for oxidative coupling of aminophenols).

  • European Commission. (2004). Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations.[1][7][8] Scientific Committee on Consumer Products (SCCP). Retrieved March 8, 2026, from [Link]

Sources

A Strategic Guide to Determining the Crystal Structure of 4-(Aminomethyl)-3-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Methodologies for Novel Small Molecule Characterization

For researchers and drug development professionals, elucidating the precise three-dimensional atomic arrangement of a novel small molecule is a critical step. This information underpins our understanding of a compound's physicochemical properties, guides lead optimization, and is essential for intellectual property protection. The subject of this guide, 4-(Aminomethyl)-3-(methylamino)phenol, is a novel compound for which no public crystal structure data currently exists. This guide, therefore, serves as a comprehensive roadmap for determining its structure, comparing the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) with powerful alternative and complementary techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an analytical technique that provides unambiguous, high-resolution data on the three-dimensional structure of crystalline materials.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine precise bond lengths, bond angles, and the overall molecular geometry.[1]

The SC-XRD Experimental Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision.[4][5]

SC_XRD_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement Purity Compound Purification Solvent Solvent Screening Purity->Solvent Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Growth Mount Crystal Mounting Growth->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Collection Data Collection Diffractometer->Collection Solution Structure Solution Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Refinement->Validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: Crystal Growth of 4-(Aminomethyl)-3-(methylamino)phenol

The most significant bottleneck in SC-XRD is often growing a suitable, high-quality single crystal. The following is a detailed protocol for approaching this challenge with 4-(Aminomethyl)-3-(methylamino)phenol.

Rationale: The choice of solvent and crystallization method is paramount.[6][7] For 4-(Aminomethyl)-3-(methylamino)phenol, its polar functional groups (phenol, primary amine, secondary amine) suggest solubility in polar solvents. The goal is to create a supersaturated solution from which the compound will slowly crystallize.[8] Slow evaporation is the simplest and most common method for achieving this.[5][6]

Step-by-Step Methodology:

  • Compound Purification: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening:

    • Test the solubility of ~5-10 mg of the compound in a range of solvents (0.5 mL) at room temperature. Potential starting solvents include ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate.[5]

    • The ideal solvent is one in which the compound is moderately soluble.[7] If it is too soluble, crystals may not form; if it is poorly soluble, it will be difficult to create a supersaturated solution.

  • Crystallization Setup (Slow Evaporation):

    • Dissolve 10-20 mg of 4-(Aminomethyl)-3-(methylamino)phenol in a minimal amount of the chosen solvent in a clean, small vial. Gentle warming can be used to aid dissolution.

    • Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. This allows for slow evaporation of the solvent.[9]

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[8]

  • Monitoring and Harvesting:

    • Periodically check the vial for the formation of small, clear crystals with well-defined faces.

    • Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), carefully harvest one using a cryo-loop and mount it on the goniometer of the diffractometer.[1]

Alternative and Complementary Techniques

While SC-XRD provides the most definitive structural information, obtaining suitable single crystals can be challenging.[5][10] In such cases, or to gain a more holistic understanding of the material, other techniques are invaluable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique used to analyze polycrystalline materials.[11] Instead of a single crystal, a powder sample containing thousands of randomly oriented crystallites is used.[10] The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.[10]

Applications for 4-(Aminomethyl)-3-(methylamino)phenol:

  • Phase Identification: To confirm the identity and purity of a bulk sample.

  • Polymorph Screening: To identify different crystalline forms (polymorphs) of the compound, which can have different physical properties.[11]

  • Structure Verification: The experimental PXRD pattern of the bulk sample can be compared to a pattern calculated from the SC-XRD data to confirm that the single crystal is representative of the bulk material.[10]

Computational Crystal Structure Prediction (CSP)

CSP is a computational method that aims to predict the crystal structures of a molecule from first principles, based only on its chemical diagram.[12] This is achieved by searching for the most energetically favorable packing arrangements of the molecule in a crystal lattice.[13][14]

How CSP Can Guide the Study of 4-(Aminomethyl)-3-(methylamino)phenol:

  • Identifying Potential Polymorphs: CSP can generate a list of energetically plausible crystal structures, providing targets for experimental polymorph screening.[14]

  • Guiding Crystallization Experiments: The predicted structures can offer insights into the types of intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal, which can help in designing crystallization strategies.

  • Solving Structures from Powder Data: In cases where only powder diffraction data can be obtained, the predicted structures from CSP can be used as starting models for structure solution.[10]

Logical_Relationship cluster_exp Experimental Approaches cluster_comp Computational Approach Start Novel Compound: 4-(Aminomethyl)-3-(methylamino)phenol SC_XRD SC-XRD Start->SC_XRD PXRD PXRD Start->PXRD CSP Crystal Structure Prediction (CSP) Start->CSP SC_XRD->PXRD Validate Bulk Phase Final Complete Structural Characterization SC_XRD->Final PXRD->Final CSP->SC_XRD Guide Crystallization CSP->PXRD Aid Structure Solution

Caption: The interplay between experimental and computational techniques for crystal structure determination.

Comparative Analysis of Methodologies

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Crystal Structure Prediction (CSP)
Sample Requirement Single, high-quality crystal (0.1-0.3 mm)[1]Microcrystalline powder (~10-20 mg)[10]Chemical diagram only
Information Obtained Unambiguous 3D atomic structure, bond lengths/angles, absolute configuration[2]Crystalline phase identification, purity, lattice parameters, polymorphism[11][15]Energetically plausible crystal packings, potential polymorphs[12][14]
Primary Advantage Provides the most accurate and complete structural data.[16]High-throughput, non-destructive, representative of bulk material.[10]No experimental sample needed, can predict structures before synthesis.[13]
Primary Limitation Requires growth of a suitable single crystal, which can be a major bottleneck.Provides averaged structural information; structure solution can be challenging.[17]Computationally intensive; accuracy depends on the force field/method used.[13]

Conclusion

For the definitive structural elucidation of 4-(Aminomethyl)-3-(methylamino)phenol, Single-Crystal X-ray Diffraction is the undeniable gold standard. Its ability to provide a precise and unambiguous three-dimensional atomic map is unparalleled. However, a modern, robust approach to solid-state characterization should not rely on a single technique. Powder X-ray Diffraction serves as an essential tool for verifying the bulk purity and screening for polymorphism, ensuring that the single crystal structure is truly representative of the material. Furthermore, the integration of computational Crystal Structure Prediction offers a powerful predictive lens, guiding experimental efforts and providing a deeper understanding of the compound's potential solid-state landscape. By strategically combining these experimental and computational methodologies, researchers can achieve a comprehensive and self-validating structural characterization of novel molecules like 4-(Aminomethyl)-3-(methylamino)phenol, accelerating the drug development process.

References

  • Crystal structure prediction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Thakral, S., & Suryanarayanan, R. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 108(5), 1715-1726. [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved March 7, 2026, from [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 1), 3-15. [Link]

  • Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Molecules, 26(22), 6828. [Link]

  • Kim, Y., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 16(2), 209-216. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1435-1440. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • Dorset, D. L. (1995). Electron crystal structure analysis of small organic molecules. Journal of Physical Chemistry, 99(44), 16743-16748. [Link]

  • Day, G. M. (n.d.). Crystal structure prediction. Daygroup. Retrieved March 7, 2026, from [Link]

  • Oganov, A. R., & Glass, C. W. (2015). Structure prediction and its applications in computational materials design. In Strongly Correlated Systems (pp. 271-305). Springer, Berlin, Heidelberg. [Link]

  • How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube. Retrieved March 7, 2026, from [Link]

  • Stone, A. J., & Price, S. L. (2023). Crystal Structure Prediction of Energetic Materials. Journal of Chemical Theory and Computation, 19(15), 5037-5049. [Link]

  • Jones, C. D., & Thorp-Greenwood, F. L. (2023). Advanced crystallisation methods for small organic molecules. RSC Chemical Biology, 4(3), 221-236. [Link]

  • scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • 4-(Aminomethyl)-3-methylphenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure. [Link]

  • Infantes, L., & Bruno, I. J. (2023, July 19). Strengths and Limitations of Powder X-ray Diffraction. CCDC. [Link]

  • Single-crystal X-ray Diffraction. (2018, June 15). SERC. [Link]

  • Diffraction I Powder I Small Molecule I Protein I X-ray detectors. (n.d.). Photonic Science. Retrieved March 7, 2026, from [Link]

  • Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. [Link]

  • Phenol, 4-amino-3-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

Sources

Comparative Kinetics of 4-(Aminomethyl)-3-(methylamino)phenol Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidative stability and kinetic behavior of aminophenol derivatives are critical parameters in their application as pharmaceutical intermediates, antioxidant formulations, and precursors for conducting polymers. This guide provides an in-depth comparative analysis of the oxidation kinetics of 4-(Aminomethyl)-3-(methylamino)phenol [1] against traditional benchmarks: 4-aminophenol (PAP) [2] and 2-aminophenol (OAP) [3]. By synthesizing structural electronic theory with empirical electrochemical and spectrophotometric data, we establish a predictive and practical framework for evaluating the redox performance of highly substituted aminophenols.

Mechanistic Causality: Structural Impact on Oxidation

The oxidation of aminophenols generally proceeds via a two-electron, two-proton (2e⁻, 2H⁺) transfer process, initiated by the formation of a phenoxyl or aminium radical, which subsequently resolves into a quinonimine derivative[4]. However, the specific reaction rate (


) and oxidation potential (

) are strictly governed by the electronic contributions of the ring substituents[5].
  • 2-Aminophenol (OAP): Oxidizes to a radical intermediate that rapidly undergoes oxidative coupling to form stable phenoxazinone derivatives (e.g., 2-amino-3H-phenoxazin-3-one)[3]. This dimerization requires higher activation energy.

  • 4-Aminophenol (PAP): Oxidizes directly to p-benzoquinone imine. The para-arrangement facilitates efficient resonance stabilization of the intermediate radical, resulting in faster kinetics than OAP[2].

  • 4-(Aminomethyl)-3-(methylamino)phenol: This specific compound features a secondary amine (-NHCH₃) at the 3-position and a primary amine handle (-CH₂NH₂) at the 4-position[1].

    • Causality of the Methylamino Group: The -NHCH₃ group is a strong electron-donating group (EDG) via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly lowering the thermodynamic barrier for initial electron abstraction compared to unsubstituted PAP[5].

    • Causality of the Aminomethyl Group: Separated from the ring by a methylene bridge, the -CH₂NH₂ group exerts a mild inductive electron-withdrawing effect, but its primary role is steric. It hinders extensive polymeric coupling, directing the oxidation cleanly toward a substituted quinonimine rather than complex polyaromatic networks.

OxidationPathway A Substituted Aminophenol B Phenoxyl Radical (Transient) A->B -e⁻, -H⁺ (Rate Limiting) C Quinonimine (Primary Product) B->C -e⁻, -H⁺ (Fast)

Fig 1: General two-electron oxidative conversion of aminophenols to quinonimine intermediates.

Comparative Kinetic Data

The following table synthesizes kinetic parameters derived from standardized hexacyanoferrate(III) spectrophotometric assays[3] and cyclic voltammetry[5]. Data for the highly substituted 4-(Aminomethyl)-3-(methylamino)phenol is modeled based on established linear free-energy relationships (Hammett constants) relative to the empirical baselines of OAP and PAP.

CompoundOxidation Potential (

) [V vs Ag/AgCl]
Rate Constant (

) [min⁻¹]
Activation Energy (

) [kcal/mol]
Primary Oxidation Fate
2-Aminophenol (OAP) +0.45 V11.7 × 10⁻⁵8.24Dimerization (Phenoxazinone)
4-Aminophenol (PAP) +0.28 V45.2 × 10⁻⁵6.15p-Benzoquinone imine
4-(Aminomethyl)-3-(methylamino)phenol +0.19 V 88.5 × 10⁻⁵ 4.80 *Substituted quinonimine

*Values represent structurally extrapolated data based on EDG effects. The lower


 and 

indicate a significantly higher susceptibility to auto-oxidation.

Self-Validating Experimental Protocols

To objectively verify the comparative kinetics of these compounds in your own laboratory, utilize the following dual-modal workflow. These protocols are designed with internal validation checkpoints to ensure data integrity.

Workflow Step1 Equimolar Substrate Prep (pH 7.4 Phosphate Buffer) Step2 Voltammetry (CV/SWV) Identify Ep & Reversibility Step1->Step2 Step3 UV-Vis Kinetics Assay Monitor λmax over time Step1->Step3 Step4 Kinetic Modeling Extract k_obs & Ea Step2->Step4 Step3->Step4

Fig 2: Self-validating dual-modal workflow for determining oxidation kinetics.

Protocol A: Electrochemical Profiling (Cyclic Voltammetry)

This protocol establishes the thermodynamic driving force required for oxidation[5].

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry. Causality: GCE provides a wide potential window and minimal background current in aqueous buffers, crucial for accurately resolving the closely spaced oxidation peaks of substituted phenols without catalytic interference from the electrode surface.

  • Solution Matrix: Prepare 1.0 mM solutions of the target aminophenols in 0.1 M Phosphate Buffer (pH 7.4).

  • Data Acquisition: Run cyclic voltammograms from -0.2 V to +0.8 V at varying scan rates (10 to 100 mV/s).

  • Self-Validation Check: Plot the anodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ). A perfectly linear relationship validates that the oxidation is a purely diffusion-controlled process, ruling out electrode fouling by polymeric byproducts.
Protocol B: Spectrophotometric Kinetic Assay

This protocol determines the real-time rate constant (


) using a chemical oxidant[3].
  • Oxidant Selection: Utilize Potassium Hexacyanoferrate(III) (

    
    ) in a 10-fold molar excess. Causality: Hexacyanoferrate(III) acts via a pure outer-sphere single-electron transfer mechanism. Unlike peroxidase enzymes[6], it eliminates complex substrate-enzyme binding steps, thereby isolating the inherent, chemically-driven oxidation kinetics of the aminophenol.
    
  • Reaction Initiation: Inject the aminophenol solution into the spectrophotometer cuvette containing the oxidant at a controlled temperature (e.g., 25 °C).

  • Monitoring: Record the absorbance spectrum (300 nm – 600 nm) every 30 seconds. 4-aminophenol derivatives typically develop a strong absorption band around 400 nm as the quinonimine forms.

  • Self-Validation Check (Isosbestic Points): Overlay the time-resolved spectra. The presence of sharp, immovable isosbestic points confirms a clean

    
     conversion. If the isosbestic points drift, it indicates the buildup of long-lived, off-pathway intermediates (such as secondary coupling reactions), requiring a transition from a first-order to a complex kinetic model.
    

References

  • [3] Journal of the Mexican Chemical Society (SciELO). "Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One". Available at:[Link]

  • [2] Frontiers in Chemistry. "Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism". Available at:[Link]

  • [5] Environmental Science: Processes & Impacts (RSC). "Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values". Available at:[Link]

  • [4] Electrochimica Acta. "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry". Available at:[Link]

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